UK51656
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
3-O-ethyl 5-O-methyl 2-[2-[(2-amino-2-oxoethyl)amino]ethoxymethyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O6/c1-4-32-22(29)20-16(12-31-10-9-25-11-17(24)27)26-13(2)18(21(28)30-3)19(20)14-7-5-6-8-15(14)23/h5-8,19,25-26H,4,9-12H2,1-3H3,(H2,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKQIHAUXYAVJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCNCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of UK5099: A Technical Guide to its Action as a Mitochondrial Pyruvate Carrier Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK5099, also known as PF-1005023, is a potent and highly specific small-molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). As a critical gatekeeper linking cytosolic glycolysis to mitochondrial metabolism, the MPC has emerged as a significant therapeutic target for a range of metabolic disorders, cancers, and neurodegenerative diseases. This technical guide provides an in-depth exploration of the mechanism of action of UK5099, detailing its molecular interactions, cellular consequences, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
The primary and well-established mechanism of action of UK5099 is the direct inhibition of the mitochondrial pyruvate carrier (MPC). The MPC is an obligate heterodimer, composed of the MPC1 and MPC2 subunits, embedded in the inner mitochondrial membrane. Its fundamental role is to facilitate the transport of pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once inside the matrix, pyruvate is decarboxylated by the pyruvate dehydrogenase complex (PDC) to form acetyl-CoA, which then fuels the tricarboxylic acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS) for ATP production.
UK5099 exerts its inhibitory effect by covalently binding to the MPC complex and physically obstructing the transport of pyruvate.[2] Cryo-electron microscopy (cryo-EM) studies have revealed that UK5099 binds to a pocket formed by both MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[1] This binding stabilizes the MPC in a conformation that is not conducive to pyruvate transport, effectively blocking its entry into the mitochondria.
Cellular and Metabolic Consequences of UK5099 Action
By inhibiting mitochondrial pyruvate uptake, UK5099 triggers a significant metabolic reprogramming within the cell. The key consequences include:
-
Inhibition of Mitochondrial Respiration: By depriving the TCA cycle of its primary fuel source from glycolysis, UK5099 leads to a significant decrease in mitochondrial oxygen consumption.[3] This effect can be observed experimentally as a reduction in the oxygen consumption rate (OCR).
-
Shift to Aerobic Glycolysis (The Warburg Effect): With the blockage of mitochondrial pyruvate metabolism, cells are forced to rely more heavily on glycolysis for their energy needs. This results in an increased rate of glucose consumption and a subsequent increase in the production and secretion of lactate, a phenomenon known as the Warburg effect.[2][4]
-
Decreased ATP Production from Oxidative Phosphorylation: The inhibition of the TCA cycle and electron transport chain activity leads to a reduction in ATP synthesis via oxidative phosphorylation.[4]
-
Alterations in Cell Growth and Proliferation: The metabolic shift induced by UK5099 can have profound effects on cell proliferation, often leading to a G1/G0 cell cycle arrest and a suppression of cell growth in a dose-dependent manner.[2][5]
-
Induction of Stem-like Properties: In some cancer cell models, treatment with UK5099 has been shown to enhance stem-like phenotypes, characterized by an increased proportion of side population (SP) cells and higher expression of stemness markers.[2][4]
Quantitative Data on UK5099 Activity
The inhibitory potency of UK5099 has been characterized in various experimental systems. The following tables summarize key quantitative data.
| Parameter | Value | Cell/System | Reference |
| IC50 | 50 nM | Pyruvate-dependent O2 consumption in rat heart mitochondria | [3] |
| Ki | 49 µM | Pyruvate transport in trypanosomes | [2] |
Table 1: Inhibitory Potency of UK5099
| Cellular Effect | Concentration | Cell Line | Observations | Reference |
| Reduced Mitochondrial Pyruvate Concentration | 10 µM | LnCap | Significant reduction in mitochondrial pyruvate | [5] |
| Decreased Oxygen Consumption Rate (OCR) | 5 µM | LNCaP | Significant decrease in basal and maximal OCR | [3] |
| Increased Extracellular Lactate Production | 10 µM | LnCap | Significant increase in extracellular lactate | [4] |
| Decreased ATP Production | 150 µM | 832/13 cells | Reduction in ATP levels | [3] |
| Inhibition of Cell Proliferation | 10 µM | LnCap | Suppression of cell proliferation and G1/G0 arrest | [2][5] |
Table 2: Cellular Effects of UK5099
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of UK5099's mechanism of action. Below are protocols for key experiments.
Measurement of Oxygen Consumption Rate (OCR) using Seahorse XF Analyzer
This protocol outlines the procedure for measuring the effect of UK5099 on mitochondrial respiration in cultured cells.
Materials:
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
UK5099 stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Hydration of Sensor Cartridge: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Preparation of Assay Medium: Prepare the assay medium (e.g., XF DMEM) supplemented with glucose, pyruvate, and glutamine. Warm to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cell plate and wash twice with the assay medium. Finally, add the appropriate volume of assay medium to each well. Incubate the plate at 37°C in a non-CO2 incubator for 1 hour.
-
Loading the Sensor Cartridge: Load the injector ports of the hydrated sensor cartridge with the compounds to be injected during the assay. For a mitochondrial stress test including UK5099, a typical loading sequence is:
-
Port A: UK5099 (to achieve the desired final concentration)
-
Port B: Oligomycin (e.g., 1.0 µM final concentration)
-
Port C: FCCP (e.g., 1.0 µM final concentration)
-
Port D: Rotenone/Antimycin A (e.g., 0.5 µM final concentration)
-
-
Running the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol. The protocol will consist of baseline measurements followed by sequential injections of the compounds and subsequent rate measurements.
-
Data Analysis: After the run, normalize the OCR data to cell number or protein content. Analyze the changes in OCR in response to UK5099 and the other mitochondrial inhibitors to determine the effect on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Measurement of Mitochondrial Pyruvate Concentration
This protocol describes how to determine the effect of UK5099 on the concentration of pyruvate within the mitochondria.
Materials:
-
Cultured cells
-
UK5099
-
Mitochondria isolation kit
-
Pyruvate assay kit
-
Lysis buffer
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with UK5099 at the desired concentration and for the specified duration. A vehicle-treated control group should be run in parallel.
-
Mitochondria Isolation: Harvest the cells and isolate the mitochondria using a commercial mitochondria isolation kit according to the manufacturer's instructions.
-
Mitochondrial Lysis: Lyse the isolated mitochondria using a suitable lysis buffer to release the mitochondrial contents, including pyruvate.
-
Pyruvate Assay: Determine the pyruvate concentration in the mitochondrial lysates using a commercial pyruvate assay kit. This is typically a colorimetric or fluorometric assay.
-
Data Analysis: Normalize the pyruvate concentration to the amount of mitochondrial protein. Compare the mitochondrial pyruvate concentration in UK5099-treated cells to that in control cells. A significant reduction in the UK5099-treated group indicates inhibition of the MPC.[5]
Visualizations
The following diagrams illustrate the mechanism of action of UK5099 and a typical experimental workflow.
Caption: Mechanism of action of UK5099.
Caption: Experimental workflow for Seahorse XF OCR assay.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
UK5099 as a Mitochondrial Pyruvate Carrier Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical transporter responsible for the uptake of pyruvate into the mitochondrial matrix. By blocking this key step in central carbon metabolism, UK5099 induces a significant metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon famously observed in cancer cells and known as the Warburg effect. This guide provides an in-depth technical overview of UK5099, including its mechanism of action, its effects on cellular metabolism and signaling, quantitative data on its efficacy, and detailed protocols for key experimental applications.
Core Mechanism of Action
UK5099 acts as a direct and competitive inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a heterodimeric protein complex composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. It facilitates the transport of pyruvate, the end product of glycolysis, from the cytosol into the mitochondrial matrix. Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.
UK5099 binds to a pocket formed by both MPC1 and MPC2, physically obstructing the pyruvate binding site and locking the carrier in a conformation that prevents pyruvate translocation. This inhibition effectively uncouples glycolysis from the TCA cycle.
Quantitative Data: Efficacy of UK5099
The inhibitory potency of UK5099 is often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cell types.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| C4-2B | Prostate Cancer | ~25 | [1] |
| DU145 | Prostate Cancer | ~30 | [1] |
| BPH-1 | Benign Prostatic Hyperplasia | ~50 | [1] |
| RWPE1 | Non-tumorigenic Prostate Epithelial | ~60 | [1] |
| EC109 | Esophageal Squamous Cell Carcinoma | N/A | Treatment at 20µM showed significant effects[2] |
| KYSE140 | Esophageal Squamous Cell Carcinoma | N/A | Treatment at 20µM showed significant effects[2] |
| KYSE450 | Esophageal Squamous Cell Carcinoma | N/A | Treatment at 20µM showed significant effects[2] |
N/A: Specific IC50 value not provided in the cited source, but effective concentrations are reported.
Treatment with UK5099 has been shown to significantly increase glucose consumption in esophageal squamous carcinoma cell lines.
| Cell Line | Treatment | Glucose Consumption (nmol/10^4 cells) at 24h | Glucose Consumption (nmol/10^4 cells) at 48h | Reference |
| EC109 | Control | ~15 | ~25 | [2] |
| EC109 | UK5099 (20 µM) | ~25 | ~40 | [2] |
| KYSE140 | Control | ~18 | ~30 | [2] |
| KYSE140 | UK5099 (20 µM) | ~30 | ~50 | [2] |
| KYSE450 | Control | ~20 | ~35 | [2] |
| KYSE450 | UK5099 (20 µM) | ~35 | ~60 | [2] |
Furthermore, UK5099 treatment can impact the chemosensitivity of cancer cells. In esophageal squamous cancer cells, treatment with UK5099 increased resistance to docetaxel.
| Cell Line | Treatment | Cell Viability (%) with 20nM Docetaxel | Cell Viability (%) with 40nM Docetaxel | Reference |
| EC109 | Control | 71.67 | 57.67 | [2] |
| EC109 | UK5099 (20 µM) | 87.00 | 72.33 | [2] |
| KYSE140 | Control | 70.00 | 61.33 | [2] |
| KYSE140 | UK5099 (20 µM) | 83.00 | 75.33 | [2] |
| KYSE450 | Control | 66.33 | 57.67 | [2] |
| KYSE450 | UK5099 (20 µM) | 84.33 | 81.00 | [2] |
Signaling Pathways and Cellular Effects
The metabolic reprogramming induced by UK5099 has profound effects on cellular signaling, particularly in cancer cells, leading to the promotion of a stem-like phenotype.
Experimental Protocols
Measurement of Intracellular Pyruvate Concentration
This protocol is adapted from colorimetric and fluorometric assay kits.
Materials:
-
Pyruvate Assay Kit (e.g., from Cayman Chemical or ScienCell Research Laboratories)[3][4]
-
Phosphate-Buffered Saline (PBS)
-
Metaphosphoric acid (MPA) or Perchloric acid (PCA) for deproteinization
-
Potassium Carbonate (for neutralization)
-
Microcentrifuge
-
96-well plate
-
Plate reader
Procedure:
-
Cell Harvesting and Lysis:
-
Culture cells to the desired density and treat with UK5099 or vehicle control for the desired time.
-
Harvest cells by trypsinization and wash the cell pellet with ice-cold PBS.
-
Count the cells for normalization.
-
Lyse the cell pellet by adding a deproteinizing agent (e.g., 0.25 M MPA or ice-cold 0.25 M HClO4) and vortexing.[3][5]
-
Incubate on ice for 5-10 minutes.
-
-
Deproteinization and Neutralization:
-
Pyruvate Assay:
-
Follow the specific instructions of the commercial pyruvate assay kit.
-
Typically, this involves preparing a standard curve with known pyruvate concentrations.
-
Add the deproteinized and neutralized sample to the wells of a 96-well plate.
-
Add the reaction mix containing pyruvate oxidase and a detection reagent to each well.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance or fluorescence at the specified wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the pyruvate concentration in the samples using the standard curve.
-
Normalize the pyruvate concentration to the cell number.
-
Western Blot for Stemness Transcription Factors (Nanog and Oct3/4)
This protocol provides a general framework for western blotting.
Materials:
-
RIPA buffer or other suitable lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Nanog, anti-Oct3/4, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells with UK5099 or vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer on ice.[6]
-
Scrape the cells and collect the lysate.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[7]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibodies (e.g., rabbit anti-Nanog and mouse anti-Oct3/4) diluted in blocking buffer, typically overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit and anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again thoroughly with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities and normalize to the loading control.
-
Conclusion
UK5099 is an invaluable tool for studying cellular metabolism and the consequences of shifting from oxidative phosphorylation to aerobic glycolysis. Its specific inhibition of the mitochondrial pyruvate carrier allows for the precise dissection of metabolic pathways and their influence on cellular processes such as proliferation, differentiation, and drug resistance. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize UK5099 in their studies and explore its therapeutic potential.
References
- 1. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sciencellonline.com [sciencellonline.com]
- 5. A sensitive fluorimetric assay for pyruvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. assaygenie.com [assaygenie.com]
The Mitochondrial Pyruvate Carrier: A Lynchpin of Cellular Metabolism and Therapeutic Target
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pyruvate (B1213749) stands at a pivotal crossroads of intermediary metabolism, linking the cytosolic fate of glucose with mitochondrial oxidative phosphorylation. The transport of pyruvate across the inner mitochondrial membrane is a critical, rate-limiting step for its entry into the tricarboxylic acid (TCA) cycle and is governed by a specialized protein complex: the Mitochondrial Pyruvate Carrier (MPC). First molecularly identified in 2012, the MPC is a heterodimer composed of MPC1 and MPC2 subunits, which together facilitate pyruvate's entry into the mitochondrial matrix.[1][2] Dysregulation of the MPC has profound consequences for cellular metabolism and is implicated in a range of pathologies, including cancer, metabolic diseases like type 2 diabetes and nonalcoholic fatty liver disease (NAFLD), and neurodegenerative disorders.[3][4][5][6] Consequently, the MPC has emerged as a promising therapeutic target for modulating metabolic pathways in disease states.[4][6] This guide provides a comprehensive overview of the MPC's structure, function, and regulation, details its role in various disease contexts, summarizes key quantitative data, and presents detailed protocols for its experimental investigation.
The Mitochondrial Pyruvate Carrier (MPC) Complex
Molecular Identity and Structure
The functional MPC in mammals is an obligate heterodimer of two small, homologous proteins, MPC1 (approximately 12-15 kDa) and MPC2 (approximately 14-16 kDa), embedded in the inner mitochondrial membrane (IMM).[1][5][7] The depletion of either subunit leads to the degradation of the other, indicating their mutual dependence for stability and function.[8][9] Both MPC1 and MPC2 are predicted to have three transmembrane helices.[2][5] The assembled heterodimer forms the channel through which pyruvate is transported from the intermembrane space into the mitochondrial matrix.[6][10] While the functional unit is a heterodimer, inactive homodimers can also form.[2] In yeast, three isoforms exist (Mpc1, Mpc2, and Mpc3), which can form alternative complexes (Mpc1/Mpc2 or Mpc1/Mpc3) that are expressed under different metabolic conditions.[11][12][13]
Transport Mechanism
The MPC facilitates the symport of pyruvate with a proton across the IMM, a process driven by the proton gradient established by the electron transport chain.[1] This transport is a crucial control point, linking the cytosolic process of glycolysis with mitochondrial oxidative metabolism.[1][14] Once inside the matrix, pyruvate has two primary fates: oxidative decarboxylation to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, or carboxylation to oxaloacetate by pyruvate carboxylase (PC).[1][15] As both PDH and PC are exclusively mitochondrial, the MPC is the sole gatekeeper for these essential metabolic pathways.[1]
The Role of MPC in Cellular Metabolism
The MPC is a central node in cellular metabolism, directing the flow of carbon from glucose and other sources into mitochondrial pathways.
Connecting Glycolysis and the TCA Cycle
Under aerobic conditions, the MPC funnels pyruvate generated from glycolysis into the mitochondria.[1] This mitochondrial pyruvate is then converted to acetyl-CoA, which fuels the TCA cycle to generate reducing equivalents (NADH and FADH₂) for ATP production via oxidative phosphorylation.[14][16] Inhibition or deficiency of the MPC severs this link, leading to an accumulation of cytosolic pyruvate and lactate and a reliance on anaerobic glycolysis, a phenomenon famously observed in cancer cells (the Warburg effect).[17]
Role in Biosynthesis and Anaplerosis
Mitochondrial pyruvate is not solely for catabolic energy production. Its conversion to oxaloacetate by pyruvate carboxylase is a key anaplerotic reaction, replenishing TCA cycle intermediates that are used for various biosynthetic pathways, including the synthesis of glucose (gluconeogenesis), fatty acids, and amino acids.[1][18] Therefore, MPC activity is critical for maintaining cellular biosynthetic capacity. MPC deficiency leads to a compensatory increase in other anaplerotic pathways, such as glutaminolysis.[19]
MPC in Disease and as a Therapeutic Target
Dysfunctional MPC activity is a hallmark of several diseases, making it an attractive target for therapeutic intervention.
Metabolic Disorders
In type 2 diabetes and NAFLD, inhibiting the MPC in the liver has shown therapeutic benefits in preclinical models.[4][16][20] MPC inhibition reduces hepatic glucose production, a major contributor to hyperglycemia in diabetes.[20][21] By limiting pyruvate entry into mitochondria, inhibitors shift the metabolic state, which can lead to improved insulin (B600854) sensitivity and reduced hepatic lipid accumulation.[16]
Cancer
Many cancer cells exhibit downregulated MPC expression or activity.[7][17][22] This reduction in MPC function is a key driver of the Warburg effect, where cancer cells favor aerobic glycolysis over oxidative phosphorylation. This metabolic shift is thought to provide a growth advantage by shunting glucose intermediates into biosynthetic pathways necessary for rapid cell proliferation.[18] Restoring MPC expression in some cancer models has been shown to suppress tumor growth and invasion.[17][23] This suggests that modulating MPC activity could be a viable anti-cancer strategy.
Inherited MPC Deficiencies
Rare loss-of-function mutations in the MPC1 and MPC2 genes cause severe metabolic disorders in humans.[8] Patients typically present with developmental abnormalities, neurological dysfunction, persistent lactic acidosis, and hyperpyruvatemia, underscoring the critical physiological role of the MPC.[2][8]
Quantitative Data Summary
Table 1: Kinetic Properties of the Mitochondrial Pyruvate Carrier
| Species / Tissue | Km for Pyruvate (µM) | Vmax (nmol/min/mg protein) | Citation(s) |
| Rat Liver | 71.2 ± 17.0 | 1.42 ± 0.14 | [24] |
| Mouse Liver | 28.0 ± 3.9 | 1.08 ± 0.05 | [24] |
| Rat Heart (at 6°C) | 150 | 0.54 | [25] |
Table 2: Common Pharmacological Inhibitors of the MPC
| Inhibitor | Type | Potency (Ki or IC50) | Notes | Citation(s) |
| UK-5099 | Non-competitive | Ki ≈ 50 nM (rat heart mito.) | Highly specific, widely used experimental tool. | [25][26] |
| α-Cyano-4-hydroxycinnamate (CHC) | Non-competitive | Ki = 6.3 µM (rat liver mito.) | Classic MPC inhibitor, less potent than UK-5099. | [25] |
| Thiazolidinediones (TZDs) | Direct Inhibitor | Varies (e.g., Rosiglitazone, Pioglitazone) | Also activates PPARγ, leading to off-target effects. | [27] |
| MSDC-0602K (Azemiglitazone) | Direct Inhibitor | - | An insulin sensitizer (B1316253) that directly targets the MPC. | [26][28] |
| Zaprinast | Competitive | EC50 in BRET assay ≈ 10 µM | Also a phosphodiesterase inhibitor. | [21] |
Table 3: Metabolic Consequences of MPC Deficiency in Experimental Models
| Model System | Key Metabolic Phenotypes | Citation(s) |
| MPC1 Knockout Mice | Embryonic lethality; accumulation of pyruvate and lactate; depleted citrate; increased glutaminolysis. | [19] |
| Skeletal Muscle-Specific MPC1 KO | Abolished mitochondrial pyruvate uptake; increased whole-body energy expenditure; decreased adiposity; increased muscle glucose uptake. | [9] |
| Drosophila melanogaster MPC1 Deficiency | Reduced pyruvate-driven oxygen consumption; increased proline oxidation capacity; impaired climbing ability. | [29][30] |
| MPC Knockdown in Cancer Cells | Increased glycolysis; increased lactate production; reduced oxygen consumption; enhanced cell invasion. | [17] |
Key Experimental Methodologies
Protocol: Measurement of MPC Activity via Radiolabeled Pyruvate Uptake
This assay directly measures the transport of pyruvate into isolated mitochondria and is considered a foundational technique for studying MPC kinetics and inhibition.
Principle: Isolated mitochondria are incubated with [¹⁴C]-labeled pyruvate for a short period. Transport is then rapidly stopped, and mitochondria are separated from the external medium. The amount of radioactivity incorporated into the mitochondria is quantified as a measure of transport activity.
Detailed Methodology:
-
Mitochondrial Isolation: Isolate mitochondria from tissues or cultured cells using differential centrifugation. Ensure high purity and integrity (e.g., assess respiratory control ratio).
-
Reaction Setup: Prepare a reaction buffer (e.g., containing KCl, HEPES, EGTA, pH 7.2) with respiratory inhibitors like rotenone (B1679576) (to prevent pyruvate metabolism via Complex I) and antimycin A.
-
Initiation of Uptake: Add a defined amount of mitochondrial protein (e.g., 0.5-1.0 mg/mL) to pre-warmed reaction buffer. To measure inhibitor effects, pre-incubate mitochondria with the compound of interest.
-
Start Reaction: Initiate transport by adding [¹⁴C]-pyruvate (e.g., at various concentrations for kinetic analysis) along with a non-metabolizable radiolabeled marker for mitochondrial matrix volume (e.g., [³H]₂O) and an external space marker (e.g., [¹⁴C]-sucrose).
-
Stopping the Reaction: After a brief incubation (e.g., 30-90 seconds), rapidly stop the transport by adding a potent MPC inhibitor like UK-5099 (the "inhibitor-stop" technique).
-
Separation: Immediately separate the mitochondria from the incubation medium. This can be achieved by centrifuging the mitochondria through a layer of silicone oil into a denaturing solution (e.g., perchloric acid). A 96-well vacuum blot apparatus can be used for higher throughput.[24]
-
Quantification: Collect the mitochondrial pellet (in the denaturing solution) and measure the ¹⁴C and ³H radioactivity using liquid scintillation counting.
-
Calculation: Calculate the intramitochondrial pyruvate concentration after correcting for the external matrix space. Express results as nmol of pyruvate transported per mg of mitochondrial protein per minute.
Protocol: Analysis of Mitochondrial Respiration
This method assesses the functional consequence of MPC activity by measuring oxygen consumption rates (OCR) in isolated mitochondria, permeabilized cells, or intact cells.
Principle: High-resolution respirometry (e.g., Oroboros Oxygraph) or extracellular flux analysis (e.g., Agilent Seahorse) is used to measure OCR in response to the addition of specific substrates and inhibitors. Pyruvate-driven respiration is dependent on functional MPC transport.
Detailed Methodology:
-
Sample Preparation:
-
Isolated Mitochondria: Use freshly isolated, high-quality mitochondria.
-
Intact Cells: Seed cells in a microplate (for Seahorse) or prepare a cell suspension (for Oxygraph).
-
-
Assay Setup: Place the sample in a specialized respiration buffer within the instrument chamber.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Baseline: Measure the endogenous respiration rate.
-
State 2/4 (LEAK): Add pyruvate (e.g., 5-10 mM) plus malate (B86768) (e.g., 2 mM). The resulting OCR reflects substrate transport and oxidation in the absence of ADP (LEAK respiration). To confirm the OCR is MPC-dependent, it should be inhibited by UK-5099.
-
State 3 (OXPHOS): Add ADP to stimulate maximal coupled respiration. The difference between State 3 and State 4 OCR gives the respiratory control ratio (RCR), an indicator of mitochondrial health.
-
Uncoupled Respiration (ETS): Add a chemical uncoupler like FCCP to measure the maximum capacity of the electron transport system, independent of ATP synthase.
-
Inhibition: Sequentially add inhibitors like rotenone (Complex I), succinate (B1194679) (to fuel Complex II), antimycin A (Complex III), and ascorbate/TMPD (Complex IV) to dissect the function of individual respiratory complexes.
-
-
Data Analysis: Normalize OCR to cell number or mitochondrial protein content. Compare pyruvate-driven respiration between different experimental conditions (e.g., control vs. MPC knockdown cells; vehicle vs. MPC inhibitor).
Conclusion and Future Directions
The mitochondrial pyruvate carrier sits (B43327) at the heart of cellular energy metabolism, acting as the primary gatekeeper for mitochondrial pyruvate utilization. Its discovery has unlocked new avenues for understanding metabolic regulation in both health and disease. The clear involvement of MPC dysfunction in cancer, diabetes, and neurodegeneration has established it as a high-value target for drug development.[5][6][15] Future research will likely focus on elucidating the high-resolution structure of the MPC complex with bound inhibitors, discovering novel and more selective pharmacological modulators, and further defining the tissue-specific roles and regulatory mechanisms of the MPC to enable the development of targeted metabolic therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Structural and functional analysis of the mitochondrial pyruvate carrier | MRC Mitochondrial Biology Unit [mrc-mbu.cam.ac.uk]
- 3. The Multifaceted Pyruvate Metabolism: Role of the Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. profiles.wustl.edu [profiles.wustl.edu]
- 5. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure of mitochondrial pyruvate carrier and its inhibition mechanism [ideas.repec.org]
- 7. MPC1 and MPC2 expressions are associated with favorable clinical outcomes in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Impaired skeletal muscle mitochondrial pyruvate uptake rewires glucose metabolism to drive whole-body leanness - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Human Mitochondrial Pyruvate Carrier Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Regulation of Mitochondrial Pyruvate Carrier Genes Modulates Respiratory Capacity and Stress Tolerance in Yeast | PLOS One [journals.plos.org]
- 13. Regulation of mitochondrial pyruvate uptake by alternative pyruvate carrier complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Mitochondrial Pyruvate Carrier Function in Health and Disease across the Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. MPC1, a key gene in cancer metabolism, is regulated by COUPTFII in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Mitochondrial Pyruvate Carrier and Metabolic Regulation [file.scirp.org]
- 19. Embryonic Lethality of Mitochondrial Pyruvate Carrier 1 Deficient Mouse Can Be Rescued by a Ketogenic Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MPC1 and MPC2 expressions are associated with favorable clinical outcomes in prostate cancer | springermedizin.de [springermedizin.de]
- 23. Decreased Expression of MPC2 Contributes to Aerobic Glycolysis and Colorectal Cancer Proliferation by Activating mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. portlandpress.com [portlandpress.com]
- 26. selleckchem.com [selleckchem.com]
- 27. thieme-connect.com [thieme-connect.com]
- 28. atsjournals.org [atsjournals.org]
- 29. Metabolic Characterization and Consequences of Mitochondrial Pyruvate Carrier Deficiency in Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. mdpi.com [mdpi.com]
The Genesis of a Metabolic Gatekeeper: A Technical Guide to the Discovery and Development of UK5099
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and development of UK5099, a pivotal tool in the study of cellular metabolism. We will delve into its mechanism of action as a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), detail the key experimental protocols used to characterize its function, and present quantitative data in a clear, comparative format. Visualizations of the core signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this critical metabolic inhibitor.
Discovery and Historical Context
UK5099, also known as PF-1005023, emerged from research focused on identifying compounds that could modulate cellular metabolism by targeting the transport of key metabolites across mitochondrial membranes. Initially synthesized as an analog of α-cyano-4-hydroxycinnamate (CHC), a known but less potent inhibitor of pyruvate transport, UK5099 quickly distinguished itself with significantly higher potency.[1] Its development provided researchers with a highly specific chemical tool to probe the function of the mitochondrial pyruvate carrier (MPC), a critical gateway linking cytosolic glycolysis to mitochondrial oxidative phosphorylation (OXPHOS).[2] The molecular identification of the MPC itself, a heterodimeric complex of MPC1 and MPC2, came much later, solidifying the importance of UK5099 as a specific inhibitor of this crucial transporter.[3]
Mechanism of Action: A Gatekeeper for Pyruvate
UK5099 functions as a highly potent and specific inhibitor of the mitochondrial pyruvate carrier.[4] The MPC is an inner mitochondrial membrane protein complex responsible for the transport of pyruvate from the cytosol into the mitochondrial matrix.[2] Once in the matrix, pyruvate is a key substrate for the pyruvate dehydrogenase complex, which converts it to acetyl-CoA, fueling the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.
Initially, it was proposed that UK5099 acts as a covalent inhibitor.[5] However, more recent structural and comparative studies suggest a high-affinity, non-covalent binding mechanism.[1][6] Cryo-electron microscopy studies have revealed that UK5099 binds to a pocket formed by both MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[7] This binding physically obstructs the pyruvate transport channel, preventing pyruvate from entering the mitochondrial matrix.[7] By blocking this critical step, UK5099 effectively uncouples glycolysis from the TCA cycle, forcing cells to rely more heavily on anaerobic glycolysis for ATP production, a phenomenon famously observed in cancer cells and known as the Warburg effect.[6]
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the inhibitory activity of UK5099.
| Parameter | Value | Species/System | Reference |
| IC50 | 50 nM | Rat liver and heart mitochondria (pyruvate-dependent O2 consumption) | [3] |
| Ki | 49 µM | Trypanosoma brucei (pyruvate transport) | [1][4] |
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the effects of UK5099.
Mitochondrial Respiration Assay using Seahorse XF Analyzer
This protocol measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, to assess the impact of UK5099 on cellular metabolism.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96 or XF24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Culture medium
-
UK5099 stock solution (in DMSO)
-
Oligomycin, FCCP, Rotenone (B1679576)/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)
-
Cells of interest
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Assay Medium Preparation: Prepare the assay medium by supplementing Seahorse XF base medium with substrates such as glucose, pyruvate, and glutamine. Warm the medium to 37°C and adjust the pH to 7.4.
-
Cell Plate Preparation: On the day of the assay, remove the culture medium from the cells and wash twice with the pre-warmed assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Compound Loading: Load the hydrated sensor cartridge with the compounds to be injected. For a typical mitochondrial stress test, this includes UK5099 (or vehicle), oligomycin, FCCP, and a mixture of rotenone and antimycin A into the appropriate ports. A common final concentration for UK5099 is 2 µM.[8]
-
Seahorse Analyzer Operation: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the assay protocol.
-
Data Acquisition: The instrument will measure baseline OCR and extracellular acidification rate (ECAR) before sequentially injecting the compounds and measuring the subsequent changes in OCR and ECAR.
-
Data Analysis: Normalize the OCR data to cell number or protein content. The key parameters to analyze include basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption. The effect of UK5099 will be observed as a decrease in pyruvate-dependent respiration.
Lactate (B86563) Production Assay
This assay quantifies the amount of lactate secreted by cells into the culture medium, which is an indicator of the rate of glycolysis.
Materials:
-
Cells of interest
-
Culture medium
-
UK5099 stock solution (in DMSO)
-
Lactate Assay Kit (e.g., colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of UK5099 (or vehicle control) for a specified period (e.g., 24 hours). A typical concentration of UK5099 used is 10 µM.[5]
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
Assay Performance: Follow the manufacturer's instructions for the chosen lactate assay kit. This typically involves mixing a small volume of the collected supernatant with a reaction mixture in a 96-well plate.[9]
-
Incubation: Incubate the plate at 37°C for 30 minutes to allow for the enzymatic reaction to occur.[9]
-
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.[9]
-
Data Analysis: Generate a standard curve using the provided lactate standards. Use the standard curve to determine the lactate concentration in each sample. Normalize the lactate production to cell number or protein concentration. An increase in lactate production is expected with UK5099 treatment.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat changes that occur upon the binding of a ligand (UK5099) to a macromolecule (MPC), allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Isothermal Titration Calorimeter
-
Purified MPC protein
-
UK5099
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Express and purify the MPC1/MPC2 heterodimer complex.
-
Dialyze the purified protein and dissolve the UK5099 in the same buffer to ensure a perfect match and avoid heats of dilution.
-
Accurately determine the concentrations of both the protein and UK5099.
-
-
ITC Instrument Setup:
-
Titration:
-
Perform a series of small, sequential injections of UK5099 into the MPC solution.
-
The instrument will measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks for each injection.
-
Perform a control titration by injecting UK5099 into the buffer alone and subtract this from the experimental data.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters of the interaction.
-
Visualizations
The following diagrams, generated using the DOT language, illustrate the core signaling pathway affected by UK5099 and a typical experimental workflow.
Caption: UK5099 inhibits the mitochondrial pyruvate carrier, blocking pyruvate entry into the mitochondria.
Caption: A generalized experimental workflow for characterizing the effects of UK5099.
Therapeutic Developments and Future Perspectives
The high specificity and potency of UK5099 have made it an invaluable research tool. More recently, its ability to modulate cellular metabolism has spurred interest in its therapeutic potential. Analogs of UK5099 have been synthesized and evaluated for various applications, including the treatment of hair loss, where metabolic reprogramming of hair follicle stem cells is a key mechanism.[5][8][10] The development of novel MPC inhibitors based on the UK5099 scaffold continues to be an active area of research, with potential applications in cancer, metabolic disorders, and other diseases characterized by altered cellular metabolism.[8] The continued study of UK5099 and its derivatives promises to yield further insights into the intricate regulation of cellular metabolism and may pave the way for new therapeutic strategies.
References
- 1. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for measuring mitochondrial respiratory capacity from buccal cell swabs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
UK5099: A Technical Guide to a Potent Modulator of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK5099 is a well-characterized small molecule inhibitor primarily known for its potent and specific blockade of the mitochondrial pyruvate (B1213749) carrier (MPC). This activity disrupts the crucial link between glycolysis and mitochondrial oxidative phosphorylation, inducing a metabolic shift towards aerobic glycolysis, a phenomenon with significant implications in various physiological and pathological states, including cancer and inflammatory diseases. More recently, UK5099 has been identified as a direct inhibitor of the NLRP3 inflammasome, an activity independent of its effects on the MPC. This dual functionality makes UK5099 a valuable pharmacological tool for investigating cellular metabolism and inflammation. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological activities of UK5099, complete with detailed experimental protocols and visual representations of its mechanisms of action.
Chemical Structure and Physicochemical Properties
UK5099, also known as (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)acrylic acid, is a synthetic organic compound.[1] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-2-cyano-3-(1-phenyl-1H-indol-3-yl)prop-2-enoic acid | [2] |
| Synonyms | PF-1005023, 2-Cyano-3-(1-phenylindol-3-yl)acrylate, 2-CPIYA | [2][3] |
| CAS Number | 56396-35-1 | [2] |
| Molecular Formula | C₁₈H₁₂N₂O₂ | [2] |
| Molecular Weight | 288.30 g/mol | [2] |
| Appearance | Bright yellow solid | |
| Solubility | DMSO: 100 mg/mL | |
| SMILES | O=C(/C(C#N)=C/c1c[nH]c2ccccc12)O.c1ccccc1 | [2] |
Pharmacological Properties
UK5099's pharmacological profile is dominated by its potent inhibition of the mitochondrial pyruvate carrier and its more recently discovered off-target effect on the NLRP3 inflammasome.
Mechanism of Action
Mitochondrial Pyruvate Carrier (MPC) Inhibition:
UK5099 is a highly specific and potent inhibitor of the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane.[4] By binding to the MPC, UK5099 blocks the transport of pyruvate from the cytosol into the mitochondrial matrix.[4] This action effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[4] Cryo-electron microscopy studies have revealed that UK5099 binds to a pocket formed by both MPC1 and MPC2 on the matrix side of the inner mitochondrial membrane, thereby physically obstructing pyruvate entry.[5][6]
NLRP3 Inflammasome Inhibition:
Recent studies have demonstrated that UK5099 can directly inhibit the activation of the NLRP3 inflammasome in both mouse and human macrophages.[7][8] This inhibition is independent of its effect on the MPC, as it persists in cells lacking MPC expression.[7][8] The mechanism involves the abrogation of the interaction between mitochondria and NLRP3, which in turn inhibits the assembly of the inflammasome complex.[7][8]
Pharmacological Data
The following table summarizes the key pharmacological data for UK5099.
| Parameter | Target | Species/System | Value | Reference(s) |
| IC₅₀ | Pyruvate-dependent O₂ consumption | Rat heart mitochondria | 50 nM | [1][9][10] |
| IC₅₀ | NLRP3 inflammasome (IL-1β release) | Mouse bone marrow-derived macrophages | ~4.85 µM | [11] |
| Kᵢ | Mitochondrial Pyruvate Carrier | Trypanosomes | 49 µM | [1][3][9][12][13] |
| Kᵢ | Mitochondrial Pyruvate Carrier | Rat liver mitochondria | 0.1–0.2 µM | [13] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by UK5099 and a typical experimental workflow for studying its effects on cellular respiration.
UK5099-Induced Metabolic Shift
Caption: UK5099 blocks the mitochondrial pyruvate carrier (MPC), inhibiting pyruvate entry into the mitochondria.
UK5099 Inhibition of the NLRP3 Inflammasome
Caption: UK5099 inhibits NLRP3 inflammasome assembly by disrupting the mitochondria-NLRP3 interaction.
Experimental Workflow: Seahorse XF Analyzer
Caption: A typical workflow for assessing the effect of UK5099 on cellular oxygen consumption rate (OCR).
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay using Seahorse XF Analyzer
This protocol details the measurement of the effect of UK5099 on mitochondrial respiration.
Materials:
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Analyzer
-
Cells of interest (e.g., C2C12 myoblasts)
-
Standard cell culture medium
-
Seahorse XF Assay Medium
-
UK5099
-
Oligomycin
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone)
-
Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a density optimized for the cell type. Allow cells to adhere and grow for 24 hours.
-
Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with appropriate substrates (e.g., glucose, pyruvate).
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer according to the manufacturer's instructions.
-
Mitochondrial Stress Test:
-
Measure the basal oxygen consumption rate (OCR) for 3-4 cycles.
-
Inject UK5099 to the desired final concentration and measure the OCR response for 3-4 cycles to determine the inhibition of pyruvate-dependent respiration.
-
Inject oligomycin to inhibit ATP synthase and measure ATP-linked respiration.
-
Inject FCCP to uncouple the mitochondrial membrane and measure the maximal respiration rate.
-
Inject a mixture of rotenone and antimycin A to inhibit complex I and III, respectively, to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the percentage of inhibition of basal and maximal respiration by UK5099.
In Vivo Pharmacokinetic Study in Mice
This protocol describes a method to determine the pharmacokinetic profile of UK5099 in mice.[14]
Materials:
-
BALB/c mice
-
UK5099
-
Vehicle for injection (e.g., DMSO in PBS)
-
Blood collection supplies (e.g., heparinized capillaries)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing: Administer UK5099 to mice via the desired route (e.g., intraperitoneal injection) at a specific dose (e.g., 20 mg/kg).[14]
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-injection.[14]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -20°C until analysis.
-
Sample Analysis: Determine the concentration of UK5099 in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t₁/₂).
Conclusion
UK5099 is a multifaceted pharmacological agent with well-defined inhibitory actions on both mitochondrial pyruvate transport and NLRP3 inflammasome activation. Its high potency and specificity for the MPC make it an indispensable tool for dissecting the roles of mitochondrial metabolism in a wide range of biological processes. The discovery of its MPC-independent anti-inflammatory effects further broadens its utility in immunological and metabolic research. This guide provides a comprehensive resource for researchers and drug development professionals seeking to utilize UK5099 in their studies, offering detailed information on its chemical and pharmacological properties, along with practical experimental protocols and visual aids to facilitate a deeper understanding of its mechanisms of action.
References
- 1. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
- 2. UK-5099 - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
- 13. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 14. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
UK5099: A Comprehensive Technical Guide to Selectivity and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK5099, also known as PF-1005023, is a potent and specific small-molecule inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). The MPC is a crucial transporter located in the inner mitochondrial membrane, responsible for the transport of pyruvate from the cytosol into the mitochondrial matrix. This process is a key regulatory step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. Due to its central role in cellular metabolism, the MPC has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth overview of the selectivity and off-target effects of UK5099, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.
On-Target Activity: Inhibition of the Mitochondrial Pyruvate Carrier
The primary mechanism of action of UK5099 is the direct inhibition of the MPC. The MPC is a heterodimer composed of two subunits, MPC1 and MPC2. UK5099 binds to a pocket formed by both subunits on the matrix side of the inner mitochondrial membrane, competitively inhibiting pyruvate transport.[1][2] This blockade of pyruvate entry into the mitochondria leads to a metabolic shift, forcing cells to rely more on glycolysis and alternative substrates to fuel the TCA cycle.
Quantitative Data for On-Target Activity
The inhibitory potency of UK5099 against the MPC has been determined in various systems. The half-maximal inhibitory concentration (IC50) for the human MPC1L/MPC2 complex is in the nanomolar range, highlighting its high affinity for its primary target.
| Target | Organism | Assay System | IC50 (nM) | Reference(s) |
| Mitochondrial Pyruvate Carrier (MPC) | Human | Proteoliposomes | 52.6 ± 8.3 | [3] |
| Mitochondrial Pyruvate Carrier (MPC) | Rat | Isolated Mitochondria | ~50 | [4] |
Off-Target Effects of UK5099
While UK5099 is a highly potent MPC inhibitor, it is not entirely selective and has been shown to interact with other cellular targets. Understanding these off-target effects is critical for the correct interpretation of experimental results and for the evaluation of its therapeutic potential.
Inhibition of the NLRP3 Inflammasome
A significant off-target effect of UK5099 is the inhibition of the NLRP3 inflammasome, a multi-protein complex involved in the innate immune response.[5][6][7][8] This inhibition is independent of its effect on the MPC.[5][6] UK5099 has been shown to suppress the activation of the NLRP3 inflammasome, but not the NLRC4 or AIM2 inflammasomes, suggesting a specific interaction within the NLRP3 pathway.[5][6] Mechanistically, UK5099 appears to abrogate the interaction between mitochondria and NLRP3, which is a crucial step in inflammasome assembly.[6][7] The IC50 for NLRP3 inflammasome-driven IL-1β release is in the micromolar range.
Interaction with Monocarboxylate Transporters (MCTs)
UK5099 has also been reported to inhibit plasma membrane monocarboxylate transporters (MCTs), which are responsible for the transport of lactate, pyruvate, and other monocarboxylates across the cell membrane.[9][10][11] However, the potency of UK5099 against MCTs is significantly lower than its potency against the MPC. Some studies suggest that at concentrations effective for MPC inhibition, the impact on MCT1 is not significant.[12][13]
Quantitative Data for Off-Target Activities
| Off-Target | Assay System | IC50 / Ki | Reference(s) |
| NLRP3 Inflammasome (IL-1β release) | Mouse BMDMs | ~4.85 µM | [7] |
| Trypanosomal Pyruvate Carrier | Trypanosoma brucei | Ki = 49 µM | [14][15][16] |
Signaling Pathways and Experimental Workflows
Mitochondrial Pyruvate Carrier (MPC) Signaling Pathway
The inhibition of MPC by UK5099 has profound effects on cellular metabolism. The following diagram illustrates the central role of MPC in linking glycolysis to the TCA cycle and how UK5099 disrupts this connection.
Caption: Inhibition of the Mitochondrial Pyruvate Carrier (MPC) by UK5099.
NLRP3 Inflammasome Activation Pathway
The off-target effect of UK5099 on the NLRP3 inflammasome is an important consideration, especially in immunology and inflammation research. The following diagram shows a simplified overview of the NLRP3 inflammasome activation pathway and the inhibitory point of UK5099.
Caption: Inhibition of the NLRP3 Inflammasome Pathway by UK5099.
Experimental Protocols
Protocol 1: Radiolabeled Pyruvate Uptake Assay in Isolated Mitochondria
This protocol directly measures the transport of pyruvate into mitochondria and is a gold-standard method for assessing MPC activity and inhibition.[17]
1. Mitochondria Isolation:
-
Isolate mitochondria from fresh tissue (e.g., rat liver or heart) or cultured cells using differential centrifugation in an appropriate ice-cold isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA).
-
Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford).
2. Uptake Assay:
-
Prepare an assay buffer (e.g., containing KCl, Tris-HCl, EGTA, and a respiratory inhibitor like rotenone (B1679576) to prevent pyruvate metabolism).
-
Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with various concentrations of UK5099 or vehicle (DMSO) for 2-5 minutes at room temperature.
-
Initiate the uptake by adding [¹⁴C]-labeled pyruvate to the suspension.
-
After a short, defined time period (e.g., 30-60 seconds), terminate the reaction rapidly. A common method is the "inhibitor-stop" technique, where a high concentration of a potent MPC inhibitor (like UK5099 itself or α-cyano-4-hydroxycinnamate) is added.
-
Immediately separate the mitochondria from the assay buffer by centrifugation through a layer of silicone oil.
3. Measurement and Analysis:
-
Aspirate the aqueous and oil layers and lyse the mitochondrial pellet.
-
Measure the radioactivity in the pellet using liquid scintillation counting.
-
Calculate the rate of pyruvate uptake and determine the IC50 value for UK5099 by plotting the uptake rate against the inhibitor concentration.
Caption: Workflow for Radiolabeled Pyruvate Uptake Assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular context.[3][17][18]
1. Cell Treatment:
-
Seed cells in a suitable culture vessel and grow to the desired confluency.
-
Treat the cells with various concentrations of UK5099 or vehicle (DMSO) for a defined period (e.g., 1 hour) at 37°C.
2. Heat Challenge:
-
Aliquot the cell suspension into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a melt curve. For isothermal dose-response, heat all samples at a single, optimized temperature.
-
Include an unheated control.
3. Cell Lysis and Protein Quantification:
-
Cool the samples to room temperature.
-
Lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer with protease inhibitors).
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction.
4. Protein Detection and Analysis:
-
Analyze the amount of soluble target protein (MPC1 or MPC2) in each sample using a detection method such as:
-
Western Blotting: Separate proteins by SDS-PAGE and detect with specific antibodies.
-
AlphaScreen®: A bead-based immunoassay that can be performed in a microplate format for higher throughput.[17]
-
-
For a melt curve, plot the percentage of soluble protein against temperature to determine the melting temperature (Tm). A shift in Tm in the presence of UK5099 indicates target engagement.
-
For an isothermal dose-response, plot the percentage of soluble protein against the log of the UK5099 concentration to determine the EC50 value.
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol 3: NLRP3 Inflammasome Activation and IL-1β Secretion Assay
This cell-based assay measures the inhibitory effect of UK5099 on NLRP3 inflammasome activation by quantifying the secretion of the pro-inflammatory cytokine IL-1β.[1][5][18][19]
1. Cell Seeding and Priming (Signal 1):
-
Seed immortalized bone marrow-derived macrophages (iBMDMs) or THP-1 cells (differentiated into macrophages) in a 96-well plate.
-
Prime the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL for 4 hours) to induce the expression of pro-IL-1β and NLRP3.
2. Inhibitor Treatment:
-
After priming, treat the cells with serial dilutions of UK5099 or vehicle (DMSO) for 1 hour.
3. Inflammasome Activation (Signal 2):
-
Activate the NLRP3 inflammasome by adding a second stimulus, such as nigericin (B1684572) (e.g., 5 µM) or ATP (e.g., 5 mM), for a defined period (e.g., 1 hour).
4. Sample Collection and Analysis:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
5. Data Analysis:
-
Generate a standard curve using recombinant IL-1β.
-
Calculate the concentration of IL-1β in each sample.
-
Plot the IL-1β concentration against the log of the UK5099 concentration and fit a dose-response curve to determine the IC50 value.
Caption: Workflow for NLRP3 Inflammasome IL-1β Secretion Assay.
Conclusion
UK5099 is a valuable research tool for studying the role of mitochondrial pyruvate transport in various physiological and pathological processes. Its high potency for the MPC makes it an excellent probe for dissecting the metabolic consequences of MPC inhibition. However, researchers must be aware of its off-target effects, particularly the inhibition of the NLRP3 inflammasome, to avoid misinterpretation of experimental data, especially in the context of inflammation and immunology. The experimental protocols provided in this guide offer a starting point for the comprehensive characterization of UK5099's on- and off-target activities. For a complete understanding of its selectivity, broader screening against panels of kinases, transporters, and other potential targets is recommended.
References
- 1. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]
- 2. A chemical proteomic probe for the mitochondrial pyruvate carrier complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. abmole.com [abmole.com]
- 10. benchchem.com [benchchem.com]
- 11. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 12. agilent.com [agilent.com]
- 13. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 16. cambridgeproteinarrays.com [cambridgeproteinarrays.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Activation and Measurement of NLRP3 Inflammasome Activity Using IL-1β in Human Monocyte-derived Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Core Cellular Pathways Modulated by MPC Inhibition with UK5099: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular and molecular consequences of inhibiting the mitochondrial pyruvate (B1213749) carrier (MPC) with the specific inhibitor UK5099. By blocking the transport of pyruvate into the mitochondria, UK5099 induces a profound metabolic reprogramming with significant implications for various cellular pathways, making it a critical tool in metabolic research and a potential therapeutic target. This document details the mechanism of action of UK5099, its effects on cellular metabolism and signaling, and provides standardized experimental protocols for studying these effects.
Mechanism of Action of UK5099
UK5099, also known as PF-1005023, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC). The MPC is a heterodimeric protein complex, composed of MPC1 and MPC2 subunits, located in the inner mitochondrial membrane. It is the primary transporter of pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once inside the mitochondria, pyruvate is converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex, which then fuels the tricarboxylic acid (TCA) cycle for ATP production through oxidative phosphorylation (OXPHOS).
UK5099 exerts its inhibitory effect by directly binding to the MPC complex. This binding is thought to be competitive with pyruvate, effectively blocking its entry into the mitochondria.[1] This blockade of pyruvate import is the primary molecular event that triggers a cascade of metabolic and signaling alterations within the cell.
Core Cellular Effects of MPC Inhibition
The inhibition of MPC by UK5099 forces a major rewiring of cellular metabolism, primarily characterized by a shift from mitochondrial respiration towards aerobic glycolysis, a phenomenon often observed in cancer cells and known as the Warburg effect.[2][3][4]
Metabolic Reprogramming
The most immediate and profound consequence of MPC inhibition is the alteration of central carbon metabolism.
-
Enhanced Glycolysis and Lactate (B86563) Production: With mitochondrial pyruvate uptake blocked, cells are forced to rely more heavily on glycolysis for ATP production.[2][3] This leads to an increased rate of glucose consumption and the conversion of pyruvate to lactate in the cytoplasm, which is then exported from the cell.[2][5][6] This results in an increased extracellular acidification rate (ECAR).
-
Impaired TCA Cycle and Oxidative Phosphorylation: The lack of pyruvate-derived acetyl-CoA significantly curtails the activity of the TCA cycle and, consequently, reduces oxidative phosphorylation (OXPHOS).[2][7] This is observed as a decrease in the oxygen consumption rate (OCR).
-
Increased Reliance on Alternative Fuels: To compensate for the reduced glucose oxidation, cells often increase the catabolism of alternative substrates to fuel the TCA cycle. This includes an increased reliance on:
Alterations in Cellular Bioenergetics and Redox State
The metabolic shift induced by UK5099 has significant consequences for the cell's energy status and redox balance.
-
Decreased ATP Production: While glycolysis is upregulated, the total ATP production is often decreased because oxidative phosphorylation is a much more efficient process for ATP generation.[2][3]
-
Increased Reactive Oxygen Species (ROS): Mitochondrial dysfunction resulting from MPC inhibition can lead to an increase in the production of reactive oxygen species (ROS).[2]
-
Changes in Mitochondrial Membrane Potential (ΔΨm): A decrease in mitochondrial membrane potential is often observed following UK5099 treatment, indicative of mitochondrial dysfunction.[2]
Impact on Cell Fate and Function
The metabolic reprogramming induced by UK5099 can have profound effects on various cellular processes, including:
-
Cell Proliferation and Cell Cycle: UK5099 has been shown to suppress proliferation and cause cell cycle arrest at the G1/G0 phase in some cancer cells.[2]
-
Induction of Stem-like Properties: In certain cancer cells, MPC inhibition can promote a stem-like phenotype, characterized by the expression of stemness markers like Oct3/4 and Nanog.[2][3][4][12]
-
Chemoresistance: The metabolic shift towards glycolysis and the acquisition of stem-like properties can contribute to increased resistance to certain chemotherapeutic agents.[2][4]
-
Modulation of Immune Cell Function: MPC inhibition can affect the activation and function of immune cells, such as macrophages and T cells.[13][14][15][16][17]
Modulation of Signaling Pathways
The metabolic alterations triggered by UK5099 are intricately linked to changes in cellular signaling pathways.
-
HIF-1α Stabilization: The increase in glycolysis and the potential for localized hypoxia due to mitochondrial dysfunction can lead to the stabilization of the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).[14][16][17][18] HIF-1α, in turn, promotes the expression of glycolytic enzymes, creating a positive feedback loop.
-
mTOR Signaling: The mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth and metabolism, can be modulated by MPC inhibition.[11][19] The specific effects can be cell-type and context-dependent.
Quantitative Data on UK5099 Effects
The following tables summarize quantitative data from various studies on the effects of UK5099.
Table 1: Effects of UK5099 on Cellular Metabolism
| Parameter | Cell Type | UK5099 Concentration | Effect | Reference |
| Oxygen Consumption Rate (OCR) | LnCap Prostate Cancer Cells | Not Specified | Decreased | [2] |
| Extracellular Lactate Production | LnCap Prostate Cancer Cells | Not Specified | Increased | [2] |
| ATP Production | LnCap Prostate Cancer Cells | Not Specified | Decreased | [2] |
| Glucose Consumption | C4-2B Prostate Cancer Cells | 10 µM | Increased | [5][6] |
| Lactate Production | C4-2B Prostate Cancer Cells | 10 µM | Increased | [5][6] |
| Citric Acid Production | BPH-1 and C4-2B Cells | 10 µM and 100 µM | Dose-dependent decrease | [5][6] |
| Glutamine Consumption | SKOV3 and OVCAR3 Ovarian Cancer Cells | 20 µM | Increased | [12] |
| Fatty Acid Oxidation | Brown Adipocytes | 5 µM | Increased | [8] |
Table 2: Effects of UK5099 on Cell Phenotype
| Parameter | Cell Type | UK5099 Concentration | Effect | Reference |
| Cell Viability (with Cisplatin) | LnCap Prostate Cancer Cells | Not Specified | Increased resistance | [2] |
| Expression of Oct3/4 and Nanog | LnCap Prostate Cancer Cells | Not Specified | Increased | [2][3] |
| Cell Migration | Esophageal Squamous Carcinoma Cells | Not Specified | Increased | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the effects of UK5099.
Seahorse XF Analyzer Metabolic Flux Analysis
This protocol measures real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis, respectively.
Materials:
-
Seahorse XF Analyzer (e.g., Agilent Seahorse XFe96)
-
Seahorse XF Cell Culture Microplates
-
UK5099
-
Oligomycin, FCCP, Rotenone/Antimycin A
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine as required
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
UK5099 Treatment: Treat cells with the desired concentration of UK5099 for the specified duration. Include vehicle-treated controls.
-
Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Base Medium and incubate the plate in a non-CO2 incubator.
-
Instrument Calibration: Calibrate the Seahorse XF Analyzer with the provided calibration solution.
-
Mitochondrial Stress Test:
-
Load the injector ports of the sensor cartridge with Oligomycin, FCCP, and a mixture of Rotenone and Antimycin A.
-
Place the cell culture microplate in the Seahorse XF Analyzer.
-
Measure baseline OCR and ECAR.
-
Sequentially inject the compounds to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Normalize the data to cell number or protein concentration. Calculate parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity.
Stable Isotope Tracing and Mass Spectrometry
This method traces the metabolic fate of isotope-labeled substrates like 13C-glucose or 13C-glutamine to quantify metabolic fluxes through different pathways.
Materials:
-
13C-labeled glucose or glutamine
-
UK5099
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Solvents for metabolite extraction (e.g., 80% methanol)
Procedure:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat with UK5099 or vehicle.
-
Isotope Labeling: Replace the culture medium with a medium containing the 13C-labeled substrate and incubate for a specific period to allow for metabolic labeling.
-
Metabolite Extraction:
-
Quickly wash the cells with ice-cold saline.
-
Add ice-cold extraction solvent (e.g., 80% methanol) and scrape the cells.
-
Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
-
-
LC-MS Analysis: Analyze the metabolite extracts using an LC-MS system to separate and detect the 13C-labeled and unlabeled metabolites.
-
Data Analysis: Determine the fractional labeling of metabolites to calculate the relative flux through different metabolic pathways.
Western Blotting for Signaling Proteins
This technique is used to detect and quantify the levels of specific proteins, such as HIF-1α, Oct3/4, and Nanog.
Materials:
-
Primary antibodies against the target proteins (e.g., anti-HIF-1α, anti-Oct3/4)
-
Secondary antibodies conjugated to HRP
-
Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting transfer system
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the UK5099-treated and control cells with lysis buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size by running equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: Metabolic shift induced by UK5099.
Caption: HIF-1α signaling and the Warburg effect.
Caption: Workflow for stable isotope tracing.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blocking mitochondrial pyruvate import in brown adipocytes induces energy wasting via lipid cycling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rupress.org [rupress.org]
- 10. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection [mdpi.com]
- 12. Mitochondrial pyruvate carrier function determines cell stemness and metabolic reprogramming in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Inhibition of the mitochondrial pyruvate carrier simultaneously mitigates hyperinflammation and hyperglycemia in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The mitochondrial pyruvate carrier regulates memory T cell differentiation and antitumor function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 17. researchgate.net [researchgate.net]
- 18. oncotarget.com [oncotarget.com]
- 19. researchgate.net [researchgate.net]
UK5099: A Technical Guide to its In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Abstract
UK5099, also known as PF-1005023, is a potent and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical transporter linking glycolysis to mitochondrial metabolism.[1] By blocking the entry of pyruvate into the mitochondria, UK5099 induces a significant metabolic shift from oxidative phosphorylation (OXPHOS) towards aerobic glycolysis, a phenomenon famously known as the Warburg effect.[2][3] This targeted disruption of cellular metabolism has made UK5099 an invaluable tool in metabolic research and a potential therapeutic agent in various diseases, including cancer and metabolic disorders. This technical guide provides a comprehensive overview of the in vitro and in vivo effects of UK5099, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols and visual representations of its impact on cellular pathways.
Mechanism of Action
UK5099 exerts its effects by directly inhibiting the mitochondrial pyruvate carrier (MPC), a heterodimeric protein complex composed of MPC1 and MPC2 subunits located on the inner mitochondrial membrane.[1] The primary function of the MPC is to transport pyruvate, the end-product of glycolysis, from the cytosol into the mitochondrial matrix.[1] Once inside the mitochondria, pyruvate is converted to acetyl-CoA, which fuels the tricarboxylic acid (TCA) cycle and subsequent ATP production through oxidative phosphorylation.[1] UK5099 competitively binds to the MPC, physically obstructing the transport of pyruvate and effectively uncoupling glycolysis from mitochondrial respiration.[1] While initially thought to form a covalent bond, recent studies suggest a high-affinity, non-covalent interaction.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the inhibitory potency and pharmacokinetic properties of UK5099.
Table 1: Inhibitory Potency of UK5099
| Parameter | Value | System |
| IC₅₀ | 50 nM | Pyruvate-dependent O₂ consumption (rat heart mitochondria)[1][4][5][6] |
| IC₅₀ | 52.6 ± 8.3 nM | Pyruvate transport (human MPC1L/MPC2)[1] |
| Kᵢ | 0.1–0.2 µM | Pyruvate transport (rat liver mitochondria)[1] |
| Kᵢ | 49 µM | Pyruvate transport (trypanosomal plasma membrane)[1][5][7][8] |
Table 2: In Vivo Pharmacokinetics of UK5099 in Mice (20 mg/kg, Intraperitoneal)
| Parameter | Value | Unit |
| Cₘₐₓ | 82,500 ± 20,745 | ng·mL⁻¹[1][4] |
| Tₘₐₓ | 0.250 ± 0.000 | h[4] |
| AUC₀₋ₜ | 42,103 ± 12,072 | h·ng⁻¹·mL⁻¹[4] |
| MRT₀₋ₜ | 0.857 ± 0.143 | h[1][4] |
| T₁/₂ | 13.358 ± 0.239 | h[4] |
In Vitro Effects
In vitro studies have extensively characterized the cellular consequences of MPC inhibition by UK5099.
Metabolic Reprogramming
Treatment of various cell lines with UK5099 leads to a pronounced metabolic shift:
-
Decreased Oxidative Phosphorylation: UK5099 significantly reduces the oxygen consumption rate (OCR), ATP production, and mitochondrial membrane potential.[2][9]
-
Enhanced Aerobic Glycolysis: Cells compensate for the block in mitochondrial pyruvate utilization by upregulating glycolysis, leading to increased glucose consumption and lactate (B86563) production.[2][9][10] This metabolic reprogramming is a hallmark of the Warburg effect observed in many cancer cells.[2][3]
Effects on Cancer Cells
UK5099 has been shown to have diverse effects on cancer cells, including:
-
Inhibition of Proliferation and Cell Cycle Arrest: In some cancer cell lines, such as the prostate cancer cell line LNCaP, UK5099 suppresses proliferation and induces cell cycle arrest at the G1/G0 phase.[3][7][9]
-
Induction of Stem-like Properties: Paradoxically, the metabolic shift induced by UK5099 can also promote a cancer stem cell phenotype, characterized by an increased proportion of side population (SP) cells and elevated expression of stemness markers like Oct3/4 and Nanog.[2][3][5][7][9]
-
Increased Chemoresistance: UK5099-treated cancer cells have demonstrated increased resistance to chemotherapeutic agents like cisplatin (B142131) and docetaxel.[2][9][10][11]
-
Enhanced Cell Migration and Invasion: Inhibition of MPC by UK5099 has been shown to increase the migratory and invasive capacity of esophageal squamous cancer cells.[10]
Effects on Immune Cells
Recent studies have explored the impact of UK5099 on immune cell function, revealing that while it can inhibit inflammatory cytokine production in macrophages, this effect may be independent of its action on the MPC at higher concentrations.[12][13] Some research also indicates that UK5099 can inhibit the activation of the NLRP3 inflammasome, again through an MPC-independent mechanism.[14]
Effects on Neuronal Cells
In primary cortical neurons, inhibition of the MPC with UK5099 has been shown to be protective against excitotoxic cell death.[15] This neuroprotective effect is attributed to a metabolic rewiring that increases the reliance on glutamate (B1630785) for energy production, thereby reducing the extracellular glutamate levels that mediate excitotoxicity.[15]
In Vivo Effects
In vivo studies using animal models have further elucidated the systemic effects of UK5099.
-
Impaired Glucose Tolerance: Administration of UK5099 to mice leads to impaired glucose tolerance.[6]
-
Anticancer Activity: In mouse xenograft models of prostate cancer, UK5099 has been shown to slow tumor growth.[7] Combination therapy of UK5099 with radiotherapy has also demonstrated a synergistic effect in reducing tumor size and prolonging survival in mice with subcutaneous prostate cancer.[16][17][18]
-
Anti-Toxoplasma gondii Activity: UK5099 has shown potential as a treatment for Toxoplasma gondii infection.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by UK5099 and a typical experimental workflow for studying its effects.
Caption: Mechanism of action of UK5099, inhibiting the mitochondrial pyruvate carrier (MPC).
Caption: Metabolic consequences of UK5099-mediated MPC inhibition.
Caption: A generalized experimental workflow for studying the effects of UK5099.
Experimental Protocols
Oxygen Consumption Rate (OCR) Assay using a Seahorse Analyzer
This protocol measures the effect of UK5099 on mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
Cells of interest
-
UK5099
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
Mitochondrial stress test compounds: Oligomycin (B223565), FCCP, Rotenone (B1679576)/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: On the day of the assay, replace the culture medium with the assay medium containing the desired concentration of UK5099 or vehicle control and incubate for the desired treatment time.
-
Seahorse Assay: a. Calibrate the Seahorse XF Analyzer. b. Load the cell plate into the analyzer. c. Execute a mitochondrial stress test protocol: i. Measure basal OCR. ii. Inject UK5099 (if not pre-treated) and measure the response. iii. Inject oligomycin to inhibit ATP synthase. iv. Inject FCCP to induce maximal respiration. v. Inject rotenone and antimycin A to shut down mitochondrial respiration.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the percentage inhibition of basal and maximal respiration caused by UK5099.
Cell Viability and Proliferation Assay
This protocol assesses the impact of UK5099 on cell growth.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
UK5099
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a low density and allow them to adhere.
-
Treatment: Add serial dilutions of UK5099 or vehicle control to the wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the readings to the vehicle control to determine the percentage of cell viability. For proliferation, cell numbers can be counted at different time points.[9]
Western Blotting for Protein Expression
This protocol is used to analyze the expression levels of specific proteins affected by UK5099 treatment.
Materials:
-
Cells of interest
-
UK5099
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Oct3/4, Nanog, or other proteins of interest)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with UK5099 or vehicle control, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
This protocol evaluates the antitumor efficacy of UK5099 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cells for injection
-
UK5099
-
Vehicle for injection (e.g., DMSO, PEG300, Tween-80, saline)[5]
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer UK5099 (e.g., 6 mg/kg or 20 mg/kg intraperitoneally) or vehicle control according to the desired schedule.[4][16][17]
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Compare tumor growth rates between the treatment and control groups.
Conclusion
UK5099 is a powerful research tool for investigating the role of mitochondrial pyruvate metabolism in a wide range of biological processes. Its ability to induce a robust metabolic shift provides a valuable model for studying the Warburg effect and the metabolic plasticity of cells. While its therapeutic potential is still under investigation, particularly in the context of cancer, the in vitro and in vivo data accumulated to date highlight the critical role of the mitochondrial pyruvate carrier in health and disease. This guide provides a foundational understanding of UK5099's effects and methodologies for its study, empowering researchers to further explore its biological functions and therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Mitochondrial pyruvate carrier-mediated metabolism is dispensable for the classical activation of macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 17. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 18. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to UK5099: Interrogating Metabolic Flexibility by Inhibiting the Mitochondrial Pyruvate Carrier
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic flexibility, the capacity of a cell to switch between metabolic pathways in response to fuel availability or physiological state, is a cornerstone of cellular health. A critical control point in this process is the transport of pyruvate (B1213749) into the mitochondria, which dictates the balance between cytosolic glycolysis and mitochondrial oxidative phosphorylation (OXPHOS). UK5099 is a potent and specific small molecule inhibitor of the Mitochondrial Pyruvate Carrier (MPC), the protein complex responsible for this transport.[1][2] By blocking the MPC, UK5099 forces a metabolic shift towards glycolysis and lactate (B86563) production, making it an invaluable tool for studying metabolic reprogramming in various contexts, including cancer, metabolic diseases, and immunology.[1][3] This guide provides an in-depth overview of UK5099's mechanism, its application in metabolic research, quantitative data from key studies, and detailed experimental protocols.
The Role of the Mitochondrial Pyruvate Carrier (MPC) in Metabolic Flexibility
Cellular energy production is primarily derived from the breakdown of glucose. In the cytoplasm, glycolysis converts glucose into pyruvate. From this crucial juncture, pyruvate has two main fates:
-
Conversion to Lactate: In the cytoplasm, pyruvate can be converted to lactate by lactate dehydrogenase. This process, known as aerobic glycolysis or the Warburg effect when it occurs in the presence of oxygen, is rapid but yields less ATP.[3]
-
Transport into Mitochondria: Pyruvate can be transported across the inner mitochondrial membrane by the MPC.[1] Inside the mitochondrial matrix, pyruvate is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to fuel OXPHOS, a highly efficient process of ATP generation.[1]
The MPC is a heterodimer composed of MPC1 and MPC2 subunits and acts as the gatekeeper for pyruvate's entry into the mitochondria.[1][4] Its activity is central to metabolic flexibility, allowing cells to switch from glycolysis to the more efficient OXPHOS when oxygen is available.
UK5099: Mechanism of Action
UK5099 is a highly specific, non-covalent inhibitor of the MPC.[1][5] It binds to a pocket within the MPC complex, physically obstructing the passage of pyruvate from the cytosol into the mitochondrial matrix.[1][5] This blockade effectively uncouples glycolysis from the TCA cycle.
The direct consequences of MPC inhibition by UK5099 are:
-
Decreased Mitochondrial Pyruvate: The concentration of pyruvate within the mitochondria is significantly reduced.[3][6]
-
Reduced Pyruvate-dependent Respiration: As the primary substrate for the TCA cycle is limited, the oxygen consumption rate (OCR) associated with pyruvate oxidation decreases dramatically.[2][7]
-
Increased Glycolysis and Lactate Efflux: With the mitochondrial route blocked, cells are forced to rely on glycolysis for ATP production. This leads to an increased rate of glucose consumption and a significant efflux of lactate into the extracellular environment.[3][8]
This forced metabolic reprogramming provides a robust and controllable model to study the consequences of a glycolytic switch in various cell types and disease models.[1][3]
Caption: UK5099 blocks the Mitochondrial Pyruvate Carrier (MPC), preventing pyruvate entry into the mitochondria.
Quantitative Data Summary
The effects of UK5099 have been quantified across numerous studies and cell lines. The tables below summarize key findings.
Table 1: IC50 and Ki Values of UK5099
| Parameter | Value | System | Reference |
| IC50 | 50 nM | Pyruvate-dependent O₂ consumption (rat liver/heart mitochondria) | [7][9] |
| Ki | 49 µM | Pyruvate transport (trypanosomes) | [7][10] |
| IC50 | ~2-5 µM | Maximal MPC inhibition in macrophages | [11] |
| IC50 | Varies (e.g., >100 µM for C4-2B, BPH-1 cells) | Cell Proliferation | [4] |
Note: IC50 values for cell proliferation can be much higher than for direct MPC inhibition, reflecting cellular adaptations and the use of alternative fuels.
Table 2: Effects of UK5099 on Cellular Metabolism in LNCaP Prostate Cancer Cells
| Measured Parameter | Control | UK5099 Treated | % Change | Reference |
| Mitochondrial Pyruvate | ~1.0 (relative units) | ~0.6 (relative units) | ↓ 40% | [3] |
| Basal OCR (pmol/min/50k cells) | ~175 | ~75 | ↓ 57% | [3][12] |
| Maximal OCR (pmol/min/50k cells) | ~420 (245 increase) | ~180 (104 increase) | ↓ 57% | [3][12] |
| Extracellular Lactate | ~1.0 (relative units) | ~2.5 (relative units) | ↑ 150% | [3][12] |
| Total ATP Production | ~12 (nmol/10⁶ cells) | ~6 (nmol/10⁶ cells) | ↓ 50% | [3][12] |
Table 3: Effects of UK5099 on Metabolism in Esophageal Squamous Carcinoma Cells (EC109, KYSE140, KYSE450)
| Measured Parameter | Observation | Reference |
| Glucose Consumption | Significantly increased at 24h and 48h | [8] |
| Extracellular Lactate | Significantly increased | [8] |
| ATP Production | Significantly decreased | [8] |
| Key Glycolytic Enzymes (GLUT1, HK2, LDHA) | Increased protein expression | [8] |
Key Experimental Protocols
Protocol: Measuring Metabolic Shift using a Seahorse XF Analyzer
This protocol assesses the dependency of a cell line on mitochondrial pyruvate oxidation by measuring the Oxygen Consumption Rate (OCR) before and after the injection of UK5099.
Materials:
-
Seahorse XF Cell Culture Microplate (e.g., XF24 or XF96)
-
Seahorse XF Analyzer
-
Culture medium
-
Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
UK5099 stock solution (e.g., 10 mM in DMSO)
-
Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.[1]
-
Assay Medium Preparation: The day of the assay, warm the Seahorse XF Assay Medium to 37°C. Supplement it with desired substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine).
-
Cell Plate Preparation: Remove the culture medium from the cells. Wash the cells with the prepared Seahorse XF Assay Medium. Add the final volume of assay medium to each well and incubate the plate at 37°C in a non-CO₂ incubator for 1 hour.[1]
-
Cartridge Hydration & Loading: Hydrate the sensor cartridge with Seahorse XF Calibrant solution overnight at 37°C in a non-CO₂ incubator. Load the injection ports of the cartridge with the compounds:
-
Port A: UK5099 (for a final concentration of 2-10 µM) or vehicle (DMSO)
-
Port B: Oligomycin (final concentration 1.0-1.5 µM)
-
Port C: FCCP (final concentration 1.0-1.5 µM)
-
Port D: Rotenone/Antimycin A (final concentration 0.5 µM)
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Replace the calibrant plate with the cell plate.
-
Execute the assay protocol:
-
Measure basal OCR (3-4 cycles).
-
Inject Port A (UK5099/vehicle) and measure the response (3-4 cycles). A sharp drop in OCR in the UK5099-treated wells indicates dependence on pyruvate oxidation.
-
Inject Port B (Oligomycin) to measure ATP-linked respiration.
-
Inject Port C (FCCP) to measure maximal respiration.
-
Inject Port D (Rotenone/Antimycin A) to measure non-mitochondrial respiration.[1]
-
-
-
Data Analysis: After the run, normalize OCR data to cell number or protein content per well. Analyze the change in basal OCR following UK5099 injection to determine pyruvate oxidation dependency.
Caption: Experimental workflow for a Seahorse XF metabolic flux assay using UK5099.
Protocol: Lactate Efflux Assay
This protocol measures the amount of lactate released by cells into the culture medium, which serves as an indicator of glycolytic activity.
Materials:
-
Cultured cells treated with UK5099 or vehicle
-
Cell culture medium
-
Commercial lactate assay kit (colorimetric or fluorometric)
-
Microplate reader
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with the desired concentration of UK5099 (e.g., 10 µM) or vehicle for a specified time (e.g., 24-48 hours).
-
Sample Collection: Carefully collect the culture medium from each well. Be sure not to disturb the cell monolayer.
-
Sample Preparation: Centrifuge the collected medium to pellet any detached cells or debris. Use the supernatant for the assay.
-
Lactate Measurement: Follow the manufacturer's instructions for the chosen lactate assay kit. This typically involves:
-
Preparing a standard curve with the provided lactate standard.
-
Adding a reaction mixture (containing lactate oxidase and a probe) to both standards and samples.
-
Incubating for the recommended time at the specified temperature.
-
Measuring the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the lactate concentration in each sample using the standard curve.
-
Normalize the lactate concentration to the cell number or protein content of the corresponding well to account for differences in cell proliferation.
-
Compare the normalized lactate levels between UK5099-treated and control cells. An increase indicates a shift towards glycolytic metabolism.[8][12]
-
Signaling Pathways and Logical Relationships
Inhibition of the MPC by UK5099 initiates a cascade of metabolic and signaling consequences beyond the simple switch to glycolysis. The cell must adapt to reduced mitochondrial output and altered metabolite availability.
Caption: Consequences of MPC inhibition by UK5099, from metabolic shifts to cellular phenotypes.
Studies have shown that the metabolic reprogramming induced by UK5099 can lead to significant changes in cell fate and function. For instance, in prostate cancer cells, MPC inhibition enhances stem-like properties, characterized by the expression of markers like Oct3/4 and Nanog, and increases resistance to chemotherapy.[3][6][10] This is often linked to the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key regulator of the glycolytic phenotype, which can be activated by increased reactive oxygen species (ROS) from dysfunctional mitochondria or by the accumulation of glycolytic intermediates.[8]
Conclusion and Future Directions
UK5099 is a foundational tool for dissecting cellular metabolism.[1] Its specific inhibition of the mitochondrial pyruvate carrier allows researchers to precisely control and study the metabolic switch between glycolysis and oxidative phosphorylation. This capability is crucial for understanding the metabolic underpinnings of cancer, where the Warburg effect is a key hallmark, as well as in immunology, neurodegeneration, and metabolic disorders.[1][3] While highly effective, researchers should be mindful of potential off-target effects at very high concentrations and consider using genetic models (e.g., MPC1/2 knockout) to validate findings.[11] Future research will likely focus on leveraging the therapeutic potential of MPC inhibition, developing next-generation inhibitors with improved pharmacokinetic properties for clinical applications.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure of Mitochondrial Pyruvate Carrier and its Inhibition Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Advancing mitochondrial therapeutics: Synthesis and pharmacological evaluation of pyrazole-based inhibitors targeting the mitochondrial pyruvate carrier - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for UK5099 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] By blocking the MPC, UK5099 effectively inhibits the entry of pyruvate into the tricarboxylic acid (TCA) cycle, leading to a metabolic shift from mitochondrial oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a phenomenon often observed in cancer cells known as the Warburg effect.[2][3] This makes UK5099 a valuable tool for studying cellular metabolism, particularly in the context of cancer biology and other metabolic diseases.[1]
Mechanism of Action
UK5099 acts as a non-competitive inhibitor of the MPC, which is composed of two subunits, MPC1 and MPC2.[1] By blocking pyruvate transport into the mitochondria, UK5099 reduces pyruvate-driven respiration and forces cells to rely more heavily on glycolysis for ATP production.[2] This metabolic reprogramming can lead to various cellular effects, including altered cell proliferation, changes in the cell cycle, and increased resistance to certain chemotherapeutic agents.[2][3]
Quantitative Data
The following tables summarize quantitative data on the effects of UK5099 in various cultured cell lines.
Table 1: IC50 Values of UK5099 in Prostate Cancer and Benign Prostatic Hyperplasia Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| C4-2B | Prostate Cancer | ~100 |
| DU145 | Prostate Cancer | >100 |
| BPH-1 | Benign Prostatic Hyperplasia | ~50 |
(Data sourced from studies on prostate cancer cell lines)[4][5]
Table 2: Effects of UK5099 on Cellular Metabolism in LNCaP Prostate Cancer Cells
| Parameter | Control | UK5099 (10 µM) | Percentage Change |
| Mitochondrial Pyruvate Concentration | High | Significantly Reduced | - |
| Basal Oxygen Consumption Rate (OCR) | Higher | Lower | - |
| Maximal OCR | Higher | Lower | - |
| ATP Production | Higher | Decreased | - |
| Extracellular Lactate (B86563) Level | Lower | Increased | - |
| Reactive Oxygen Species (ROS) | Lower | Higher | - |
| Mitochondrial Membrane Potential (ΔΨm) | Higher | Lower | - |
(Data summarized from studies on LNCaP cells)[2][6]
Experimental Protocols
Protocol 1: Preparation of UK5099 Stock Solution
-
Reconstitution: UK5099 is typically supplied as a solid. To prepare a stock solution, dissolve it in fresh, anhydrous Dimethyl Sulfoxide (DMSO). For example, to make a 10 mM stock solution, dissolve 2.883 mg of UK5099 (Molecular Weight: 288.30 g/mol ) in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 2 weeks) or -70°C for long-term storage (up to 6 weeks).
Protocol 2: General Cell Culture Treatment with UK5099
-
Cell Seeding: Seed the desired cell line in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Working Solution: Dilute the UK5099 stock solution in cell culture medium to the desired final concentration. A typical starting concentration for many cell lines is 10 µM, but this should be optimized for your specific cell line and experimental goals.[2][4] Concentrations can range from 10 µM to 100 µM.[4][5]
-
Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the desired concentration of UK5099.
-
Incubation: Incubate the cells for the desired period. The incubation time will vary depending on the assay being performed, ranging from a few hours to several days.[2][4]
-
Control: Always include a vehicle control (medium with the same concentration of DMSO used to dissolve UK5099) in your experiments.
Protocol 3: Cell Viability Assay (e.g., using MTT or similar colorimetric assays)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of UK5099 concentrations for the desired duration (e.g., 24, 48, 72 hours).
-
Assay: Following treatment, perform the cell viability assay according to the manufacturer's instructions.
-
Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of viable cells relative to the vehicle-treated control.
Protocol 4: Measurement of Oxygen Consumption Rate (OCR)
This protocol is adapted for use with a Seahorse XF Analyzer.[1]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density for your cell line. Allow cells to adhere and grow for 24 hours.
-
Assay Medium: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., 5 mM glucose, 1 mM pyruvate, 2 mM glutamine) and incubate at 37°C in a non-CO2 incubator.
-
Reagent Preparation: Prepare stock solutions of UK5099 and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A) in the assay medium. Load them into the appropriate ports of the Seahorse sensor cartridge.
-
Seahorse Analysis:
-
Calibrate the sensor cartridge.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Measure the basal OCR.
-
Inject UK5099 and measure the response to determine the inhibition of pyruvate-dependent respiration.
-
Inject other compounds in sequence to measure ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.[1]
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration.
Protocol 5: Lactate Production Assay
-
Cell Culture and Treatment: Culture and treat cells with UK5099 as described in Protocol 2.
-
Sample Collection: After the desired incubation period, collect the cell culture medium.
-
Lactate Measurement: Measure the lactate concentration in the collected medium using a commercially available lactate assay kit. These kits typically involve an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the lactate concentration.
-
Data Analysis: Normalize the lactate levels to the cell number or total protein content.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for UK5099 in Isolated Mitochondria Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing UK5099, a potent and specific inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC), in experiments with isolated mitochondria. This document outlines the mechanism of action, key experimental protocols, and expected outcomes, facilitating the investigation of mitochondrial metabolism and its role in various physiological and pathological states.
Introduction to UK5099
UK5099, also known as PF-1005023, is a crucial tool for studying cellular metabolism.[1] It functions as a highly specific, high-affinity, and competitive inhibitor of the MPC, which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] The MPC is a heterodimer composed of MPC1 and MPC2 subunits, and it represents a critical link between glycolysis and the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[1] By blocking the MPC, UK5099 effectively decouples glycolysis from mitochondrial pyruvate oxidation, forcing cells to rely on alternative substrates or upregulate glycolysis, a phenomenon reminiscent of the Warburg effect observed in cancer cells.[2][3]
Mechanism of Action
UK5099 exerts its inhibitory effect by directly binding to a pocket formed by the MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[1] This binding competitively blocks the entry of pyruvate into the transport channel, stabilizing the MPC in a matrix-open conformation and thereby preventing pyruvate uptake into the mitochondria.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for UK5099 from various studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Value | Cell/Tissue Type | Experimental Context | Reference |
| IC50 (Pyruvate-dependent O2 consumption) | 50 nM | Rat liver and heart mitochondria | Measurement of oxygen consumption in isolated mitochondria. | [4][5] |
| Ki (Pyruvate transport) | 49 µM | Trypanosomes | Inhibition of pyruvate transport across the plasma membrane. | [6][7] |
| Effective Concentration (in vitro) | 10 µM - 100 µM | LnCap prostate cancer cells | Used to induce metabolic reprogramming and study stem-like properties. | [2][8] |
| Effective Concentration (in vitro) | 40 µM | Esophageal squamous cancer cells | Used to reduce mitochondrial pyruvate concentration and induce lactic acid secretion. | [3] |
| Effect on Oxygen Consumption | Dose-dependent inhibition | 832/13 cells | 150 µM reduced oxygen consumption below basal levels. | [4][5] |
Experimental Protocols
Here, we provide detailed protocols for isolating mitochondria and for key experiments utilizing UK5099 to probe mitochondrial function.
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol is adapted for isolating mitochondria from cultured cells for subsequent functional assays.[9][10][11][12]
Materials:
-
Cell scrapers
-
Dounce homogenizer with a tight-fitting pestle
-
Refrigerated centrifuge
-
Mitochondria Isolation Buffer (MIB): 250 mM Sucrose, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA. Keep on ice.
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Harvest cells by scraping in ice-old PBS.
-
Centrifuge at 600 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.
-
Homogenize the cells using a Dounce homogenizer with 15-20 strokes on ice.
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully transfer the supernatant to a new tube and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Discard the supernatant and gently wash the mitochondrial pellet with 1 mL of MIB.
-
Centrifuge again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend the final mitochondrial pellet in a minimal volume of MIB (e.g., 50-100 µL) and determine the protein concentration using a standard method like the Bradford or BCA assay.
Protocol 2: Measuring Pyruvate-Dependent Oxygen Consumption
This protocol uses high-resolution respirometry (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer) to assess the effect of UK5099 on mitochondrial respiration.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
Respiration Buffer: 120 mM KCl, 5 mM KH2PO4, 3 mM HEPES, 1 mM EGTA, and 1 mg/mL BSA (fatty acid-free), pH 7.2.
-
Pyruvate (10 mM stock)
-
Malate (B86768) (2 mM stock)
-
ADP (500 µM stock)
-
UK5099 (stock solution in DMSO)
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupler)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
Procedure:
-
Add 2 mL of Respiration Buffer to the respirometer chamber and equilibrate to the desired temperature (e.g., 37°C).
-
Add isolated mitochondria (typically 0.05-0.1 mg/mL final concentration).
-
Add pyruvate (final concentration 5-10 mM) and malate (final concentration 1-2 mM) to initiate pyruvate-dependent respiration (State 2).
-
Add ADP (final concentration 100-500 µM) to stimulate ATP synthesis-coupled respiration (State 3).
-
After a stable State 3 respiration is achieved, inject UK5099 at the desired concentration (e.g., 1-10 µM) and record the inhibition of oxygen consumption.
-
Sequentially inject oligomycin, FCCP, and rotenone/antimycin A to perform a full mitochondrial stress test.[1]
-
Analyze the data to determine the extent of inhibition of pyruvate-dependent respiration by UK5099.
Protocol 3: Pyruvate Uptake Assay in Isolated Mitochondria
This protocol directly measures the import of radiolabeled pyruvate into isolated mitochondria.[1]
Materials:
-
Isolated mitochondria
-
Assay Buffer: 120 mM KCl, 10 mM Tris-HCl (pH 7.4), 1 mM EGTA.
-
[14C]-labeled pyruvate
-
UK5099
-
Stop Solution: A high concentration of a non-radioactive MPC inhibitor like α-cyano-4-hydroxycinnamate.
-
Rotenone (to prevent pyruvate metabolism)
Procedure:
-
Pre-incubate aliquots of the mitochondrial suspension (e.g., 0.5 mg/mL) with various concentrations of UK5099 or vehicle (DMSO) for 2-5 minutes at room temperature in the Assay Buffer containing rotenone.[1]
-
Initiate the uptake by adding [14C]-labeled pyruvate.
-
After a defined time (e.g., 30-60 seconds), terminate the transport by adding the Stop Solution.[1]
-
Pellet the mitochondria by centrifugation.
-
Wash the pellet to remove external radioactivity.
-
Measure the radioactivity in the mitochondrial pellet using a scintillation counter.
-
Calculate the rate of pyruvate uptake and the inhibitory effect of UK5099.
Protocol 4: Measurement of Mitochondrial Membrane Potential (ΔΨm)
This protocol assesses the effect of UK5099 on the mitochondrial membrane potential using a fluorescent dye like JC-1 or TMRE.[2][8]
Materials:
-
Isolated mitochondria
-
Respiration Buffer
-
Pyruvate and Malate
-
UK5099
-
JC-1 or TMRE fluorescent dye
-
Fluorometric plate reader or flow cytometer
Procedure:
-
Resuspend isolated mitochondria in Respiration Buffer.
-
Add pyruvate and malate to energize the mitochondria.
-
Add the fluorescent dye (e.g., JC-1 or TMRE) and incubate as per the manufacturer's instructions.
-
Treat the mitochondria with different concentrations of UK5099.
-
Measure the fluorescence using a plate reader or flow cytometer. A decrease in the red/green fluorescence ratio for JC-1 or a decrease in TMRE fluorescence indicates depolarization of the mitochondrial membrane.[2][8]
Visualizations
Signaling Pathway of Pyruvate Import and Inhibition by UK5099
Caption: Pyruvate import into the mitochondria via MPC and its inhibition by UK5099.
Experimental Workflow for Measuring Oxygen Consumption
Caption: Workflow for assessing UK5099's effect on mitochondrial oxygen consumption.
Logical Relationship of UK5099's Effects on Mitochondrial Function
Caption: The cascade of effects following MPC inhibition by UK5099.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. drexel.edu [drexel.edu]
- 10. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of Mitochondria from Cells and Tissues | BioChain Institute Inc. [biochain.com]
- 12. Video: Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue [jove.com]
Application Notes and Protocols for UK5099 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of UK5099, a potent and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), in a variety of in vitro research applications. The protocols outlined below are intended to assist in the effective design and execution of experiments aimed at investigating cellular metabolism, mitochondrial function, and the therapeutic potential of targeting pyruvate metabolism.
UK5099, also known as PF-1005023, functions by blocking the transport of pyruvate from the cytosol into the mitochondrial matrix.[1] This inhibition effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), forcing cells to rely more heavily on glycolysis for ATP production.[1] This makes UK5099 an invaluable tool for studying the metabolic flexibility of cells, the Warburg effect in cancer, and the role of mitochondrial pyruvate metabolism in various physiological and pathological processes.[1][2][3]
Data Presentation: Recommended UK5099 Concentrations
The optimal concentration of UK5099 for in vitro studies is highly dependent on the cell type, assay duration, and the specific biological question being addressed. Below is a summary of effective concentrations and IC50 values reported in the literature for various cell lines and experimental contexts.
| Cell Line/System | Application | Recommended Concentration | IC50 Value | Reference |
| Prostate Cancer (PCa) Cells | Inhibition of MPC, Proliferation Assay | 10 µM - 100 µM | Variable | [4][5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of NLRP3 Inflammasome | 0 - 100 µM | ~4.85 µM for IL-1β release | [6] |
| Esophageal Squamous Carcinoma Cells (EC109, KYSE140, KYSE450) | Blockade of Pyruvate Transport, Cell Viability | 40 µM | Not specified | [7][8][9] |
| Androgen Receptor-Dependent Prostate Cancer Cells | MPC Blockade, Metabolic Flux Analysis | 100 µM (for near-maximal blockade) | ~50 µM (growth inhibition) | [10] |
| LNCaP Prostate Cancer Cells | MPC Inhibition, Metabolic Reprogramming | Not specified, but significant effects observed | Not specified | [2][3][11] |
| M1 Macrophages | Inhibition of Inflammatory Cytokine Production | 2-5 µM (for maximal MPC inhibition) | Higher concentrations needed for cytokine inhibition | [12] |
| Human MPC1L/MPC2 (in proteoliposomes) | Pyruvate Transport Inhibition | Nanomolar range | 52.6 ± 8.3 nM | [13] |
| High-Grade Serous Ovarian Cancer (HGSOC) cell lines (PEO1, PEO4, OVCAR3) | MPC Inhibition | 2.5 µM - 5 µM | Not specified | [14] |
| Rat Cortical Neurons | Neuroprotection Studies | 10 µM | Not specified | [15] |
| Ovarian Cancer Cell Lines (SKOV3, OVCAR3) | MPC Blockade, Stemness Studies | 20 nM | Not specified | [16] |
Note: It is crucial to perform a dose-response curve for your specific cell line and experimental conditions to determine the optimal UK5099 concentration. The presence of serum albumin can sequester UK5099, potentially requiring higher concentrations in serum-containing media.[10]
Signaling Pathway and Experimental Workflow Visualizations
To aid in the conceptual understanding of UK5099's mechanism and its application in experimental settings, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 6. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. researchgate.net [researchgate.net]
- 9. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oncotarget.com [oncotarget.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Loss of mitochondrial pyruvate carrier 1 supports proline-dependent proliferation and collagen biosynthesis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mitochondrial pyruvate carrier function determines cell stemness and metabolic reprogramming in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UK5099 Administration in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
UK5099 is a potent and specific small-molecule inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC). The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, UK5099 effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative metabolic pathways. This mechanism makes UK5099 a critical tool for studying cellular metabolism, particularly in the context of cancer, metabolic disorders, and inflammatory diseases. These notes provide a comprehensive guide to its administration and dosage in in vivo mouse models based on established research.
Mechanism of Action: MPC Inhibition
UK5099 inhibits the transport of pyruvate into the mitochondria.[1] This blockade forces a metabolic shift: pyruvate that would normally fuel the TCA cycle is instead converted to lactate (B86563) in the cytoplasm, a phenomenon characteristic of the Warburg effect observed in many cancer cells.[2][3] This targeted inhibition allows for the precise investigation of the roles of mitochondrial pyruvate metabolism in various physiological and pathological states.[3]
Quantitative Data: Dosage and Administration Summary
The administration of UK5099 in mouse models varies by study objective, tumor model, and desired level of MPC inhibition. The following tables summarize dosages and pharmacokinetic parameters reported in the literature.
Table 1: Reported In Vivo Dosages of UK5099 in Mouse Models
| Dose | Administration Route | Mouse Model | Study Context | Reference |
| 3 mg/kg | Not specified (daily) | 4T1 Breast Cancer | Tumor Acidosis Study | [4][5] |
| 6 mg/kg | Intraperitoneal (i.p.) | Nude mice with Prostate Cancer Xenografts | Radiotherapy Sensitization | [6][7] |
| 10 mg/kg/day | Oral (p.o.) | SCID mice with Patient-Derived Xenografts (PDX) | Tumor Growth Inhibition | [8] |
| 20 mg/kg | Intraperitoneal (i.p.) | Healthy mice | Pharmacokinetic Study | [9] |
| 32 µmol/kg (~9.2 mg/kg) | Intraperitoneal (i.p.) | C57BLK mice | Glucose Tolerance Test | [10][11] |
| 100 mg/kg/day | Oral (p.o.) | SCID mice with Patient-Derived Xenografts (PDX) | Tumor Growth Inhibition | [8] |
Table 2: Pharmacokinetic Parameters of UK5099 in Mice (Following a single 20 mg/kg intraperitoneal injection)
| Parameter | Value | Unit | Reference |
| Cmax (Peak Plasma Concentration) | 82,500 ± 20,745 | ng·mL⁻¹ | [9] |
| Tmax (Time to Peak Concentration) | 0.250 | hours | [9] |
| AUC₀-t (Area Under the Curve) | 42,103 ± 12,072 | h·ng⁻¹·mL⁻¹ | [9] |
| T½ (Half-life) | 13.358 ± 0.239 | hours | [9] |
Experimental Protocols
This section provides detailed methodologies for the preparation and administration of UK5099 for in vivo mouse studies.
UK5099 is a bright yellow solid that is insoluble in water.[11][12] Proper solubilization is critical for bioavailability.
-
Primary Solubilization: UK5099 should first be dissolved in Dimethyl Sulfoxide (DMSO).[12] A stock solution of 25-80 mg/mL in fresh DMSO can be prepared.
-
Storage of Stock Solution: Aliquot the DMSO stock solution and store at -20°C for up to 2 weeks or -70°C for up to 6 weeks.[12] Avoid repeated freeze-thaw cycles.
-
Formulation for Intraperitoneal (i.p.) Injection: For i.p. administration, the DMSO stock can be diluted in a vehicle like Phosphate-Buffered Saline (PBS) or corn oil.[8][10]
-
Formulation for Oral Gavage (p.o.): A common vehicle for oral administration involves a multi-step process:
Intraperitoneal injection is a common route for systemic delivery of UK5099.[6][9]
-
Animal Handling: Acclimatize mice to laboratory conditions before beginning the experiment. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Dosage Calculation: Calculate the required volume of the final UK5099 formulation based on the individual mouse's body weight (BW).
-
Procedure:
-
Gently restrain the mouse, exposing the abdomen.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Inject the calculated volume of the UK5099 solution.
-
-
Monitoring: Monitor mice for any adverse reactions post-injection. Body weight should be tracked regularly, as significant weight loss can indicate toxicity.[6]
The following diagram outlines a typical workflow for an in vivo study using UK5099 in a cancer xenograft model.
Important Considerations and Cautions
-
Specificity: While UK5099 is a highly specific MPC inhibitor at low micromolar concentrations, caution should be exercised with high doses, as they may inhibit other transporters like plasma membrane monocarboxylate transporters (MCTs).[1][13]
-
Dose-Dependent Effects: The biological effects of UK5099 can be dose-dependent. For instance, some studies suggest that high concentrations ( >10 µM) can inhibit macrophage activation through MPC-independent mechanisms.[14][15]
-
Vehicle Controls: Always include a vehicle-only control group in experimental designs to ensure that observed effects are due to UK5099 and not the delivery formulation.
-
Metabolic Context: The impact of MPC inhibition is highly dependent on the metabolic state of the cells and tissues being studied. Results should be interpreted within the context of the specific cancer type or disease model.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 11. apexbt.com [apexbt.com]
- 12. Mitochondrial Pyruvate Carrier Inhibitor, UK5099 [sigmaaldrich.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
UK5099: Application Notes and Protocols for Neurodegenerative Disease Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UK5099, a potent and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), in the context of neurodegenerative disease research. The provided protocols and data are intended to guide researchers in designing and executing experiments to investigate the therapeutic potential of targeting mitochondrial metabolism in neurological disorders.
Introduction
Neurodegenerative diseases, including Alzheimer's, Parkinson's, and Huntington's, are often associated with mitochondrial dysfunction and metabolic deficits. The mitochondrial pyruvate carrier (MPC) plays a crucial role in cellular energy metabolism by transporting pyruvate from the cytosol into the mitochondrial matrix, where it fuels the tricarboxylic acid (TCA) cycle. Inhibition of the MPC by UK5099 presents a compelling strategy to modulate neuronal metabolism and has shown promise in preclinical models of neurodegeneration. By blocking mitochondrial pyruvate uptake, UK5099 forces neurons to utilize alternative energy substrates, such as ketone bodies and amino acids, a metabolic shift that can confer neuroprotection.[1][2][3] This document outlines the mechanism of action of UK5099, summarizes key quantitative findings, and provides detailed protocols for its application in neurodegenerative disease research.
Mechanism of Action
UK5099 is a selective inhibitor of the MPC, a protein complex located on the inner mitochondrial membrane.[3] By blocking the transport of pyruvate into the mitochondria, UK5099 effectively uncouples glycolysis from the TCA cycle. This forces a metabolic rewiring where cells increase their reliance on alternative fuel sources to maintain cellular ATP levels and mitochondrial function.[2][4] In neurons, this metabolic flexibility is particularly relevant, as the inhibition of pyruvate oxidation has been shown to be protective against excitotoxicity, a common pathological mechanism in many neurodegenerative disorders.[2][3] The proposed neuroprotective mechanism involves a reduction in the neuronal glutamate (B1630785) pool, as it is increasingly utilized as a substrate for the TCA cycle, thereby limiting its excitotoxic release.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing UK5099 in neuronal models.
Table 1: Effective Concentrations of UK5099 in Neuronal Cell Culture
| Cell Type | Concentration | Duration | Observed Effect | Reference |
| Primary Cortical Neurons | 0.1 µM | 90 min | No compromise in ATP production when supplemented with β-hydroxybutyrate and leucine.[2] | [2] |
| Primary Cortical Neurons | 5 µM | Acute | Specific inhibition of pyruvate-driven mitochondrial respiration.[2][5] | [2][5] |
| Primary Cortical Neurons | 10 µM | 24 hours | Maintained viability, reduced incorporation of glucose-derived carbon into the TCA cycle, and protection against glutamate-induced excitotoxicity.[2] | [2] |
| Neural Stem/Progenitor Cells | 1 µM - 10 µM | 48-72 hours | Increased proliferation and differentiation.[6][7][8] | [6][7][8] |
Table 2: Effects of UK5099 on Neuronal Metabolism
| Parameter | Cell Type | UK5099 Concentration | Change | Reference |
| Pyruvate Oxidation | Primary Cortical Neurons | Not Specified | >50% reduction in maximal capacity.[2] | [2] |
| Glutamate Levels | Primary Cortical Neurons | 10 µM | ~50% decrease.[2][3] | [2][3] |
| Aspartate Levels | Primary Cortical Neurons | 10 µM | Twofold increase.[2][3] | [2][3] |
| Glutamine Uptake | Primary Cortical Neurons | 10 µM | Profoundly increased.[4] | [4] |
| Oxygen Consumption Rate (OCR) | Neural Stem/Progenitor Cells | Not Specified | Decreased.[6][7] | [6][7] |
| Extracellular Acidification Rate (ECAR) | Neural Stem/Progenitor Cells | Not Specified | Increased.[6][7] | [6][7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by UK5099 and a typical experimental workflow for its use in neurodegenerative disease research.
Figure 1: Mechanism of action of UK5099 in neurons.
References
- 1. content.protocols.io [content.protocols.io]
- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the Mitochondrial Pyruvate Carrier for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Mitochondrial pyruvate metabolism regulates the activation of quiescent adult neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing UK5099 to Interrogate Cancer Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic reprogramming is a hallmark of cancer, characterized by an increased reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift provides cancer cells with the necessary building blocks for rapid proliferation and survival. A key control point in cellular metabolism is the transport of pyruvate (B1213749) into the mitochondria, which is facilitated by the mitochondrial pyruvate carrier (MPC).[3] The MPC is a heterodimer composed of MPC1 and MPC2 subunits, and its inhibition forces cells to rely more heavily on glycolysis.[3]
UK5099 is a potent and specific inhibitor of the MPC, making it an invaluable tool for studying cancer metabolism.[3][4] By blocking the entry of pyruvate into the mitochondria, UK5099 effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), thereby inducing a Warburg-like phenotype.[1][2] These application notes provide a comprehensive overview of the use of UK5099 in cancer metabolism research, including its mechanism of action, key experimental protocols, and expected outcomes.
Mechanism of Action of UK5099
UK5099 acts as a competitive inhibitor of the mitochondrial pyruvate carrier, binding to a pocket formed by both MPC1 and MPC2 subunits on the matrix side of the inner mitochondrial membrane.[3] This binding event physically obstructs the transport of pyruvate from the cytosol into the mitochondrial matrix, thereby preventing its conversion to acetyl-CoA and subsequent entry into the TCA cycle.[3] The consequences of MPC inhibition are a decrease in mitochondrial respiration and a compensatory upregulation of glycolysis to meet the cell's energy demands.[1][5]
Figure 1: Mechanism of UK5099 Action.
Data Presentation
The following tables summarize the quantitative effects of UK5099 treatment on various cancer cell lines as reported in the literature.
Table 1: Effects of UK5099 on Cellular Metabolism
| Cell Line | UK5099 Concentration | Duration | Effect | Reference |
| H661/PC-9 (NSCLC) | 20 µM | 48 hours | ~50% reduction in ATP levels | [6] |
| LnCap (Prostate Cancer) | Not Specified | Not Specified | Significant decrease in mitochondrial pyruvate concentration | [1] |
| LnCap (Prostate Cancer) | Not Specified | Not Specified | Significant decrease in Oxygen Consumption Rate (OCR) | [1] |
| LnCap (Prostate Cancer) | Not Specified | Not Specified | Significant decrease in ATP production | [1] |
| LnCap (Prostate Cancer) | Not Specified | Not Specified | Significant increase in extracellular lactate levels | [1] |
| C4-2B (Prostate Cancer) | 10 µM (UK1) | 24 hours | Increased lactate production | [7][8] |
| EC109, KYSE140, KYSE450 (Esophageal Squamous Carcinoma) | 40 µM | 24 & 48 hours | Significantly increased glucose consumption | [2] |
| EC109, KYSE140, KYSE450 (Esophageal Squamous Carcinoma) | 40 µM | Not Specified | Significantly increased extracellular lactic acid concentration | [2] |
| SiHa (Cervix Cancer) & 4T1 (Breast Cancer) | 10 µM | 24 hours | Significant increase in glucose consumption and lactate release | [9] |
| SKOV3 & OVCAR3 (Ovarian Cancer) | 20 µM | Not Specified | Significantly less intramitochondrial pyruvate and ATP production | [10] |
| SKOV3 & OVCAR3 (Ovarian Cancer) | 20 µM | Not Specified | Significantly higher levels of glucose and glutamine consumption and extracellular lactate production | [10] |
Table 2: Effects of UK5099 on Cancer Cell Phenotype
| Cell Line | UK5099 Concentration | Duration | Effect | Reference |
| H661/PC-9 (NSCLC) | 20 µM (with 5 µM Syrosingopine) | 14 days | 75% inhibition in clone formation assay | [6] |
| LnCap (Prostate Cancer) | Not Specified | Not Specified | Increased proportion of side population (SP) fraction | [1] |
| LnCap (Prostate Cancer) | Not Specified | Not Specified | Higher expression of stemness markers Oct3/4 and Nanog | [1] |
| LnCap (Prostate Cancer) | Not Specified | 72 hours | Increased resistance to cisplatin (B142131) (10 µM and 20 µM) | [1][5] |
| C4-2B (Prostate Cancer) | 10 µM (UK1) & 100 µM (UK2) | Not Specified | Increased cell proliferation | [7] |
| Esophageal Squamous Cancer Cells | Not Specified | Not Specified | Increased resistance to chemotherapy (docetaxel) and radiotherapy | [2] |
| Esophageal Squamous Cancer Cells | Not Specified | Not Specified | Stronger invasive capacity | [2] |
Experimental Protocols
Detailed methodologies for key experiments using UK5099 are provided below.
Protocol 1: Cell Viability and Proliferation Assay
This protocol is used to assess the impact of UK5099 on cancer cell growth and survival.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
UK5099 (stock solution in DMSO)
-
96-well plates
-
MTT or similar cell viability reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of UK5099 in complete culture medium. A typical concentration range to test is 1 µM to 100 µM.[7] Include a vehicle control (DMSO) at the same concentration as the highest UK5099 treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of UK5099.
-
Incubate the plate for 24, 48, or 72 hours.
-
At each time point, add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance at the appropriate wavelength using a plate reader.
-
For proliferation assays, cells can be counted daily for several days using a hemocytometer or an automated cell counter.[11]
Figure 2: Cell Viability Assay Workflow.
Protocol 2: Seahorse XF Analyzer Assay for OCR and ECAR
This assay measures the two major energy-producing pathways in cells: mitochondrial respiration (Oxygen Consumption Rate, OCR) and glycolysis (Extracellular Acidification Rate, ECAR).
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
UK5099
-
Seahorse XF Assay Medium
-
Oligomycin, FCCP, Rotenone/Antimycin A
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere to form a monolayer.
-
One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator at 37°C.[3]
-
Prepare stock solutions of UK5099 and other mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.
-
Load the sensor cartridge with the prepared compounds.
-
Place the cell culture microplate in the Seahorse XF Analyzer and initiate the protocol.
-
A typical protocol involves measuring basal OCR and ECAR, followed by sequential injections of UK5099, oligomycin, FCCP, and rotenone/antimycin A to assess various parameters of mitochondrial function and glycolytic capacity.[3]
-
Analyze the data using the Seahorse Wave software. Normalize OCR and ECAR data to cell number or protein concentration.
Protocol 3: Lactate and Glucose Consumption Assays
These assays quantify the key products and substrates of glycolysis.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
UK5099
-
Lactate assay kit
-
Glucose assay kit
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 6-well or 12-well plate and treat with UK5099 or vehicle control for the desired time (e.g., 24 or 48 hours).
-
At the end of the treatment period, collect the cell culture medium.
-
Measure the lactate concentration in the collected medium using a lactate assay kit according to the manufacturer's instructions.[2]
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's instructions.[2]
-
Normalize the lactate production and glucose consumption to the cell number.
Protocol 4: In Vivo Studies
This protocol provides a general guideline for assessing the efficacy of UK5099 in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
UK5099
-
Vehicle for in vivo administration (e.g., DMSO, PEG300, Tween 80, ddH2O mixture)[4]
-
Calipers
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Prepare the UK5099 formulation for in vivo administration. A previously used dosage is 3 mg/kg administered intraperitoneally.[6] Another study used 10 or 100 mg/kg/day administered orally.[4]
-
Administer UK5099 or vehicle to the mice daily or as per the experimental design.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.[4]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial pyruvate carrier function determines cell stemness and metabolic reprogramming in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
UK5099 as a Therapeutic Agent for Type 2 Diabetes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), a critical gatekeeper that facilitates the transport of pyruvate from the cytosol into the mitochondrial matrix. By blocking this transport, UK5099 effectively modulates cellular metabolism, making it a compelling therapeutic candidate for metabolic diseases, particularly type 2 diabetes. These application notes provide a comprehensive overview of UK5099, including its mechanism of action, preclinical data, and detailed protocols for its investigation as a potential treatment for type 2 diabetes.
The primary anti-diabetic effect of UK5099 is attributed to its ability to inhibit hepatic gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is often dysregulated in type 2 diabetes.[1][2][3] By preventing pyruvate entry into the mitochondria, UK5099 limits a key substrate for gluconeogenesis, thereby contributing to lower blood glucose levels.[1] Preclinical studies have demonstrated that pharmacological inhibition of the MPC can improve glucose tolerance in diet-induced obese mice.[1]
Mechanism of Action: Inhibition of the Mitochondrial Pyruvate Carrier
UK5099 acts as a highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is composed of two subunits, MPC1 and MPC2, and is essential for the transport of pyruvate from the cytoplasm into the mitochondrial matrix, where it is converted to acetyl-CoA and enters the tricarboxylic acid (TCA) cycle.[2][3]
In the context of type 2 diabetes, the inhibition of the MPC by UK5099 has several downstream effects:
-
Reduced Hepatic Gluconeogenesis: By blocking pyruvate import into liver mitochondria, UK5099 curtails a primary substrate for gluconeogenesis, a key pathway that is overactive in diabetic states and contributes to hyperglycemia.[1][2]
-
Alteration of Cellular Energy Metabolism: The inhibition of mitochondrial pyruvate oxidation leads to a metabolic shift. Cells may increase their reliance on other fuel sources, such as fatty acid oxidation and glutaminolysis, to maintain TCA cycle function and ATP production.[4]
-
Potential for Improved Insulin (B600854) Sensitivity: Some studies with MPC inhibitors, including thiazolidinediones (TZDs) which also inhibit the MPC, suggest a potential for improved insulin sensitivity.[4][5] This may be linked to the activation of AMP-activated protein kinase (AMPK).[4]
Below is a diagram illustrating the signaling pathway affected by UK5099.
Caption: Mechanism of UK5099 action on the mitochondrial pyruvate carrier.
Preclinical Data Summary
The therapeutic potential of UK5099 and other MPC inhibitors has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Inhibition of Mitochondrial Pyruvate Carrier Activity
| Compound | Cell/Mitochondria Type | Assay | IC50 / Effect | Reference |
| UK5099 | Rat heart mitochondria | Pyruvate oxidation | IC50 ≈ 50 nM | [6] |
| UK5099 | Permeabilized C2C12 myoblasts | Pyruvate-driven respiration | Potent inhibition | [5] |
| Zaprinast | Isolated mitochondria | Pyruvate-mediated respiration | Dose-dependent inhibition | [1] |
| 7ACC2 | Isolated mitochondria | Pyruvate-mediated respiration | More potent than Zaprinast | [1] |
| Rosiglitazone | Permeabilized C2C12 myoblasts | Pyruvate-driven respiration | Half-maximal inhibition at clinical concentrations | [5] |
| MSDC-0160 | Permeabilized primary cells | Pyruvate-driven respiration | Significant compromise | [5] |
Table 2: In Vivo Effects of MPC Inhibitors on Glucose Homeostasis in Rodent Models
| Compound | Animal Model | Parameter | Result | Reference |
| Zaprinast | Diet-induced obese mice | Glucose Tolerance Test | Acutely improved glucose tolerance | [1] |
| 7ACC2 | Diet-induced obese mice | Glucose Tolerance Test | Acutely improved glucose tolerance | [1] |
| UK5099 | Mice | Pyruvate Tolerance Test | Prevented rise in blood glucose | [2] |
| Zaprinast | Mice | Pyruvate Tolerance Test | Prevented rise in blood glucose | [2] |
| Nalidixic acid | Obese mice | Glucose Tolerance Test | Improved glucose tolerance | [1] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible investigation of UK5099's therapeutic effects. The following are protocols for key experiments cited in the literature.
Protocol 1: Measurement of Pyruvate-Driven Oxygen Consumption in Permeabilized Cells
This protocol is adapted from studies investigating the effect of MPC inhibitors on mitochondrial respiration.[5][7]
Objective: To determine the effect of UK5099 on pyruvate-dependent mitochondrial oxygen consumption.
Materials:
-
Cell line (e.g., C2C12 myoblasts, HepG2 hepatocytes)
-
Cell culture medium (e.g., DMEM)
-
Seahorse XF Analyzer (or similar respirometry system)
-
Permeabilization buffer (e.g., containing saponin (B1150181) or digitonin)
-
Respiratory substrates: Pyruvate, Malate (B86768)
-
Mitochondrial inhibitors: Rotenone (B1679576) (Complex I inhibitor), Antimycin A (Complex III inhibitor)
-
Uncoupler: FCCP
-
UK5099 stock solution (in DMSO)
-
Vehicle control (DMSO)
Workflow Diagram:
Caption: Experimental workflow for measuring pyruvate-driven oxygen consumption.
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Assay Preparation: On the day of the assay, wash the cells with the assay medium and replace it with fresh assay medium.
-
Permeabilization: Add the permeabilization agent (e.g., saponin) to the assay medium to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Seahorse Assay: a. Place the cell culture plate into the Seahorse XF Analyzer and allow for temperature equilibration. b. Measure the basal oxygen consumption rate (OCR). c. Inject pyruvate and malate to initiate pyruvate-driven respiration. d. After OCR stabilization, inject UK5099 at various concentrations or the vehicle control (DMSO). e. Monitor the change in OCR to determine the inhibitory effect of UK5099. f. (Optional) Inject FCCP to measure maximal respiration. g. Inject rotenone and antimycin A to inhibit mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
Data Analysis: Normalize OCR data to cell number or protein concentration. Calculate the percentage inhibition of pyruvate-driven respiration by UK5099 compared to the vehicle control.
Protocol 2: In Vitro Hepatic Glucose Production Assay
This protocol is designed to assess the effect of UK5099 on gluconeogenesis in primary hepatocytes.[1]
Objective: To quantify the effect of UK5099 on glucose production from pyruvate in isolated hepatocytes.
Materials:
-
Primary hepatocytes isolated from mice.
-
Hepatocyte culture medium.
-
Glucose production buffer (glucose-free DMEM).
-
Gluconeogenic substrates: Sodium pyruvate, Sodium lactate.
-
UK5099 stock solution (in DMSO).
-
Vehicle control (DMSO).
-
Glucose assay kit.
-
BCA protein assay kit.
Workflow Diagram:
Caption: Workflow for the in vitro hepatic glucose production assay.
Procedure:
-
Hepatocyte Isolation and Plating: Isolate primary hepatocytes from mice using a standard collagenase perfusion method. Plate the cells on collagen-coated plates and allow them to attach.
-
Pre-incubation: After attachment, wash the hepatocytes with PBS and then pre-incubate them in glucose production buffer containing various concentrations of UK5099 or vehicle (DMSO) for 1-2 hours.
-
Initiation of Gluconeogenesis: Add the gluconeogenic substrates (e.g., sodium pyruvate and sodium lactate) to the buffer and incubate for 3-4 hours.
-
Sample Collection: At the end of the incubation period, collect the supernatant for glucose measurement.
-
Cell Lysis: Lyse the cells in the plate for total protein quantification.
-
Glucose and Protein Quantification: Measure the glucose concentration in the collected supernatant using a commercially available glucose assay kit. Determine the total protein concentration in the cell lysates using a BCA protein assay.
-
Data Analysis: Normalize the amount of glucose produced to the total protein content in each well. Compare the glucose production in UK5099-treated cells to that in vehicle-treated cells.
Conclusion and Future Directions
The preclinical evidence strongly suggests that UK5099, as a specific inhibitor of the mitochondrial pyruvate carrier, holds significant promise as a therapeutic agent for type 2 diabetes. Its targeted mechanism of action, primarily the inhibition of hepatic gluconeogenesis, addresses a key pathophysiological feature of the disease. The protocols provided herein offer a framework for further investigation into the efficacy and mechanisms of UK5099 and other MPC inhibitors.
Future research should focus on:
-
In vivo efficacy and safety studies: Comprehensive studies in various animal models of type 2 diabetes are needed to establish the long-term efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of UK5099.
-
Elucidation of off-target effects: While UK5099 is considered a specific MPC inhibitor, a thorough evaluation of any potential off-target effects is crucial for its clinical development.
-
Combination therapies: Investigating the synergistic effects of UK5099 with existing anti-diabetic drugs could lead to more effective treatment strategies.
-
Clinical Trials: Ultimately, well-designed clinical trials in human subjects are necessary to translate the promising preclinical findings into a viable therapeutic option for patients with type 2 diabetes.[8][9][10] While no clinical trials are currently listed for UK5099 specifically, the broader class of MPC inhibitors is of growing interest.
References
- 1. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. primo.uef.fi [primo.uef.fi]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diatribe.org [diatribe.org]
- 9. Top Type 2 Diabetes Clinical Trials | Power [withpower.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
UK5099 Technical Support Center: Solubility and Vehicle Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and vehicle preparation of UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My UK5099 is not dissolving properly in DMSO. What could be the issue?
A1: Several factors can affect the solubility of UK5099 in DMSO. Ensure you are using fresh, anhydrous DMSO, as it is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1] Sonication may also aid in dissolution.[2] If you continue to experience issues, verify the purity of your UK5099.
Q2: I observed precipitation when preparing the in vivo formulation. How can I prevent this?
A2: Precipitation during the preparation of in vivo formulations is a common issue. It is crucial to add the co-solvents sequentially and ensure the solution is mixed thoroughly after each addition.[3] For instance, when preparing a formulation with DMSO, PEG300, Tween80, and saline, you should first mix the UK5099 stock in DMSO with PEG300, followed by Tween80, and finally, the saline.[3]
Q3: What is the maximum recommended concentration of DMSO in my cell culture medium?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.1%.[4] It is essential to ensure that the vehicle control and all experimental conditions have the same final DMSO concentration.
Q4: Can I store my UK5099 stock solution? If so, for how long?
A4: Yes, you can prepare and store stock solutions of UK5099. When dissolved in a suitable solvent like DMSO, aliquots can be stored at -20°C for up to two weeks or at -70°C for up to six weeks. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[4]
Q5: Are there alternative in vivo vehicles for UK5099 if the recommended one is not suitable for my experiment?
A5: Yes, an alternative in vivo formulation involves using 10% DMSO and 90% corn oil.[3][5] Similar to other formulations, ensure the components are mixed thoroughly. For example, a 25.0 mg/mL clear DMSO stock solution can be added to the corn oil and mixed evenly.[3]
Quantitative Data Summary
The following tables provide a summary of the solubility of UK5099 in various solvents and details for preparing in vivo formulations.
Table 1: UK5099 Solubility
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 50 mg/mL[5] | ≥ 173.43 mM[5] | Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1][5] |
| 57 mg/mL[3] | 197.7 mM[3] | ||
| 100 mg/mL[1] | 346.86 mM[1] | ||
| 16.67 mg/mL[2] | 57.82 mM[2] | Sonication is recommended.[2] | |
| up to 30 mg/ml[6] | |||
| Water | <1 mg/mL[3] | Insoluble.[1] | |
| Ethanol | up to 8 mg/ml[6] | Insoluble.[1] |
Table 2: In Vivo Vehicle Preparation Protocols
| Formulation Components | Protocol | Final Concentration of UK5099 |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | Add co-solvents sequentially, mixing after each addition. For 1 mL, add 100 µL of 25.0 mg/mL DMSO stock to 400 µL PEG300, mix, add 50 µL Tween-80, mix, and then add 450 µL saline.[3] | ≥ 2.5 mg/mL (8.67 mM)[3] |
| 10% DMSO + 90% Corn Oil | For 1 mL, add 100 µL of 25.0 mg/mL clear DMSO stock solution to 900 µL of corn oil and mix evenly.[3] | ≥ 2.5 mg/mL (8.67 mM)[3] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of UK5099 Stock Solution in DMSO
-
Weigh the desired amount of UK5099 powder in a sterile microcentrifuge tube.
-
Add the calculated volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).
-
Vortex or sonicate the solution until the UK5099 is completely dissolved.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -70°C.
Protocol 2: Preparation of In Vivo Formulation 1 (with PEG300 and Tween80)
-
Prepare a clear stock solution of UK5099 in DMSO (e.g., 25.0 mg/mL).
-
In a sterile tube, add the required volume of PEG300.
-
To the PEG300, add the appropriate volume of the UK5099 DMSO stock solution and mix thoroughly until the solution is clear.
-
Add the required volume of Tween-80 to the mixture and mix again until clear.
-
Finally, add the required volume of saline to reach the final desired volume and mix thoroughly. The solution should be used immediately for optimal results.[1]
Visualizations
Caption: Workflow for preparing a UK5099 in vivo formulation.
Caption: UK5099 mechanism of action on cellular metabolism.
References
- 1. selleckchem.com [selleckchem.com]
- 2. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
- 3. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tribioscience.com [tribioscience.com]
Common issues with UK5099 stability in solution
Welcome to the technical support center for UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the stability and use of UK5099 in solution.
Frequently Asked Questions (FAQs)
Q1: My UK5099 solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: Cloudiness or precipitation in your UK5099 solution can arise from several factors:
-
Solvent Quality: UK5099 is highly soluble in DMSO. However, DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-logged DMSO can significantly reduce the solubility of UK5099, leading to precipitation.[1][2] Always use fresh, anhydrous DMSO for preparing your stock solutions.
-
Low Temperature Storage: Concentrated solutions of UK5099 in DMSO may precipitate when stored at low temperatures. If you observe precipitation after thawing a frozen stock, gently warm the vial to 37°C and vortex until the solid is fully redissolved before use.
-
Improper Dilution: When diluting a concentrated DMSO stock into an aqueous buffer for your experiment, rapid changes in solvent polarity can cause the compound to crash out of solution. To avoid this, it is recommended to perform serial dilutions and ensure thorough mixing at each step.
Q2: What are the recommended solvents and maximum concentrations for preparing UK5099 stock solutions?
A2: The recommended primary solvent for UK5099 is DMSO. Some suppliers also report solubility in ethanol. It is important to note that solubility can vary slightly between batches.
| Solvent | Maximum Concentration | Source |
| DMSO | ≥ 50 mg/mL (173.43 mM) | [2] |
| DMSO | 100 mg/mL (346.86 mM) | [1] |
| DMSO | 57 mg/mL (197.71 mM) | [1][3] |
| DMSO | ≥28.8 mg/mL | [4] |
| DMSO | up to 30 mg/ml | [5][6] |
| DMSO | 5 mg/ml | [7] |
| Ethanol | up to 8 mg/ml | [5][6] |
| Ethanol | <1 mg/mL | [3] |
| Water | Insoluble | [4] |
| DMF | 15 mg/ml | [7] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/ml | [7] |
Q3: How should I store my UK5099, both as a powder and in solution, to ensure its stability?
A3: Proper storage is critical for maintaining the integrity of UK5099.
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [1][3] |
| Powder | +2°C to +8°C | [8] | |
| In Solvent (DMSO/Ethanol) | -80°C | 1 year | [1] |
| In Solvent (DMSO/Ethanol) | -80°C | 6 months | [3] |
| In Solvent (DMSO/Ethanol) | -70°C | up to 6 weeks | [8] |
| In Solvent (DMSO/Ethanol) | -20°C | 1 month | [1][3][5][6] |
| In Solvent (DMSO/Ethanol) | -20°C | up to 2 weeks | [8] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[1][8]
Troubleshooting Guides
Issue: Inconsistent experimental results with different batches of UK5099 solution.
-
Possible Cause: Degradation of the compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: It is best practice to use freshly prepared solutions for your experiments. Avoid using stock solutions that have been stored for extended periods, especially at -20°C.
-
Aliquot Stocks: If you need to store solutions, aliquot them into single-use vials to minimize freeze-thaw cycles.
-
Protect from Light: UK5099 is a bright yellow solid and may be light-sensitive.[8] Store solutions in amber vials or wrap vials in foil to protect them from light.
-
Confirm Concentration: If you suspect degradation, you may need to verify the concentration of your stock solution using techniques like HPLC.
-
Issue: Off-target effects observed at high concentrations of UK5099.
-
Possible Cause: UK5099 can exhibit off-target effects at concentrations significantly higher than its IC50 for MPC inhibition (which is in the nanomolar range).[9]
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration of UK5099 for your specific cell type and assay. The IC50 for pyruvate-dependent O2 consumption is approximately 50 nM.[2][7]
-
Lower Concentrations: Studies have shown that maximal MPC inhibition is achieved at around 2-5 µM, and higher concentrations may lead to off-target effects such as impairment of glutamate (B1630785) oxidation and HIF-1α stabilization.[9]
-
Use Appropriate Controls: Include negative controls (vehicle only) and positive controls (if available) to distinguish between on-target and off-target effects.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of UK5099 in DMSO
-
Materials:
-
UK5099 powder (Molecular Weight: 288.3 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the UK5099 powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Weigh out 2.883 mg of UK5099 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution until the UK5099 is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage (see storage table for details).
-
Visualizations
Caption: Mechanism of action of UK5099.
Caption: General experimental workflow for using UK5099.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 4. apexbt.com [apexbt.com]
- 5. tribioscience.com [tribioscience.com]
- 6. tribioscience.com [tribioscience.com]
- 7. caymanchem.com [caymanchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing UK5099 Incubation Time for Maximal Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). Here you will find troubleshooting advice and frequently asked questions to help optimize your experimental protocols for achieving maximal inhibition.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for UK5099?
A1: UK5099 is a potent and highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane.[1] The MPC is responsible for transporting pyruvate, the end product of glycolysis, from the cytosol into the mitochondrial matrix.[1] UK5099 competitively binds to the MPC, physically obstructing pyruvate from entering the mitochondria.[1] This inhibition forces a metabolic shift from mitochondrial oxidative phosphorylation to aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[1][2]
Q2: What is a typical effective concentration for UK5099?
A2: The effective concentration of UK5099 can vary significantly depending on the cell type and experimental system. It has an IC50 of approximately 50 nM for inhibiting pyruvate-dependent oxygen consumption in isolated rat heart mitochondria.[3][4] In cell culture experiments, concentrations ranging from the low micromolar (e.g., 2.5 µM to 10 µM) to higher micromolar (e.g., 100 µM) have been used.[2][5][6][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How long should I incubate my cells with UK5099?
A3: The optimal incubation time is highly dependent on the experimental goals, cell type, and the specific biological process being investigated. For direct measurement of pyruvate transport in isolated mitochondria, a short pre-incubation of 2-5 minutes may be sufficient.[1] In cell-based assays, incubation times can range from a few hours (e.g., 1.5 to 6 hours) to longer periods such as 24, 48, or even 72 hours.[6][9] A time-course experiment is essential to determine the ideal incubation period for achieving maximal inhibition without inducing significant secondary effects or cytotoxicity.
Q4: Is UK5099 cytotoxic?
A4: UK5099 can exhibit cytotoxicity at higher concentrations and with prolonged exposure. For instance, in LnCap prostate cancer cells, higher concentrations (50, 100 µM) were noted to slow cell growth.[2] It is always recommended to perform a cytotoxicity assay (e.g., MTT, LDH release) in your specific cell model to identify a concentration range that effectively inhibits the MPC without causing significant cell death.
Q5: What are the downstream effects of UK5099 treatment?
A5: By inhibiting mitochondrial pyruvate import, UK5099 treatment leads to several downstream metabolic and signaling changes. These include a decrease in oxygen consumption rate (OCR), reduced ATP production, and an increase in extracellular acidification rate (ECAR) due to enhanced glycolysis and lactate (B86563) production.[2][10] Additionally, UK5099 can induce changes in cellular signaling pathways, such as the activation of AMPK.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of oxygen consumption. | Suboptimal UK5099 concentration: The concentration used may be too low for your specific cell type. | Perform a dose-response experiment (e.g., 0.1 µM to 50 µM) to determine the IC50 in your system. |
| Insufficient incubation time: The incubation period may be too short for UK5099 to effectively engage with the MPC and elicit a measurable response. | Conduct a time-course experiment, measuring inhibition at various time points (e.g., 1, 4, 8, 12, 24 hours). | |
| Poor cell health: Unhealthy or senescent cells may have altered metabolic profiles and respond differently to inhibitors. | Ensure cells are in a logarithmic growth phase and have high viability before starting the experiment. | |
| Compound degradation: Improper storage of UK5099 can lead to loss of activity. | Store UK5099 stock solutions aliquoted at -20°C or -80°C and avoid repeated freeze-thaw cycles. | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable metabolic rates. | Use a cell counter to ensure accurate and consistent cell seeding. Normalize OCR data to cell number or protein concentration.[1] |
| Incomplete UK5099 mixing: The inhibitor may not be uniformly distributed in the culture medium. | Gently mix the plate after adding UK5099 to ensure even distribution. | |
| Unexpected changes in cell morphology or viability. | Cytotoxicity: The UK5099 concentration may be too high, leading to off-target effects or cell death. | Perform a cytotoxicity assay to determine the non-toxic concentration range for your chosen incubation time. |
| Solvent toxicity: The vehicle used to dissolve UK5099 (typically DMSO) may be at a toxic concentration. | Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and include a vehicle-only control. | |
| Maximal inhibition is transient and decreases over time. | Metabolic adaptation: Cells may adapt to the MPC blockade by upregulating alternative metabolic pathways. | For studies on acute inhibition, use shorter incubation times. For longer-term studies, be aware of potential compensatory mechanisms. |
| Compound metabolism: The cells may be metabolizing and clearing UK5099 over time. | Consider replenishing the media with fresh UK5099 for long-term experiments. |
Quantitative Data Summary
The following table summarizes typical experimental parameters for UK5099 from various studies.
| Parameter | Value | Experimental System | Reference |
| IC50 (O2 Consumption) | ~50 nM | Rat heart mitochondria | [3][4] |
| Ki (Pyruvate Transport) | 49 µM | Trypanosomes | [11] |
| Effective Concentration | 2.5 µM - 10 µM | Huh7, HepG2, Primary mouse hepatocytes, Rat cortical neurons | [5][7] |
| Effective Concentration | 10 µM - 100 µM | LnCap, PCa, BPH-1 cells | [2][6][8][9] |
| Incubation Time (Short-term) | 2 - 5 minutes | Isolated rat liver/heart mitochondria | [1] |
| Incubation Time (Cell-based) | 1.5 - 24 hours | PCa, BPH-1, LnCap, C4-2B, DU145 cells | [6][8][9] |
| Incubation Time (Long-term) | 48 - 72 hours | LnCap cells | [2] |
Experimental Protocols
Detailed Methodology for Optimizing UK5099 Incubation Time
This protocol outlines a systematic approach to determine the optimal incubation time for achieving maximal inhibition of the mitochondrial pyruvate carrier with UK5099 in a cell-based assay, such as the Seahorse XF Analyzer.
1. Materials:
-
UK5099 (powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cell culture medium appropriate for your cell line
-
Seahorse XF Assay Medium
-
Seahorse XF Calibrant
-
Microplates (e.g., 96-well) for both cell culture and Seahorse analysis
-
Your cell line of interest
2. Preparation of UK5099 Stock Solution:
-
Dissolve UK5099 in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM).
-
Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
3. Dose-Response Experiment (to determine optimal concentration):
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare a series of dilutions of UK5099 in culture medium from your stock solution. A typical range would be 0.1 µM to 100 µM. Include a vehicle-only (DMSO) control.
-
Replace the culture medium with the medium containing the different concentrations of UK5099.
-
Incubate for a fixed, intermediate time point (e.g., 4 hours).
-
Measure the desired endpoint, such as the oxygen consumption rate (OCR) using a Seahorse XF Analyzer, to determine the IC50.
4. Time-Course Experiment (to determine optimal incubation time):
-
Based on the dose-response experiment, select a concentration of UK5099 that gives a robust inhibitory effect (e.g., at or above the IC80).
-
Seed cells in multiple 96-well plates.
-
Treat the cells with the chosen concentration of UK5099 or a vehicle control.
-
Incubate the plates for different durations (e.g., 1, 2, 4, 8, 12, and 24 hours).
-
At the end of each incubation period, measure the desired endpoint (e.g., OCR).
-
Plot the percentage of inhibition against time to identify the incubation period that yields the maximal and most stable inhibition.
5. Data Analysis:
-
Normalize the OCR data to cell number or protein concentration to account for any variations in cell density.[1]
-
Calculate the percentage inhibition of the relevant parameter (e.g., basal or maximal respiration) for each concentration and time point relative to the vehicle control.
-
The optimal incubation time is the shortest duration that achieves the maximal and most consistent level of inhibition.
Visualizations
Caption: Workflow for optimizing UK5099 incubation time.
Caption: UK5099 signaling pathway and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 9. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
Technical Support Center: Navigating UK5099 Experiments
Welcome to the technical support center for UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific questions and unexpected outcomes that you may encounter during your experiments with UK5099.
Q1: My cells treated with UK5099 show a significant decrease in oxygen consumption rate (OCR), but the cell viability remains high. Is this expected?
A1: Yes, this is an expected outcome. UK5099 specifically inhibits the mitochondrial pyruvate carrier (MPC), which is responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] This blockage of pyruvate entry into the mitochondria leads to a reduction in pyruvate-driven respiration, which is observed as a decrease in OCR.[2] However, many cell types can compensate for this by upregulating glycolysis for their energy needs, thus maintaining viability, at least for a short-term exposure.[2] Neurons, for instance, have been shown to remain viable for up to 72 hours of treatment with UK5099.[2]
Q2: I am observing changes in inflammatory cytokine production in my immune cell cultures after UK5099 treatment. Is this a known off-target effect?
A2: Yes, recent studies have revealed that UK5099 can inhibit the NLRP3 inflammasome independently of its effect on the MPC.[3][4] This can lead to a reduction in the production of inflammatory cytokines like IL-1β.[3][4] Therefore, if you are studying immunometabolism, it is crucial to consider this off-target effect. The inhibitory action on the NLRP3 inflammasome has been observed in both mouse and human primary macrophages.[3][4]
Q3: After treating my cancer cell line with UK5099, I noticed an increase in stem-like properties and chemoresistance. What is the mechanism behind this?
A3: This phenomenon has been documented in prostate cancer cells.[5][6] By inhibiting the MPC, UK5099 forces a metabolic shift from oxidative phosphorylation (OXPHOS) to aerobic glycolysis, a state often referred to as the Warburg effect.[5][6] This metabolic reprogramming has been associated with an increase in the proportion of side population (SP) cells, higher expression of stemness markers, and increased resistance to chemotherapy.[5][6]
Q4: I am seeing a discrepancy in the effective concentration of UK5099 in my cell culture experiments compared to the reported IC50 values from isolated mitochondria. Why might this be?
A4: This is a common observation. The IC50 of UK5099 for inhibiting pyruvate-dependent oxygen consumption in isolated rat heart mitochondria is approximately 50 nM.[7] However, in cell culture, higher concentrations (in the micromolar range) are often required to achieve the desired effect.[8][9] This discrepancy can be attributed to factors such as cell permeability, drug efflux pumps, and the presence of serum proteins in the culture medium that can bind to UK5099, reducing its effective concentration.[9] For example, it has been noted that albumin in serum can sequester UK5099.[9]
Q5: My experimental results suggest that UK5099 is affecting glutamate (B1630785) metabolism. Is this a known interaction?
A5: Yes, there is evidence that UK5099 can impact glutamate metabolism. In neuronal cells, inhibition of the MPC by UK5099 can lead to an increase in glutamate oxidation.[2] This, in turn, can reduce the amount of glutamate available for synaptic release, which may have neuroprotective effects in the context of excitotoxicity.[2] Additionally, off-target effects of UK5099 have been shown to include inhibition of glutamate oxidation.[8]
Quantitative Data Summary
The following tables summarize key quantitative parameters for UK5099.
Table 1: Inhibitory Potency of UK5099
| Parameter | Value | System | Reference |
| IC50 | 50 nM | Rat heart mitochondria (pyruvate-driven respiration) | [7][10] |
| Ki | 49 µM | Trypanosomes (pyruvate transport) | [11][12] |
Table 2: Pharmacokinetic Parameters of UK5099 in Mice (Intraperitoneal Injection)
| Parameter | Value | Unit | Reference |
| Cmax | 82,500 ± 20,745 | ng·mL⁻¹ | [13] |
| Tmax | 0.250 ± 0.000 | h | [13] |
| AUC₀-t | 42,103 ± 12,072 | h·ng⁻¹·mL⁻¹ | [13] |
| MRT₀-t | 0.857 ± 0.143 | h | [13] |
Table 3: Solubility and Stability of UK5099
| Solvent | Solubility | Storage of Stock Solutions | Reference |
| DMSO | 100 mg/mL | Stable for up to 2 weeks at -20°C or up to 6 weeks at -70°C. | [10][11] |
Experimental Protocols
Below are detailed methodologies for key experiments involving UK5099.
Protocol 1: Oxygen Consumption Rate (OCR) Assay using a Seahorse Analyzer
This protocol measures the effect of UK5099 on mitochondrial respiration.
-
Cell Preparation: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.
-
Instrument Setup: Calibrate the Seahorse XF Analyzer. Load the cartridge with the compounds to be injected (e.g., UK5099, oligomycin (B223565), FCCP, rotenone (B1679576)/antimycin A).
-
Assay Execution:
-
Measure the basal OCR for 3-4 cycles.
-
Inject UK5099 and measure the response for 3-4 cycles to determine the inhibition of pyruvate-dependent respiration.
-
Inject oligomycin to inhibit ATP synthase.
-
Inject FCCP to uncouple the mitochondrial membrane and measure maximal respiration.
-
Inject rotenone and antimycin A to completely shut down mitochondrial respiration.
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the percentage of inhibition of basal respiration caused by UK5099.
Protocol 2: Pyruvate Uptake Assay in Isolated Mitochondria
This protocol directly measures the transport of pyruvate into mitochondria.
-
Mitochondria Isolation: Isolate mitochondria from fresh tissue (e.g., rat liver) using differential centrifugation. Determine the protein concentration of the mitochondrial suspension.
-
Uptake Assay:
-
Pre-incubate aliquots of the mitochondrial suspension with various concentrations of UK5099 or vehicle (DMSO) for 2-5 minutes.
-
Initiate pyruvate uptake by adding radiolabeled [¹⁴C]-pyruvate.
-
After a defined time (e.g., 30-60 seconds), terminate the transport by adding a stop solution (e.g., a high concentration of a non-radioactive MPC inhibitor).
-
Rapidly separate the mitochondria from the assay buffer by centrifugation through a layer of silicone oil.
-
-
Measurement and Analysis: Lyse the mitochondrial pellet and measure the radioactivity using liquid scintillation counting. Calculate the rate of pyruvate uptake and determine the IC50 value for UK5099.
Visualizing Pathways and Workflows
The following diagrams illustrate the mechanism of action of UK5099 and experimental workflows.
Caption: Mechanism of UK5099 action on mitochondrial pyruvate import.
Caption: Workflow for a mitochondrial stress test using UK5099.
Caption: A logical approach to troubleshooting unexpected UK5099 results.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UK-5099 | PF-1005023 | MPC inhibitor | TargetMol [targetmol.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial Pyruvate Carrier Inhibitor, UK5099 [sigmaaldrich.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
How to control for off-target effects of UK5099
This guide provides researchers, scientists, and drug development professionals with essential information for using UK5099, a potent inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC). It focuses on troubleshooting and implementing proper controls to distinguish on-target MPC inhibition from potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is UK5099 and what is its primary target?
UK5099 is a cell-permeable α-cyanocinnamate derivative that acts as a potent and specific inhibitor of the Mitochondrial Pyruvate Carrier (MPC).[1] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2][3] This transport is a critical step linking cytosolic glycolysis to mitochondrial metabolism, specifically the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[1][3] The functional MPC is a heterodimer composed of two subunits, MPC1 and MPC2.[1][2][4] The absence or inhibition of either subunit leads to a loss of mitochondrial pyruvate uptake and utilization.[2][4]
Q2: What are the known off-target effects of UK5099?
While UK5099 is highly selective for the MPC at nanomolar concentrations, off-target effects have been reported, particularly at higher micromolar concentrations.[5] It is crucial to be aware of these potential confounding effects:
-
NLRP3 Inflammasome Inhibition: Recent studies have shown that UK5099 can potently inhibit the activation of the NLRP3 inflammasome in macrophages.[6][7] This effect is independent of its action on the MPC, as it persists even in cells genetically devoid of the carrier.[6][7]
-
Monocarboxylate Transporter (MCT) Inhibition: As a cinnamate (B1238496) derivative, UK5099 may inhibit plasma membrane monocarboxylate transporters (MCTs) that transport lactate (B86563) and pyruvate.[8] However, this is often observed at higher concentrations than those needed for MPC inhibition.
-
Impaired Glutamate Oxidation: At high doses (>10µM), UK5099 has been shown to impair the oxidation of other mitochondrial substrates, such as glutamate.[5]
-
General Mitochondrial Stress: High concentrations of UK5099 can reduce maximal respiration and impair the mitochondrial membrane potential, which may be indicative of broader mitochondrial toxicity rather than specific MPC inhibition.[5]
Q3: What is the recommended working concentration for UK5099?
The optimal concentration of UK5099 is highly dependent on the cell type, experimental conditions (e.g., serum concentration), and duration of treatment.
-
Biochemical Assays: In isolated mitochondria, UK5099 inhibits pyruvate-dependent oxygen consumption with an IC50 of approximately 50 nM.[8]
-
Cell Culture: In whole-cell assays, concentrations typically range from 2 µM to 100 µM.[2][5][9][10] Studies suggest that selective MPC inhibition occurs in a narrow, low-dose range (<10 µM).[5] Higher concentrations (50-200 µM) are more likely to produce off-target effects.[5] It is critical to perform a dose-response curve for your specific cell line and endpoint to determine the lowest effective concentration that achieves maximal MPC inhibition.[9]
Q4: How can I be sure my observed phenotype is due to on-target MPC inhibition?
Validating that an observed effect is specifically due to MPC inhibition is essential for accurate data interpretation. A multi-pronged approach using orthogonal controls is the gold standard.
-
Genetic Complementation: The most rigorous control is to use genetic tools to mimic pharmacological inhibition. Knockdown or knockout of MPC1 or MPC2 using siRNA, shRNA, or CRISPR/Cas9 should replicate the phenotype observed with UK5099.[11][12][13]
-
Rescue Experiments: The effects of MPC blockade can be rescued by providing a membrane-permeable form of pyruvate, such as methyl-pyruvate.[9] This compound can enter the mitochondria and be converted to pyruvate, bypassing the need for the MPC. If methyl-pyruvate reverses the UK5099-induced phenotype, it strongly suggests the effect is due to MPC inhibition.[9]
Troubleshooting Guides
Problem: My results with UK5099 are variable or not what I expected.
-
Possible Cause 1: Suboptimal Concentration.
-
Possible Cause 2: Serum Albumin Sequestration.
-
Solution: Serum albumin can bind to UK5099, reducing its effective concentration.[9] If your growth media contains high serum levels, you may require a higher concentration of UK5099. Consider testing the compound in low-serum conditions or noting that the required dose in vivo may differ from in vitro experiments.[9]
-
-
Possible Cause 3: Cell-Type Specific Metabolism.
-
Solution: Not all cells rely equally on mitochondrial pyruvate metabolism. Some cells may preferentially use glutamine or fatty acids to fuel the TCA cycle.[9] Characterize the basal metabolic profile of your cells (e.g., using a Seahorse Analyzer) to confirm they actively oxidize pyruvate under your experimental conditions.
-
Problem: I suspect my observed effect is off-target. How do I test this?
-
Step 1: Perform a Genetic Knockdown.
-
Step 2: Use a Structurally Unrelated Inhibitor.
-
Action: Treat cells with another MPC inhibitor like MSDC-0160.[15]
-
Interpretation: If both UK5099 and MSDC-0160 produce the same result, the phenotype is likely due to MPC inhibition. If only UK5099 produces the effect, it is likely off-target.
-
-
Step 3: Conduct a Rescue Experiment.
-
Action: Co-treat cells with UK5099 and a membrane-permeable pyruvate analog, methyl-pyruvate.
-
Interpretation: If methyl-pyruvate reverses the effects of UK5099, this confirms that the phenotype is a direct consequence of blocked mitochondrial pyruvate import.[9]
-
Data Presentation
Table 1: Recommended Concentrations and IC50 Values for UK5099
| Application | Organism/System | Concentration / IC50 | Reference(s) |
| IC50 | Rat Heart Mitochondria | ~50 nM | [8] |
| IC50 | Human MPC1L/MPC2 (in proteoliposomes) | 52.6 ± 8.3 nM | [17] |
| Cell Culture | Human Prostate Cancer (LNCaP) | 10 µM | [2][18] |
| Cell Culture | Human Prostate Cancer (various) | 10 µM - 100 µM | [10] |
| Cell Culture | Murine Macrophages | < 10 µM for selective MPC inhibition | [5] |
| In Vivo | Mouse (Intraperitoneal Injection) | 20 mg/kg | [19] |
Table 2: Comparison of MPC Inhibitors for Off-Target Validation
| Inhibitor | Chemical Class | Primary Target | Common Off-Targets | Reference(s) |
| UK5099 | α-cyanocinnamate | MPC | NLRP3 Inflammasome, MCTs | [6][7] |
| Zaprinast | Phosphodiesterase Inhibitor | MPC, cGMP-specific PDE | Phosphodiesterases | [3][14] |
| MSDC-0160 | Thiazolidinedione (TZD) | MPC | PPARγ (low affinity) | [14][15] |
| Lonidamine | Indazole-3-carboxylic acid | MPC, Hexokinase 2 | Multiple metabolic enzymes | [3][17] |
Key Experimental Protocols
Protocol 1: Genetic Knockdown of MPC2 using siRNA
This protocol provides a general framework for transiently knocking down MPC2 to validate UK5099's on-target effects. Optimization is required for specific cell lines.
-
Cell Seeding: Seed cells (e.g., HK-2 human kidney cells) in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.
-
siRNA Preparation:
-
Dilute MPC2-targeting siRNA and a non-targeting control siRNA separately in siRNA transfection medium.
-
In a separate tube, dilute the transfection reagent (e.g., Lipofectamine RNAiMAX) in the same medium.
-
-
Complex Formation: Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.
-
Transfection: Add the siRNA-lipid complexes dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time will depend on the cell line's division rate and the turnover of the MPC2 protein.
-
Validation of Knockdown: Harvest a subset of cells to validate knockdown efficiency via qRT-PCR or Western Blot for the MPC2 protein.[12]
-
Phenotypic Assay: Use the remaining cells to perform your primary experiment, comparing the phenotype of MPC2-knockdown cells to non-targeting control cells and cells treated with UK5099.
Protocol 2: Pharmacological Rescue using Methyl-Pyruvate
This protocol assesses if a downstream metabolite can rescue the phenotype induced by UK5099.
-
Cell Treatment: Seed cells and allow them to adhere overnight.
-
Pre-treatment: Treat cells with your predetermined optimal concentration of UK5099 (or vehicle control) for 1-2 hours.
-
Co-treatment: Add methyl-pyruvate (typically 5-10 mM) to the appropriate wells. The final experimental groups should include:
-
Vehicle Control
-
UK5099 alone
-
Methyl-pyruvate alone
-
UK5099 + Methyl-pyruvate
-
-
Incubation: Incubate for the desired duration of your experiment.
-
Analysis: Perform your assay of interest. A successful rescue is observed if the UK5099 + Methyl-pyruvate group shows a phenotype similar to the vehicle control group, and significantly different from the UK5099 alone group.[9]
Protocol 3: Measuring Pyruvate-Driven Respiration (Seahorse Assay)
This assay directly measures the effect of UK5099 on mitochondrial function.[1]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimal density and allow them to adhere.
-
Medium Exchange: One hour before the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose. Incubate at 37°C in a non-CO₂ incubator.
-
Cartridge Hydration & Loading: Hydrate a sensor cartridge and load the injection ports with your compounds. A typical experimental design would be:
-
Port A: UK5099 (e.g., 5 µM final concentration) or Vehicle (DMSO)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and run a mitochondrial stress test protocol.
-
Data Analysis: After an initial period of measuring basal oxygen consumption rate (OCR), UK5099 will be injected. A specific, on-target effect will manifest as a rapid decrease in OCR in the UK5099-treated wells compared to the vehicle-treated wells. The subsequent injections allow for the calculation of ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Visual Guides (Diagrams)
Caption: Mitochondrial pyruvate import pathway and the inhibitory action of UK5099.
Caption: Experimental workflow for validating the on-target effects of UK5099.
Caption: Logic diagram for interpreting results from control experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fifty years of the mitochondrial pyruvate carrier: New insights into its structure, function, and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 11. Mitochondrial pyruvate carrier 1 expression controls cancer epithelial-mesenchymal transition and radioresistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial pyruvate carrier 2 mitigates acute kidney injury via sustaining mitochondrial metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitochondrial pyruvate carrier inhibitors improve metabolic parameters in diet-induced obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of the mitochondrial pyruvate carrier simultaneously mitigates hyperinflammation and hyperglycemia in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. selleckchem.com [selleckchem.com]
- 19. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: UK5099 Delivery in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing UK5099 in animal studies. The information is tailored for scientists and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UK5099?
UK5099 is a potent and highly specific inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).[1][2] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[2][3] By blocking this transport, UK5099 inhibits pyruvate-dependent oxygen consumption and shifts cellular metabolism from oxidative phosphorylation towards aerobic glycolysis, a phenomenon often referred to as the Warburg effect.[1][3][4] This targeted inhibition makes UK5099 a critical tool for studying cellular metabolism.[2]
Q2: How should I prepare UK5099 for in vivo administration?
The solubility of UK5099 in aqueous solutions is low. Therefore, it requires a specific formulation for in vivo delivery. A common method involves creating a stock solution in dimethyl sulfoxide (B87167) (DMSO) and then diluting it with a vehicle containing co-solvents. It is crucial to use fresh, moisture-free DMSO as its hygroscopic nature can negatively impact the solubility of UK5099.[1][5] For optimal results, the mixed solution should be used immediately.[5]
Q3: What are the recommended dosages and administration routes for UK5099 in mice?
The dosage and administration route can vary depending on the experimental design and research question. However, published studies provide a general guideline. Intraperitoneal (i.p.) injection is a commonly used route. Dosages in mice have been reported to range from 3 mg/kg to 100 mg/kg/day.[5][6][7][8] Oral administration (p.o.) has also been documented.[5]
Q4: What are the known pharmacokinetic parameters of UK5099 in mice?
A pharmacokinetic study in mice following a single intraperitoneal injection of 20 mg/kg UK5099 revealed rapid absorption.[9] The peak plasma concentration (Cmax) was reached quickly, and the compound exhibited a relatively long half-life (T1/2).[9]
Q5: Are there any known off-target effects or unexpected biological consequences of UK5099 treatment?
While UK5099 is a specific MPC inhibitor, some studies have reported other biological effects. For instance, UK5099 has been shown to impair glucose tolerance in mice.[1][10][11] It can also influence the phenotype of cancer cells, promoting stem-like characteristics and resistance to chemotherapy in some models.[3][5] A recent study has also suggested that UK5099 can inhibit the NLRP3 inflammasome independently of its action on the MPC.[12] Researchers should consider these potential effects when interpreting their results.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of UK5099 in the final formulation. | - Improper solvent mixing order.- Use of old or wet DMSO.- Saturation limit exceeded. | - Add co-solvents sequentially as described in the protocol.- Always use fresh, anhydrous DMSO.- Prepare a fresh solution and ensure the final concentration is within the recommended solubility limits. |
| Inconsistent or unexpected experimental results. | - Incomplete dissolution of UK5099.- Degradation of the compound.- Variability in animal dosing. | - Visually inspect the solution for any precipitate before administration.- Prepare fresh formulations for each experiment and avoid repeated freeze-thaw cycles of the stock solution.- Ensure accurate and consistent administration volumes based on individual animal body weights. |
| Observed animal toxicity or significant weight loss. | - High dosage of UK5099.- Vehicle-related toxicity. | - Perform a dose-response study to determine the optimal, non-toxic dose for your specific animal model and experimental endpoint.- Administer a vehicle-only control group to assess any effects of the formulation itself. |
| Lack of expected metabolic shift (e.g., no change in glycolysis). | - Insufficient dosage.- Poor bioavailability with the chosen administration route. | - Increase the dose of UK5099 in a stepwise manner.- Consider an alternative administration route (e.g., intraperitoneal instead of oral) to potentially increase bioavailability. |
Experimental Protocols
Preparation of UK5099 Formulation for Intraperitoneal Injection
This protocol is based on formulations described in the literature for achieving a clear solution of UK5099 suitable for in vivo use.
Materials:
-
UK5099 powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
Formulation 1 (Aqueous-based):
-
Prepare a stock solution of UK5099 in DMSO (e.g., 25 mg/mL). Ensure the powder is completely dissolved.
-
To prepare a 1 mL working solution, sequentially add the following, ensuring complete mixing after each addition:
-
100 µL of the 25 mg/mL UK5099 stock solution in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of saline.
-
-
The final concentration of this working solution will be 2.5 mg/mL. The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[11]
-
Use the solution immediately after preparation.
Formulation 2 (Oil-based):
-
Prepare a stock solution of UK5099 in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, sequentially add and mix:
-
100 µL of the 25 mg/mL UK5099 stock solution in DMSO.
-
900 µL of corn oil.
-
-
The final concentration of this working solution will be 2.5 mg/mL. The final solvent composition will be 10% DMSO and 90% corn oil.[11]
-
Use the solution immediately after preparation.
In Vivo Administration Protocol in Mice
This protocol provides a general guideline for intraperitoneal administration of UK5099 in mice.
Materials:
-
Prepared UK5099 formulation
-
Appropriate gauge needles and syringes
-
Animal scale
Procedure:
-
Weigh each mouse to determine the precise injection volume.
-
Thoroughly mix the UK5099 formulation immediately before drawing it into the syringe.
-
Administer the calculated volume of the UK5099 formulation via intraperitoneal injection. For example, for a 6 mg/kg dose in a 25g mouse, you would administer 60 µL of a 2.5 mg/mL solution.[6][7]
-
Administer the vehicle solution to the control group.
-
Monitor the animals for any adverse reactions post-injection.
Visualizations
Signaling Pathway of UK5099 Action
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI | MDPI [mdpi.com]
- 9. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. UK-5099 (PF1005023) | Mitochondrial Pyruvate Carrier (MPC) Inhibitor | CAS 56396-35-1 | Buy UK5099 (PF 1005023) from Supplier InvivoChem [invivochem.com]
- 12. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cell Viability Assays After UK5099 Treatment
This guide provides troubleshooting advice and frequently asked questions for researchers using cell viability assays after treatment with UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC).
Understanding the Impact of UK5099 on Cell Metabolism
UK5099 blocks the transport of pyruvate into the mitochondria, a critical step for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[1] This forces cells to rely more heavily on aerobic glycolysis for ATP production, a metabolic shift known as the Warburg effect.[2] This fundamental change in cellular metabolism is a key consideration when selecting and troubleshooting cell viability assays.
Caption: Mechanism of UK5099 action on cellular metabolism.
General FAQs
Q1: Which cell viability assay is best to use after UK5099 treatment?
A1: Assays that are independent of mitochondrial reductase activity are generally recommended. Crystal violet assays, which measure total cell biomass, are a robust choice. ATP-based assays can also be effective, as they measure a direct product of cellular metabolism, but require careful interpretation as UK5099 is expected to alter ATP levels. Tetrazolium-based assays (MTT, XTT, MTS) should be used with caution as they are dependent on mitochondrial function, which is directly perturbed by UK5099.[3][4]
Q2: My results are inconsistent between experiments. What are the common causes?
A2: Inconsistency can arise from several factors, including:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and careful pipetting.[5]
-
Compound Solubility: Ensure UK5099 is fully dissolved in the stock solution and diluted media.
-
Edge Effects: Wells on the outer rows and columns of a plate are prone to evaporation. Consider not using these wells for measurements or filling them with sterile PBS or media.[5]
Caption: Troubleshooting workflow for selecting a cell viability assay.
Troubleshooting Guide: Tetrazolium-Based Assays (MTT, XTT)
Q3: My MTT assay shows an unexpected increase in viability at certain UK5099 concentrations. Why?
A3: This can be an artifact of the assay itself. While UK5099 inhibits mitochondrial pyruvate transport, cells may compensate by increasing mitochondrial biogenesis or the activity of other reductases, leading to enhanced formazan (B1609692) production that doesn't correlate with cell number.[6][7] It is crucial to confirm results with an alternative method, such as a crystal violet assay or direct cell counting.[3]
Q4: I'm seeing very low signal in my MTT assay, even in control wells.
A4: Low signal can be due to insufficient cell numbers, aggressive washing steps that cause cell detachment, or suboptimal incubation time with the MTT reagent.[8] Ensure your cell seeding density provides a signal within the linear range of the assay.
| Issue | Potential Cause with UK5099 | Suggested Solution |
| Overestimation of Viability | Compensatory increase in mitochondrial reductase activity. | Validate with a non-mitochondrial assay (e.g., Crystal Violet).[3][9] |
| Underestimation of Viability | Direct inhibition of reductases or severe metabolic stress not reflective of cell number. | Use a different assay type; check for direct compound interference in a cell-free system.[10] |
| High Variability | Inconsistent metabolic state of cells due to UK5099 treatment. | Ensure homogenous treatment and consider longer incubation times to allow metabolic stabilization. |
Troubleshooting Guide: Crystal Violet Assay
Q5: The staining in my wells is uneven. How can I fix this?
A5: Uneven staining is often caused by uneven cell seeding, cell detachment during washing, or incomplete coverage of the well bottom with reagents.[5] Ensure your cell suspension is homogenous and be gentle during washing and aspiration steps.
Q6: I'm having trouble completely solubilizing the crystal violet stain.
A6: Ensure the solubilization agent (e.g., 10% acetic acid or methanol) completely covers the stained cell layer and that you allow sufficient incubation time with gentle shaking.[5] Visually inspect the wells to confirm all dye has dissolved before reading the absorbance.
| Issue | Potential Cause | Suggested Solution |
| Low Signal | Low cell numbers or cell detachment during washing.[5] | Optimize seeding density and handle plates gently during washing steps.[11] |
| High Background | Inadequate washing of excess stain.[12] | Wash wells 2-4 times with distilled water or until the wash water runs clear.[11] |
| Uneven Staining | Inconsistent cell seeding or incomplete coverage with reagents.[5] | Ensure a single-cell suspension before seeding and use sufficient reagent volumes. |
| Stain Precipitation | Old or improperly prepared crystal violet solution. | Filter the staining solution before use or prepare it fresh.[12] |
Troubleshooting Guide: ATP-Based Assays
Q7: I see a significant drop in ATP levels with UK5099 treatment, but cell morphology looks normal. Is this expected?
A7: Yes, this is an expected outcome. UK5099 forces cells to switch from highly efficient OXPHOS to the less efficient glycolytic pathway for ATP production. This metabolic shift will result in a lower cellular ATP concentration, which may not immediately correlate with cell death.[2] Therefore, a decrease in the ATP assay signal reflects a metabolic effect, not necessarily cytotoxicity.
Q8: My ATP assay results have high variability.
A8: High variability can be due to inconsistent cell numbers, incomplete cell lysis, or variations in incubation times. Ensure the plate has equilibrated to room temperature before adding the reagent and that the lysis step is complete.[10]
| Issue | Potential Cause with UK5099 | Suggested Solution |
| Drastic Signal Decrease | Expected metabolic shift from OXPHOS to less efficient glycolysis.[2] | Correlate results with a biomass assay (Crystal Violet) to distinguish metabolic effects from cytotoxicity. |
| Inconsistent Results | Incomplete cell lysis or temperature fluctuations affecting enzyme kinetics. | Ensure complete lysis by mixing well and allow plates to equilibrate to room temperature before reading.[10] |
| Low Signal-to-Noise | Low cell number or inefficient luciferase activity. | Optimize cell seeding density and ensure the assay reagent is properly stored and handled. |
Experimental Protocols
Crystal Violet Assay Protocol
-
Cell Seeding: Seed adherent cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of UK5099 and appropriate controls.
-
Fixation: Gently aspirate the culture medium. Wash the cells once with PBS. Add a sufficient volume of a fixative, such as 4% paraformaldehyde or 100% methanol, to each well and incubate for 15-20 minutes at room temperature.[5][12]
-
Staining: Remove the fixative and wash with water. Add 0.1% crystal violet solution to each well, ensuring the entire cell monolayer is covered. Incubate for 15-30 minutes at room temperature.[13]
-
Washing: Gently wash the wells multiple times with distilled water until the excess stain is removed.[12]
-
Drying: Allow the plate to air dry completely.[13]
-
Solubilization: Add a solubilization solution (e.g., 10% acetic acid) to each well and incubate on a shaker for 15-30 minutes to dissolve the dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570-590 nm using a microplate reader.[12]
Caption: Experimental workflow for the Crystal Violet assay.
ATP-Based Luminescence Assay Protocol
-
Cell Seeding: Seed cells in an opaque-walled multi-well plate suitable for luminescence measurements. Allow cells to adhere overnight.
-
Treatment: Treat cells with UK5099 and controls for the desired duration.
-
Plate Equilibration: Allow the plate to equilibrate to room temperature for approximately 30 minutes.[14]
-
Reagent Addition: Add a volume of the ATP assay reagent equal to the volume of cell culture medium in each well (e.g., CellTiter-Glo®).[14]
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2-5 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Luminescence Measurement: Measure the luminescence using a luminometer. The signal is proportional to the amount of ATP present.
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. repub.eur.nl [repub.eur.nl]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Crystal violet staining protocol | Abcam [abcam.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Best Practices for Long-Term UK5099 Treatment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing UK5099 for long-term in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for UK5099?
UK5099 is a potent and highly specific inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC).[1] The MPC is a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] By blocking this transport, UK5099 effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS).[1] This forces cells to rely more heavily on aerobic glycolysis for ATP production, a phenomenon known as the Warburg effect.[3][4]
Q2: What is the recommended concentration range for UK5099 in in vitro experiments?
The optimal concentration of UK5099 is cell-type dependent and should be determined empirically. However, published studies provide a general range. Maximal inhibition of the MPC is often achieved at concentrations between 2-5 µM.[5] For long-term studies, concentrations ranging from 10 µM to 100 µM have been used.[3][6][7][8] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental goals.
Q3: How should I prepare and store UK5099 stock solutions?
UK5099 is typically dissolved in fresh, high-quality dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[9] For storage, it is recommended to aliquot the stock solution into single-use volumes and freeze at -20°C or -80°C. Stock solutions are generally stable for up to 2 weeks at -20°C and up to 6 weeks at -70°C. Avoid repeated freeze-thaw cycles.
Q4: What are the expected metabolic consequences of long-term UK5099 treatment?
Long-term treatment with UK5099 typically leads to a significant metabolic reprogramming of cells. Key consequences include:
-
Decreased Mitochondrial Respiration: A reduction in the oxygen consumption rate (OCR) is a hallmark of MPC inhibition.[3][6]
-
Increased Glycolysis: Cells compensate for reduced mitochondrial ATP production by upregulating glycolysis, leading to an increased extracellular acidification rate (ECAR).[6]
-
Altered ATP Production: While overall ATP levels may be maintained in some cell types, the source of ATP shifts from predominantly OXPHOS to glycolysis.[3][6]
-
Lactate (B86563) Accumulation: The increased glycolytic flux results in higher production and secretion of lactate.[6]
-
Changes in Cell Proliferation: The effect on cell proliferation is cell-type specific. Some studies report suppressed proliferation and cell cycle arrest at the G1/G0 phase[3][4], while others observe different responses.[7][8]
Troubleshooting Guides
Issue 1: High Cell Death or Unexpected Cytotoxicity
| Possible Cause | Troubleshooting Step |
| UK5099 concentration is too high. | Perform a dose-response experiment to determine the IC50 for your cell line. Start with a lower concentration range (e.g., 1-10 µM) and titrate up. |
| Off-target effects. | At concentrations above 25 µM, UK5099 can have off-target effects, including impairment of glutamate (B1630785) oxidation and destabilization of HIF-1α.[5] If possible, use the lowest effective concentration that specifically inhibits the MPC. Consider genetic models (e.g., MPC1/2 knockout or knockdown) to confirm that the observed phenotype is due to MPC inhibition.[5] |
| Solvent (DMSO) toxicity. | Ensure the final concentration of DMSO in your culture medium is non-toxic (typically <0.5%). Run a vehicle control (DMSO alone) to assess its effect on cell viability. |
| Nutrient depletion. | Long-term culture with UK5099 can lead to rapid consumption of glucose and other essential nutrients from the medium due to increased glycolysis. Replenish the culture medium more frequently. |
Issue 2: No Observable Effect or High Experimental Variability
| Possible Cause | Troubleshooting Step |
| UK5099 concentration is too low. | Confirm the optimal inhibitory concentration for your cell line with a dose-response experiment. Measure a direct downstream effect of MPC inhibition, such as a decrease in pyruvate-driven respiration using a Seahorse XF Analyzer.[1] |
| UK5099 degradation. | Ensure that your UK5099 stock solution has been stored properly and is not expired. Prepare fresh dilutions for each experiment. |
| Cell line is not reliant on mitochondrial pyruvate metabolism. | Some cell lines may primarily use other substrates, such as glutamine or fatty acids, to fuel the TCA cycle. Assess the metabolic profile of your cells to understand their primary energy sources. |
| Presence of serum in the media. | Albumin in serum can sequester UK5099, reducing its effective concentration.[10] If your experiment allows, consider reducing the serum concentration or performing the experiment in serum-free media. Be aware that this can also affect cell health and response. |
| Incorrect experimental timeline. | The metabolic reprogramming induced by UK5099 can take time. Perform a time-course experiment to determine the optimal treatment duration for observing your desired phenotype. |
Data Presentation
Table 1: Reported In Vitro Concentrations of UK5099 and Their Effects
| Cell Line | Concentration | Duration | Observed Effect | Reference |
| LnCap (prostate cancer) | 10 µM | 1-5 days | Inhibited cell proliferation, arrested cell cycle at G1/G0, decreased OCR, increased lactate production. | [3] |
| EC109, KYSE140, KYSE450 (esophageal squamous cell carcinoma) | 40 µM | Not specified | Reduced mitochondrial pyruvate concentration, induced lactic secretion, no significant effect on cell viability. | [6][11] |
| Macrophages (BMDMs) | 2-5 µM | Not specified | Maximal MPC inhibition. | [5] |
| Macrophages (BMDMs) | >25 µM | Not specified | Inhibition of inflammatory cytokine production (off-target effect). | [5] |
| C4-2B (prostate cancer) | 10 µM (low dose) | 24 hours | Increased ATP levels and lactate production. | [7][8] |
| C4-2B (prostate cancer) | 100 µM (high dose) | 6 hours | Elevated ATP levels. | [7][8] |
| Cortical Neurons | 10 µM | 24-72 hours | Reduced incorporation of glucose-derived carbon into the TCA cycle, maintained viability. | [12] |
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer
This protocol is adapted from standard mitochondrial stress test procedures.[1][6]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF Cell Culture Microplates
-
UK5099
-
Assay Medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine)
-
Oligomycin (B223565) (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/Antimycin A (Complex I and III inhibitors)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Long-Term UK5099 Treatment: Treat cells with the desired concentration of UK5099 for the specified duration (e.g., 24, 48, or 72 hours) in a standard cell culture incubator. Include a vehicle control group.
-
Assay Preparation: On the day of the assay, replace the culture medium with pre-warmed assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.
-
Seahorse XF Assay:
-
Load the Seahorse XF sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
Place the cell culture microplate into the analyzer.
-
Execute a mitochondrial stress test protocol:
-
Measure basal OCR and ECAR.
-
Inject oligomycin to determine ATP-linked respiration and glycolytic capacity.
-
Inject FCCP to measure maximal respiration and spare respiratory capacity.
-
Inject rotenone/antimycin A to shut down mitochondrial respiration and determine non-mitochondrial oxygen consumption.
-
-
-
Data Analysis: Normalize the OCR and ECAR data to cell number or protein concentration. Compare the metabolic parameters between UK5099-treated and control cells.
Mandatory Visualizations
Caption: Mechanism of action of UK5099.
Caption: Troubleshooting workflow for UK5099 experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. The mitochondrial pyruvate carrier at the crossroads of intermediary metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 8. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Metabolic Assays with UK5099
Welcome to the technical support center for the use of UK5099 in metabolic assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common artifacts and troubleshooting experiments involving this potent mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor.
Understanding UK5099's Mechanism of Action
UK5099 is a highly specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] By blocking the MPC, UK5099 effectively decouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to rely on alternative substrates for mitochondrial respiration or to upregulate glycolysis.[1][2]
Diagram: Mechanism of Action of UK5099
Caption: UK5099 blocks the transport of pyruvate into the mitochondria.
Troubleshooting Guide
Unexpected results in metabolic assays using UK5099 can arise from its specific mechanism of action, off-target effects, or experimental setup. This guide provides solutions to common problems.
| Problem | Potential Cause | Recommended Solution |
| No effect or reduced potency of UK5099 in cell culture. | Serum albumin binding: UK5099 can be sequestered by albumin present in fetal bovine serum (FBS), reducing its effective concentration.[3] | - Reduce the serum concentration in your culture medium during the experiment.[3]- Perform experiments in serum-free media if possible for your cell type.- Conduct a dose-response curve in your specific media conditions to determine the optimal UK5099 concentration. |
| Unexpected changes in glycolysis at high UK5099 concentrations. | Off-target effects: While UK5099 is highly specific for the MPC at lower concentrations, higher concentrations may exert off-target effects. For instance, some studies have shown that high doses of UK5099 can impact maximal glycolytic rates in certain cell types.[4] | - Use the lowest effective concentration of UK5099 as determined by a dose-response experiment.- Compare your results with genetic knockdown or knockout of MPC subunits (MPC1 or MPC2) to confirm the phenotype is MPC-dependent.[3] |
| Inhibition of NLRP3 inflammasome activation. | MPC-independent off-target effect: UK5099 has been shown to inhibit the NLRP3 inflammasome, and this effect is independent of its action on the MPC.[5][6] | - If studying inflammation, be aware of this potential confounding effect.- Use an alternative MPC inhibitor, if available, to confirm that the observed phenotype is due to MPC inhibition.[5] |
| No change in Oxygen Consumption Rate (OCR) after UK5099 addition in a Seahorse assay. | Cell type dependency: Some cell lines may not primarily rely on glucose-derived pyruvate for mitochondrial respiration, instead utilizing alternative substrates like glutamine.[3]Incorrect assay conditions: Issues with cell seeding, medium pH, or instrument function can affect OCR readings.[7] | - Confirm that your cell line of interest utilizes pyruvate for mitochondrial respiration.- Ensure optimal cell seeding density and healthy, adherent cells.[7]- Verify the pH of your assay medium is physiological (typically 7.4).[7]- Rule out instrument malfunction by running control experiments.[7] |
| Variability in experimental results. | Inconsistent reagent preparation or handling: UK5099, like many small molecules, can be sensitive to storage and handling. | - Prepare fresh stock solutions of UK5099 and store them appropriately.- Ensure consistent solvent (e.g., DMSO) concentrations across all experimental and control wells.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of UK5099 to use in my experiments?
The optimal concentration of UK5099 is highly dependent on the cell type, cell density, and the composition of the culture medium, particularly the serum content.[3] It is crucial to perform a dose-response curve to determine the minimal concentration that achieves maximal inhibition of pyruvate-driven respiration in your specific experimental system. In many cell lines, concentrations in the low micromolar range (e.g., 2-10 µM) are effective for inhibiting the MPC.[2][8]
Q2: How can I confirm that the effects I'm seeing are due to MPC inhibition and not off-target effects?
To confirm the specificity of UK5099's action, consider the following controls:
-
Genetic controls: The gold standard is to use cells with genetic knockdown or knockout of MPC1 or MPC2.[3] If the phenotype of MPC knockout cells mimics the effect of UK5099, it strongly suggests the effect is on-target.
-
Rescue experiments: In some experimental setups, the inhibitory effects of UK5099 on OCR can be rescued by providing a membrane-permeable pyruvate analog, such as methyl-pyruvate, which can bypass the MPC.[3]
-
Substrate-specific respiration assays: In permeabilized cells or isolated mitochondria, you can assess respiration with different substrates. UK5099 should specifically inhibit respiration driven by pyruvate but not by substrates that enter the TCA cycle downstream of pyruvate, such as succinate.[9]
Q3: What are the expected metabolic consequences of treating cells with UK5099?
Treatment with UK5099 typically leads to:
-
A significant decrease in oxygen consumption rate (OCR) as pyruvate entry into the TCA cycle is blocked.[2][4]
-
An increase in the extracellular acidification rate (ECAR) due to an upregulation of glycolysis and subsequent lactate efflux.[3][10]
-
A decrease in cellular ATP production from oxidative phosphorylation.[2][4]
-
Increased dependence on alternative mitochondrial substrates, such as glutamine, to fuel the TCA cycle.[1]
Q4: Can I use UK5099 in isotopic tracing studies?
Yes, UK5099 is a valuable tool in stable isotope tracing experiments to investigate metabolic reprogramming. For example, by using 13C-labeled glucose, you can demonstrate that UK5099 blocks the entry of glucose-derived carbons into the TCA cycle, as evidenced by a dramatic decrease in labeled TCA cycle intermediates.[3]
Diagram: Experimental Workflow for Isotopic Tracing with UK5099
Caption: A typical workflow for stable isotope tracing experiments.
Experimental Protocols
Protocol 1: Seahorse XF Analyzer Mitochondrial Stress Test with UK5099
This protocol is designed to assess the impact of UK5099 on mitochondrial respiration.
1. Cell Preparation:
-
Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Allow cells to adhere and grow for 24 hours in standard culture medium.
-
One hour prior to the assay, replace the culture medium with Seahorse XF Assay Medium supplemented with pyruvate, glutamine, and glucose, and incubate at 37°C in a non-CO2 incubator.
2. Reagent Preparation:
-
Prepare concentrated stocks of UK5099, oligomycin, FCCP, and rotenone/antimycin A in the assay medium.
-
Load the injector ports of the Seahorse sensor cartridge as follows:
-
Port A: UK5099 (to achieve the desired final concentration) or vehicle (e.g., DMSO).
-
Port B: Oligomycin (e.g., 1.0-1.5 µM final concentration).
-
Port C: FCCP (e.g., 1.0-1.5 µM final concentration, titrate for optimal concentration).
-
Port D: Rotenone (e.g., 0.5 µM) and Antimycin A (e.g., 0.5 µM).
-
3. Seahorse XF Analyzer Operation:
-
Calibrate the sensor cartridge in Seahorse XF Calibrant solution.
-
Load the cell plate into the Seahorse XF Analyzer.
-
Execute the following measurement sequence:
-
Measure basal OCR (3-4 cycles).
-
Inject from Port A (UK5099 or vehicle) and measure the response (3-4 cycles).
-
Inject from Port B (oligomycin) to inhibit ATP synthase.
-
Inject from Port C (FCCP) to induce maximal respiration.
-
Inject from Port D (rotenone/antimycin A) to shut down mitochondrial respiration.[1]
-
4. Data Analysis:
-
Normalize OCR data to cell number or protein concentration.
-
Calculate the percentage inhibition of basal respiration caused by UK5099.
-
Compare the effects of UK5099 on basal and maximal respiration to the vehicle control.
Protocol 2: Stable Isotope Tracing with UK5099
This protocol outlines the use of UK5099 in a 13C-glucose tracing experiment.
1. Cell Preparation:
-
Seed cells in 6-well plates and grow to the desired confluency.
2. Isotope Labeling and Treatment:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add culture medium containing [U-13C]-glucose and either UK5099 at the desired concentration or vehicle.
-
Incubate the cells for a time course determined by the specific metabolic pathway of interest (e.g., 4-24 hours).
3. Metabolite Extraction:
-
Place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to each well and scrape the cells.
-
Collect the cell lysate and centrifuge at high speed to pellet the protein and cell debris.
-
Collect the supernatant containing the metabolites.
4. LC-MS/MS Analysis:
-
Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the abundance and isotopic enrichment of downstream metabolites.
5. Data Analysis:
-
Analyze the mass isotopologue distribution of TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate).
-
A significant reduction in the fraction of labeled TCA cycle intermediates in UK5099-treated cells compared to vehicle-treated cells indicates successful inhibition of pyruvate entry into the TCA cycle.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating UK5099 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule interacts with its intended target within a cellular context is a critical step in the validation process. This guide provides a comprehensive comparison of methods to validate the engagement of UK5099 with its target, the mitochondrial pyruvate (B1213749) carrier (MPC), and evaluates its performance against alternative inhibitors.
UK5099 is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1] This transport is a crucial link between glycolysis and the tricarboxylic acid (TCA) cycle. By blocking the MPC, UK5099 effectively inhibits pyruvate-dependent mitochondrial respiration.[1] This guide outlines key experimental approaches to confirm this target engagement in cells and compares UK5099 to other known MPC inhibitors.
Signaling Pathway and Experimental Workflows
To understand the impact of UK5099, it is essential to visualize its point of intervention in cellular metabolism. The following diagrams illustrate the metabolic pathway affected by UK5099 and a typical experimental workflow for validating its target engagement.
References
A Head-to-Head Comparison: Genetic Knockdown of MPC versus Chemical Inhibition with UK5099
A comprehensive guide for researchers navigating the choice between genetic and chemical tools to probe mitochondrial pyruvate (B1213749) carrier function.
The mitochondrial pyruvate carrier (MPC) plays a pivotal role in cellular metabolism, acting as the primary gateway for pyruvate to enter the mitochondria and fuel the tricarboxylic acid (TCA) cycle.[1] Its inhibition is a key strategy in studying metabolic reprogramming in various physiological and pathological contexts, including cancer and metabolic diseases. Researchers have two primary methods at their disposal to block MPC function: genetic knockdown of the MPC1 or MPC2 subunits and chemical inhibition using the potent and specific inhibitor UK5099.[2][3][4] This guide provides a detailed comparison of these two approaches, supported by experimental data and protocols, to aid researchers in selecting the most appropriate method for their experimental needs.
At a Glance: Key Differences Between MPC Knockdown and UK5099 Inhibition
| Feature | Genetic Knockdown (siRNA/shRNA/CRISPR) | Chemical Inhibition (UK5099) |
| Mechanism | Reduction or complete loss of MPC1/MPC2 protein expression, leading to a non-functional MPC complex.[5] | Direct, competitive binding to the MPC complex, physically obstructing pyruvate transport.[6] |
| Temporal Control | Onset of inhibition is gradual, dependent on protein turnover rates. Long-term studies can lead to compensatory metabolic rewiring. | Rapid and reversible onset of inhibition, allowing for acute studies.[7] |
| Specificity | Highly specific to the target gene (MPC1 or MPC2). Potential for off-target effects with siRNA needs to be controlled for.[8] | Highly specific for the MPC. However, potential for off-target effects at high concentrations, including inhibition of the monocarboxylate transporter (MCT) and NLRP3 inflammasome, has been reported.[9] |
| Application | Ideal for studying the long-term consequences of MPC loss and for in vivo studies using knockout models. | Suited for acute metabolic studies, dose-response experiments, and initial target validation. |
| Reversibility | Generally not reversible in the short term (knockdown) or irreversible (knockout). | Reversible upon washout of the compound. |
Performance Data: A Quantitative Comparison
The functional consequences of both genetic knockdown of MPC and chemical inhibition with UK5099 have been extensively documented. Below is a summary of key metabolic parameters affected by these two interventions.
| Parameter | Genetic Knockdown (MPC1/2) | Chemical Inhibition (UK5099) | Reference Cell Line/Model |
| Pyruvate-driven Oxygen Consumption Rate (OCR) | Significantly decreased.[5] | Significantly decreased in a dose-dependent manner.[5][10] | Prostate Cancer Cells (ABL), Breast Cancer Cells (4T1)[5][11] |
| Basal Respiration Rate | Substantially decreased.[11] | Decreased.[5] | Breast Cancer Cells (4T1), Prostate Cancer Cells (ABL)[5][11] |
| Extracellular Acidification Rate (ECAR) | Increased. | Increased, indicating a shift to glycolysis.[5][10] | Prostate Cancer Cells (ABL), Cervical Cancer Cells (SiHa), Breast Cancer Cells (4T1)[5][10] |
| Cell Proliferation | Decreased rate of proliferation.[5] | Dose-responsive decrease in proliferation.[5] | Prostate Cancer Cells (AR-driven models)[5] |
| ATP Levels | Increased in prostate cancer cells (PCa), decreased in benign prostate cells (BPH-1) (with MPC2 siRNA).[12] | Decreased in 832/13 cells. Low-dose UK5099 increased ATP in a PCa cell line, while decreasing it in a benign prostate cell line.[12] | Prostate Cancer Cells (PCa), Benign Prostate Cells (BPH-1), 832/13 cells[12] |
| Mitochondrial Pyruvate Concentration | Not directly measured, but inferred to be low. | Significantly reduced.[13] | Prostate Cancer Cells (LnCap)[13] |
Experimental Protocols
Genetic Knockdown of MPC using siRNA
This protocol provides a general guideline for the transient knockdown of MPC1 or MPC2 in cultured mammalian cells using small interfering RNA (siRNA).
Materials:
-
siRNA targeting MPC1 or MPC2 (and a non-targeting control siRNA)
-
Lipofectamine RNAiMAX or other suitable transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete cell culture medium
-
6-well tissue culture plates
-
Cells to be transfected (e.g., HEK293, HeLa, or specific cancer cell lines)
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[14]
-
siRNA-Lipid Complex Formation:
-
In a sterile tube, dilute 20-80 pmols of siRNA duplex into 100 µL of Opti-MEM I medium (Solution A).[14]
-
In a separate sterile tube, dilute 2-8 µL of siRNA Transfection Reagent into 100 µL of Opti-MEM I medium (Solution B).[14]
-
Add Solution A to Solution B, mix gently by pipetting, and incubate for 15-45 minutes at room temperature to allow the formation of siRNA-lipid complexes.[14]
-
-
Transfection:
-
Wash the cells once with 2 mL of siRNA Transfection Medium.[14]
-
Aspirate the medium and add 0.8 mL of fresh siRNA Transfection Medium to the tube containing the siRNA-lipid complexes. Mix gently.[14]
-
Overlay the mixture onto the washed cells.
-
Incubate the cells for 5-7 hours at 37°C in a CO2 incubator.[14]
-
-
Post-Transfection:
-
After the incubation period, add 1 mL of complete culture medium containing 2x the normal serum and antibiotic concentration.
-
Incubate the cells for an additional 18-24 hours.
-
Replace the medium with fresh, complete culture medium.
-
-
Validation of Knockdown: Harvest cells 48-72 hours post-transfection to assess knockdown efficiency by Western blot for MPC1/MPC2 protein levels or qRT-PCR for mRNA levels.[14]
Chemical Inhibition of MPC with UK5099
This protocol outlines the procedure for treating cultured cells with UK5099 to acutely inhibit MPC function.
Materials:
-
UK5099 (PF-1005023)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Complete cell culture medium
-
Cells of interest
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of UK5099 in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Cell Seeding: Seed cells in the desired culture plates (e.g., 6-well, 96-well) and allow them to adhere and reach the desired confluency.
-
Treatment:
-
Dilute the UK5099 stock solution in complete culture medium to the desired final concentration (e.g., 10 µM, 50 µM, 100 µM).[5][12] It is crucial to include a vehicle control (DMSO) at the same final concentration as the UK5099 treatment.
-
Remove the existing medium from the cells and replace it with the medium containing UK5099 or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period. For acute studies, this can range from minutes to a few hours. For longer-term effects, incubation can be extended to 24-72 hours.[5]
-
Downstream Analysis: Following incubation, proceed with the planned experimental analysis, such as metabolic flux analysis (Seahorse), cell proliferation assays, or metabolite extraction.
Visualizing the Impact: Signaling Pathways and Experimental Logic
To better understand the mechanisms and experimental approaches, the following diagrams were generated using Graphviz.
Caption: Overview of MPC's role in metabolism and points of intervention.
Caption: Experimental workflows for MPC knockdown and chemical inhibition.
Caption: Logical relationship of MPC inhibition and its metabolic consequences.
Conclusion: Making the Right Choice
Both genetic knockdown and chemical inhibition with UK5099 are powerful tools for investigating the role of the mitochondrial pyruvate carrier. The choice between them hinges on the specific research question.
-
Genetic knockdown is the gold standard for studying the long-term, systemic effects of MPC loss, offering high specificity. It is particularly valuable for in vivo studies using knockout animal models.
-
Chemical inhibition with UK5099 provides unparalleled temporal control, making it ideal for acute metabolic studies, dose-response characterizations, and rapid validation of MPC's role in a particular process.
For a comprehensive understanding, a combinatorial approach is often the most rigorous. Initial findings with the readily applicable UK5099 can be validated and expanded upon using more definitive genetic knockdown techniques. By carefully considering the strengths and limitations of each method, researchers can effectively dissect the critical functions of the mitochondrial pyruvate carrier in health and disease.
References
- 1. Advances in the Development of Mitochondrial Pyruvate Carrier Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. siRNA Off-Target Effects Can Be Reduced at Concentrations That Match Their Individual Potency | PLOS One [journals.plos.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Impact of Inhibition of the Mitochondrial Pyruvate Carrier on the Tumor Extracellular pH as Measured by CEST-MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of novel mitochondrial pyruvate carrier inhibitors for breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
Choosing Your Weapon: A Head-to-Head Comparison of MPC Inhibitors UK5099 and MSDC-0602
For researchers, scientists, and drug development professionals navigating the intricate world of mitochondrial metabolism, the choice of a mitochondrial pyruvate (B1213749) carrier (MPC) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent MPC inhibitors, UK5099 and MSDC-0602, to aid in the selection of the most appropriate tool for your research needs.
The transport of pyruvate into the mitochondria is a pivotal control point in cellular metabolism, linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation. The MPC, a heterodimeric protein complex embedded in the inner mitochondrial membrane, facilitates this transport. Its inhibition has emerged as a key strategy for studying and potentially treating a range of diseases, including cancer, metabolic disorders, and inflammatory conditions.
This guide delves into a detailed comparison of UK5099, a classic and potent MPC inhibitor, and MSDC-0602, a second-generation thiazolidinedione with a more complex pharmacological profile. We will explore their mechanisms of action, potency, selectivity, and provide a summary of key experimental data and protocols.
At a Glance: Key Differences Between UK5099 and MSDC-0602
| Feature | UK5099 | MSDC-0602 |
| Primary Target | Mitochondrial Pyruvate Carrier (MPC) | Mitochondrial Pyruvate Carrier (MPC) |
| Potency (MPC Inhibition) | High (nanomolar range in reconstituted systems) | Moderate (micromolar range for significant inhibition) |
| Known Off-Targets | NLRP3 inflammasome | Peroxisome Proliferator-Activated Receptor γ (PPARγ) |
| Primary Research Use | Tool compound for studying acute MPC inhibition | Investigational drug for metabolic diseases (e.g., NASH, type 2 diabetes) |
Mechanism of Action: A Tale of Two Inhibitors
Both UK5099 and MSDC-0602 exert their primary effect by obstructing the passage of pyruvate through the MPC. However, their molecular interactions and broader pharmacological profiles differ significantly.
UK5099 is a potent and widely used tool compound that directly binds to the MPC complex, effectively blocking the pyruvate transport channel.[1] This leads to a rapid and pronounced inhibition of mitochondrial pyruvate oxidation, forcing cells to rely more heavily on glycolysis and lactate (B86563) production, a phenomenon often referred to as the Warburg effect.
MSDC-0602 , also known as azemiglitazone, is a second-generation thiazolidinedione (TZD). While it also inhibits the MPC, it was developed to have a reduced affinity for its traditional TZD target, the nuclear receptor PPARγ, thereby minimizing the associated side effects.[2][3] Its mechanism involves modulating mitochondrial pyruvate utilization, which contributes to its insulin-sensitizing effects.[4]
Figure 1. Simplified signaling pathway of MPC inhibition.
Quantitative Comparison of Performance
| Inhibitor | Parameter | Value | Experimental System |
| UK5099 | IC50 (MPC Transport) | 52.6 ± 8.3 nM | Reconstituted human MPC1L/MPC2 proteoliposomes[1] |
| IC50 (Proliferation) | ~50 µM | Androgen receptor-dependent prostate cancer cells[5] | |
| MSDC-0602 | MPC Inhibition | >50% at 2.5 µM | Isolated mouse liver mitochondria[6] |
| PPARγ Binding (IC50) | 18.25 µM | In vitro binding assay[2] | |
| Effective Concentration | 10 µM | BRET assay for MPC inhibition[7] | |
| Effective Concentration | 20 µM | Seahorse assay in beta-TC6 insulinoma cells[8] |
These data suggest that UK5099 is a significantly more potent direct inhibitor of the MPC than MSDC-0602, with activity in the nanomolar range in purified systems. MSDC-0602 requires micromolar concentrations to achieve substantial MPC inhibition.
Off-Target Effects and Selectivity
A crucial consideration in choosing an inhibitor is its selectivity. Both UK5099 and MSDC-0602 have known off-target effects that researchers must be aware of to avoid misinterpretation of experimental results.
UK5099 has been shown to inhibit the NLRP3 inflammasome independently of its effect on the MPC.[9][10] This is a critical consideration in studies related to inflammation and immunology.
MSDC-0602 , by design, has a lower affinity for PPARγ compared to first-generation TZDs. However, it still retains some activity at this nuclear receptor, which can influence gene expression and contribute to its overall biological effects.[2][3]
Experimental Protocols
To facilitate reproducible research, this section outlines key experimental protocols for assessing the effects of MPC inhibitors.
Mitochondrial Pyruvate Uptake Assay
This protocol is adapted from methods for measuring the direct uptake of radiolabeled pyruvate into isolated mitochondria.[11][12]
Objective: To quantify the rate of pyruvate transport into mitochondria and assess the inhibitory potential of UK5099 and MSDC-0602.
Materials:
-
Isolated mitochondria
-
[¹⁴C]-Pyruvate
-
UK5099 and MSDC-0602 stock solutions
-
Inhibitor stop solution (e.g., a high concentration of a non-radiolabeled MPC inhibitor like α-cyano-4-hydroxycinnamate)
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate isolated mitochondria with varying concentrations of UK5099, MSDC-0602, or vehicle control.
-
Initiate the uptake reaction by adding [¹⁴C]-Pyruvate.
-
After a short incubation period (e.g., 1-2 minutes), terminate the reaction by adding the inhibitor stop solution.
-
Separate the mitochondria from the reaction buffer by rapid filtration or centrifugation through a dense, inert medium (e.g., silicone oil).
-
Quantify the amount of [¹⁴C]-Pyruvate taken up by the mitochondria using liquid scintillation counting.
-
Calculate the rate of pyruvate uptake and determine the IC50 values for each inhibitor.
Figure 2. Workflow for a mitochondrial pyruvate uptake assay.
Seahorse XF Cellular Respiration Assay
The Seahorse XF Analyzer is a powerful tool for measuring cellular metabolism in real-time. This protocol outlines a general approach to assess the impact of MPC inhibitors on mitochondrial respiration and glycolysis.[13][14][15]
Objective: To determine the effect of UK5099 and MSDC-0602 on the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of intact cells.
Materials:
-
Seahorse XF Analyzer and consumables (cell culture plates, sensor cartridges)
-
Cultured cells of interest
-
UK5099 and MSDC-0602 stock solutions
-
Seahorse XF assay medium
-
Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)
Procedure:
-
Seed cells in a Seahorse XF cell culture plate and allow them to adhere.
-
Hydrate the sensor cartridge overnight.
-
On the day of the assay, replace the culture medium with Seahorse XF assay medium and pre-incubate the cells.
-
Load the injector ports of the sensor cartridge with UK5099, MSDC-0602, and mitochondrial stress test compounds.
-
Calibrate the Seahorse XF Analyzer.
-
Run the assay, measuring baseline OCR and ECAR, followed by sequential injections of the inhibitors and stress test compounds.
-
Analyze the data to determine the effects of the inhibitors on basal respiration, ATP-linked respiration, maximal respiration, and glycolysis.
Conclusion: Which Inhibitor is Right for You?
The choice between UK5099 and MSDC-0602 ultimately depends on the specific research question and experimental context.
Choose UK5099 if:
-
You require a highly potent and specific tool for acute inhibition of the MPC.
-
Your primary goal is to study the direct consequences of blocking mitochondrial pyruvate transport.
-
You are working with in vitro systems or cell culture models where off-target effects on the NLRP3 inflammasome are not a confounding factor, or can be controlled for.
Choose MSDC-0602 if:
-
You are investigating the therapeutic potential of MPC modulation in the context of metabolic diseases.
-
Your research involves in vivo models where the compound's oral bioavailability and reduced PPARγ activity are advantageous.
-
You are studying the broader metabolic effects of a compound that targets both the MPC and, to a lesser extent, PPARγ signaling.
By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision and select the most appropriate MPC inhibitor to advance their scientific endeavors.
References
- 1. Key features of inhibitor binding to the human mitochondrial pyruvate carrier hetero-dimer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Late Breaking Poster Shows a Novel Oral Insulin Sensitizer Azemiglitazone (MSDC-0602K) Could Substantially Preserve Lean Muscle in Combination with Weight-Loss GLP1s - BioSpace [biospace.com]
- 5. Mitochondrial pyruvate import is a metabolic vulnerability in androgen receptor-driven prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Mitochondrial Pyruvate Carrier Inhibitors by Homology Modeling and Pharmacophore-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel insulin sensitizer MSDC-0602K improves insulinemia and fatty liver disease in mice, alone and in combination with liraglutide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long‐Established Target Mitochondrial Pyruvate Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tabaslab.com [tabaslab.com]
Cross-Validation of UK5099 Effects with Metabolomics: A Comparative Guide
In the landscape of metabolic research, the small molecule inhibitor UK5099 has emerged as a critical tool for dissecting the intricate role of mitochondrial pyruvate (B1213749) metabolism in health and disease. UK5099, also known as PF-1005023, is a potent and specific inhibitor of the mitochondrial pyruvate carrier (MPC), a key transporter responsible for ushering pyruvate from the cytoplasm into the mitochondrial matrix.[1] This guide provides a comprehensive comparison of UK5099's effects with other metabolic modulators, supported by metabolomics data, and offers detailed experimental protocols for researchers.
Mechanism of Action and Metabolic Consequences
The primary function of UK5099 is to block the transport of pyruvate, the end-product of glycolysis, into the mitochondria.[1] This inhibition forces a profound metabolic reprogramming within the cell. With the primary route for pyruvate oxidation severed, cells often exhibit a metabolic shift towards increased glycolysis and lactate (B86563) production, a phenomenon reminiscent of the Warburg effect observed in many cancer cells.[2][3] To compensate for the lack of pyruvate-derived acetyl-CoA entering the tricarboxylic acid (TCA) cycle, cells often increase their reliance on alternative fuels, most notably glutamine, to maintain TCA cycle integrity for biosynthetic processes.[1]
Metabolomic analyses of cells treated with UK5099 consistently reveal significant alterations in the levels of key metabolites. These changes provide a detailed fingerprint of the inhibitor's impact on cellular metabolism and can be cross-validated to confirm its on-target effects.
Comparative Metabolomic Analysis
The following table summarizes the typical effects of UK5099 on cellular metabolites compared to other MPC inhibitors, such as 7ACC2 and MSDC-0602K, as validated by metabolomics studies.
| Metabolite Class | UK5099 | 7ACC2 | MSDC-0602K (in vivo) | Rationale for Change |
| Glycolytic Intermediates | ↑ | ↑ | - | Blockade of pyruvate entry into mitochondria leads to an accumulation of upstream glycolytic metabolites. |
| Lactate | ↑ | ↑ | - | Increased conversion of pyruvate to lactate in the cytoplasm due to MPC inhibition.[4] |
| TCA Cycle Intermediates (from glucose) | ↓ | ↓ | ↓ | Reduced influx of pyruvate-derived acetyl-CoA into the TCA cycle.[4][5] |
| TCA Cycle Intermediates (from glutamine) | ↑ | ↑ | - | Compensatory anaplerosis from glutamine to maintain TCA cycle function.[6] |
| Branched-Chain Amino Acids (BCAAs) | ↓ (in plasma) | - | ↓ (in plasma) | MPC inhibition can stimulate BCAA catabolism, leading to lower plasma levels.[7] |
| Acylcarnitines (C3 and C5) | ↑ | - | ↑ | Increased BCAA catabolism results in the formation of specific acylcarnitines.[7] |
| Cellular Energy Status (AMP/ATP ratio) | ↑ | ↑ | - | Inhibition of mitochondrial respiration can lead to a decrease in ATP and an increase in AMP levels.[7] |
Experimental Protocols
Reproducible and robust experimental design is paramount when studying the effects of metabolic inhibitors. Below are detailed protocols for key assays used to validate the effects of UK5099.
Protocol 1: Metabolite Extraction and Analysis from Cultured Cells
-
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with the desired concentration of UK5099 (typically in the low micromolar range, e.g., 2.5-10 µM) or vehicle control for the specified duration.[7][8]
-
Metabolite Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Incubate on dry ice for 10 minutes, followed by centrifugation at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
-
Sample Preparation for Mass Spectrometry:
-
Transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate solvent for the chosen analytical platform (e.g., liquid chromatography-mass spectrometry [LC-MS] or gas chromatography-mass spectrometry [GC-MS]).
-
-
Data Acquisition and Analysis: Analyze the samples using a high-resolution mass spectrometer. Process the raw data to identify and quantify metabolites, followed by statistical analysis to determine significant changes between treatment groups.
Protocol 2: Seahorse XF Analyzer for Oxygen Consumption Rate (OCR)
This assay measures the impact of UK5099 on mitochondrial respiration.[1]
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant solution overnight in a non-CO2 incubator at 37°C.
-
Assay Preparation:
-
Replace the cell culture medium with pre-warmed Seahorse XF assay medium supplemented with substrates like glucose, pyruvate, and glutamine.
-
Incubate the cell plate in a non-CO2 incubator at 37°C for one hour prior to the assay.
-
Load the injector ports of the sensor cartridge with UK5099 and other mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A).
-
-
Seahorse XF Analyzer Operation:
-
Calibrate the instrument with the loaded sensor cartridge.
-
Place the cell plate into the Seahorse XF Analyzer.
-
Execute a mitochondrial stress test protocol, injecting UK5099 to measure the acute inhibition of pyruvate-driven respiration.[1]
-
-
Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate the percentage inhibition of basal and maximal respiration by UK5099.
Visualizing the Impact of UK5099
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by UK5099 and a typical experimental workflow for its validation.
Off-Target Considerations
While UK5099 is a highly specific MPC inhibitor, it is crucial to acknowledge potential off-target effects, especially at higher concentrations. Some studies have suggested that at high doses, UK5099 may influence other cellular processes, including the inhibition of the NLRP3 inflammasome, independent of its action on the MPC.[6][9] Therefore, it is recommended to use the lowest effective concentration and to cross-validate findings using genetic approaches, such as siRNA-mediated knockdown of MPC subunits, to ensure the observed metabolic phenotypes are indeed a consequence of MPC inhibition.[8]
Conclusion
UK5099 is an invaluable pharmacological tool for probing the role of mitochondrial pyruvate metabolism. Cross-validation of its effects with metabolomics provides a powerful approach to understand the resulting cellular reprogramming. By comparing its metabolic signature with other MPC inhibitors and employing rigorous experimental protocols, researchers can confidently dissect the intricate metabolic networks governed by the mitochondrial pyruvate carrier.
References
- 1. benchchem.com [benchchem.com]
- 2. oncotarget.com [oncotarget.com]
- 3. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 5. The role of the mitochondrial pyruvate carrier in substrate regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mitochondrial pyruvate carrier regulates adipose glucose partitioning in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. UK5099 Inhibits the NLRP3 Inflammasome Independently of its Long-Established Target Mitochondrial Pyruvate Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
UK5099's Impact on Mitochondrial Pyruvate Carrier: A Functional Analysis Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional effects of UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), on the expression and activity of its core components, MPC1 and MPC2. While the primary mechanism of UK5099 is the inhibition of pyruvate transport rather than the alteration of MPC1/MPC2 protein expression, this guide will delve into the downstream metabolic consequences and provide detailed experimental protocols for assessing both the functional and expressional status of the MPC complex.
Mechanism of Action: UK5099 as an MPC Inhibitor
The mitochondrial pyruvate carrier is a heterodimeric complex composed of MPC1 and MPC2, located on the inner mitochondrial membrane.[1][2] This complex is essential for transporting pyruvate from the cytoplasm into the mitochondrial matrix, where it serves as a primary substrate for the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). The absence or inhibition of either MPC1 or MPC2 leads to a functional loss of mitochondrial pyruvate uptake.[2]
UK5099 is a cell-permeable α-cyanocinnamate compound that acts as a specific and potent inhibitor of the MPC. It functions by modifying a thiol group on the carrier, thereby blocking pyruvate transport.[1][2] This inhibition forces a metabolic shift in cells, characterized by a decrease in mitochondrial respiration and an increase in aerobic glycolysis, a phenomenon known as the Warburg effect.[1][3]
Functional Consequences of UK5099 Treatment
Experimental data consistently demonstrates that UK5099 treatment leads to a significant reduction in mitochondrial pyruvate concentration and subsequent alterations in cellular metabolism, rather than a direct change in MPC1 or MPC2 protein levels.
Quantitative Data Summary
The following table summarizes the key functional effects of UK5099 on various cell lines as reported in the literature.
| Cell Line | UK5099 Concentration | Treatment Duration | Key Functional Outcomes | Reference |
| LNCaP (Prostate Cancer) | Not Specified | Not Specified | - Significantly reduced mitochondrial pyruvate concentration- Decreased ATP production- Increased extracellular lactic acid production | [1] |
| EC109, KYSE140, KYSE450 (Esophageal Squamous Cell Carcinoma) | 40 μM | Not Specified | - Significantly reduced mitochondrial pyruvate concentration- Increased glucose consumption and lactate (B86563) generation- Decreased oxygen consumption rate (OCR) and increased extracellular acidification rate (ECAR) | [3][4][5] |
| C4-2B (Prostate Cancer) | 10 μM | 24 hours | - Increased lactate production | [6] |
| BPH-1 (Benign Prostate Hyperplasia) | 10 μM | Not Specified | - No significant change in lactate production | [6] |
| 3T3-L1 (Adipocytes) | 5 μM | Not Specified | - ~50% reduction in pyruvate incorporation into the total lipid pool | [7] |
Baseline Expression of MPC1 and MPC2 in Various Cell Lines
The endogenous expression levels of MPC1 and MPC2 can vary significantly across different cell types, which may influence the cellular response to UK5099. The following table provides a summary of baseline MPC1 and MPC2 expression in select cell lines.
| Cell Line | MPC1 Expression | MPC2 Expression | Reference |
| LNCaP (Prostate Cancer) | High | High | [2][8] |
| DU145 (Prostate Cancer) | Low | Low | [2][8] |
| PC3 (Prostate Cancer) | Low | Low | [2] |
| EC109 (Esophageal Squamous Cell Carcinoma) | Lower | Lower | [4][5] |
| KYSE140, KYSE450 (Esophageal Squamous Cell Carcinoma) | Higher | Higher | [4][5] |
| OVCAR3 (Ovarian Cancer) | High | Low | [9] |
| PEO4 (Ovarian Cancer) | Low | High | [9] |
| PEO1 (Ovarian Cancer) | Low | Low | [9] |
Experimental Protocols
While UK5099's primary effect is not on MPC1/MPC2 protein expression, researchers may still need to assess their baseline levels or investigate potential long-term or off-target effects. Below is a standard protocol for Western blot analysis of MPC1 and MPC2.
Western Blot Protocol for MPC1 and MPC2
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a Bradford or BCA protein assay.
-
-
Sample Preparation:
-
Mix the protein lysate with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) into the wells of a polyacrylamide gel (e.g., 12-15% for resolving low molecular weight proteins like MPC1 and MPC2).
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The transfer can be performed using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with primary antibodies specific for MPC1 and MPC2 overnight at 4°C with gentle agitation. Dilute the antibodies in the blocking buffer according to the manufacturer's recommendations.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 8.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system or X-ray film.
-
-
Analysis:
-
Quantify the band intensity using densitometry software. Normalize the expression of MPC1 and MPC2 to a loading control protein (e.g., α-tubulin, GAPDH, or HSP60 for mitochondrial loading).
-
Visualizations
Signaling Pathway of UK5099 Inhibition
Caption: Mechanism of UK5099 inhibition of the mitochondrial pyruvate carrier (MPC).
Experimental Workflow for Western Blot Analysis
Caption: General workflow for Western blot analysis of MPC1 and MPC2 protein expression.
References
- 1. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial pyruvate carrier function is negatively linked to Warburg phenotype in vitro and malignant features in esophageal squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 7. The mitochondrial pyruvate carrier regulates adipose glucose partitioning in female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Loss of mitochondrial pyruvate carrier 1 supports proline-dependent proliferation and collagen biosynthesis in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling Metabolic Shifts: A Comparative Guide to Isotopic Tracing Studies with UK5099
For researchers, scientists, and drug development professionals investigating cellular metabolism, the mitochondrial pyruvate (B1213749) carrier (MPC) has emerged as a critical control point. Its inhibitor, UK5099, is a widely utilized tool to induce and study metabolic reprogramming. This guide provides a comparative analysis of UK5099's performance against other MPC inhibitors, supported by experimental data from isotopic tracing studies. Detailed experimental protocols and visualizations of key signaling pathways are included to facilitate the design and interpretation of future research.
UK5099 is a potent and specific inhibitor of the MPC, a protein complex located on the inner mitochondrial membrane responsible for transporting pyruvate from the cytosol into the mitochondrial matrix.[1][2] By blocking this crucial step, UK5099 effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle, forcing cells to adopt a more glycolytic phenotype. This induced metabolic shift mimics the Warburg effect observed in many cancer cells, making UK5099 an invaluable tool for studying cancer metabolism and other metabolic disorders.[3][4][5] Isotopic tracing studies, utilizing substrates like 13C-labeled glucose and glutamine, have been instrumental in elucidating the precise metabolic rewiring induced by UK5099.
Comparative Analysis of UK5099 and Alternative MPC Inhibitors
While UK5099 is the most established MPC inhibitor, several other compounds have been identified with similar mechanisms of action. This section compares the performance of UK5099 with selected alternatives, focusing on their inhibitory potency and impact on cellular metabolism as revealed by isotopic tracing and other metabolic assays.
| Inhibitor | Target(s) | IC50/EC50 | Key Metabolic Effects Observed in Isotopic Tracing Studies | Reference(s) |
| UK5099 | Mitochondrial Pyruvate Carrier (MPC) | ~50 nM (for pyruvate transport inhibition) | - Decreased incorporation of 13C from glucose into TCA cycle intermediates (e.g., citrate (B86180), fumarate, malate).[1][6] - Increased lactate (B86563) production from 13C-glucose.[1][2] - Enhanced reliance on glutamine anaplerosis to fuel the TCA cycle.[7] | [1][2][6][7] |
| Zaprinast | MPC, Phosphodiesterase (PDE) | ~321 nM (for pyruvate transport inhibition) | - Similar to UK5099, inhibits the synthesis of citrate and glutamate (B1630785) from 13C3-pyruvate in intact mitochondria.[2][6] - Causes a significant increase in aspartate and a decrease in glutamate levels.[2] | [2][6] |
| Rosiglitazone | PPARγ, MPC | IC50 in the low micromolar range for MPC inhibition | - Inhibits pyruvate-driven respiration, similar to UK5099.[8][9] - Increases glucose uptake, an effect proportional to respiratory inhibition.[9][10] | [8][9][10] |
| Pioglitazone | PPARγ, MPC | IC50 in the low micromolar range for MPC inhibition | - Inhibits pyruvate oxidation and pyruvate-driven ATP synthesis.[11] - Suppresses hepatocellular glucose production from pyruvate.[11] - Increases glucose uptake.[9][10] | [9][10][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of isotopic tracing experiments. Below are generalized protocols for 13C-glucose and 13C-glutamine tracing studies to investigate metabolic shifts upon UK5099 treatment.
13C-Glucose Tracing Protocol
Objective: To trace the fate of glucose-derived carbons into glycolysis, the TCA cycle, and other connected pathways.
Materials:
-
Cell line of interest
-
Standard cell culture medium
-
Glucose-free medium (e.g., glucose-free DMEM)
-
[U-13C6]-glucose (or other specifically labeled glucose isotope)
-
UK5099
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (B129727) (pre-chilled to -80°C)
-
Cell scraper
-
Centrifuge
-
LC-MS or GC-MS system
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will result in ~80% confluency at the time of harvest.
-
UK5099 Treatment: Once cells have adhered and are in the exponential growth phase, treat with the desired concentration of UK5099 or vehicle (DMSO) for the specified duration.
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed glucose-free medium supplemented with [U-13C6]-glucose (at the same concentration as in the standard medium) and the corresponding treatment (UK5099 or vehicle).
-
Incubate for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The time required to reach isotopic steady state varies by pathway (glycolysis: minutes; TCA cycle: hours).[7]
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolism and cover the cells.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Incubate the lysate at -80°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed at 4°C for 15 minutes.
-
Collect the supernatant containing the metabolites.
-
-
Metabolite Analysis: Analyze the extracted metabolites by LC-MS or GC-MS to determine the mass isotopologue distribution of key metabolites (e.g., pyruvate, lactate, citrate, malate).
13C-Glutamine Tracing Protocol
Objective: To trace the fate of glutamine-derived carbons, particularly their entry into the TCA cycle (anaplerosis).
Materials:
-
Same as for 13C-glucose tracing, but with glutamine-free medium and [U-13C5]-glutamine.
Procedure:
-
Cell Seeding and UK5099 Treatment: Follow steps 1 and 2 from the 13C-glucose tracing protocol.
-
Isotope Labeling:
-
Aspirate the standard culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Add pre-warmed glutamine-free medium supplemented with [U-13C5]-glutamine and the corresponding treatment.
-
Incubate for the desired time course.
-
-
Metabolite Extraction, Sample Processing, and Analysis: Follow steps 4, 5, and 6 from the 13C-glucose tracing protocol, focusing on the mass isotopologue distribution of TCA cycle intermediates and related amino acids (e.g., glutamate, aspartate).
Visualizing the Impact of UK5099
The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic and signaling pathways affected by UK5099.
Caption: Metabolic shift induced by UK5099.
Caption: Isotopic tracing experimental workflow.
Caption: Key signaling pathways affected by UK5099.
References
- 1. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The quantitative relationship between isotopic and net contributions of lactate and glucose to the tricarboxylic acid (TCA) cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. Pioglitazone inhibits mitochondrial pyruvate metabolism and glucose production in hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cellular Impact of UK5099: A Comparative Analysis of its Efficacy Across Diverse Cell Types
For researchers, scientists, and drug development professionals, understanding the nuanced effects of metabolic inhibitors is paramount. This guide provides an in-depth comparison of the efficacy of UK5099, a potent inhibitor of the mitochondrial pyruvate (B1213749) carrier (MPC), across various cell types. By examining its impact on cellular metabolism, proliferation, and viability, supported by experimental data and detailed protocols, this document serves as a critical resource for evaluating the utility of UK5099 in diverse research contexts.
UK5099 acts by specifically blocking the transport of pyruvate from the cytoplasm into the mitochondrial matrix, a crucial control point in cellular metabolism. This inhibition effectively uncouples glycolysis from the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS), forcing cells to adapt their metabolic strategies. The extent and nature of this adaptation, however, vary significantly among different cell types, leading to a spectrum of physiological outcomes.
Quantitative Efficacy of UK5099: A Cell-Type Specific Response
The inhibitory potency of UK5099 is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. The IC50 of UK5099 varies considerably across different cell lines, reflecting differences in their reliance on mitochondrial pyruvate metabolism.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| PCa (Prostate Cancer) | Cancer | Varies (see below) | [1] |
| C4-2B | Prostate Cancer | ~10-100 | [2] |
| DU145 | Prostate Cancer | >100 | [2] |
| BPH-1 | Benign Prostatic Hyperplasia | <100 | [1] |
| RWPE1 | Non-cancerous Prostate Epithelium | <100 | [1] |
| Rat Heart Mitochondria | Primary Mitochondria | 0.05 | [3] |
| Yeast (S. cerevisiae) | Yeast | Varies by mutant | [4] |
Note: The IC50 values for prostate cancer cell lines can be influenced by androgen receptor (AR) status, with AR-dependent cell lines showing greater sensitivity to UK5099.[5]
The metabolic consequences of MPC inhibition by UK5099 are profound and cell-type dependent. In many cancer cells, which often exhibit a high glycolytic rate (the Warburg effect), blocking pyruvate entry into the mitochondria further enhances their reliance on glycolysis for ATP production. This is typically observed as a decrease in the oxygen consumption rate (OCR) and an increase in the extracellular acidification rate (ECAR).
| Cell Line | Treatment | Change in OCR | Change in ECAR | Change in ATP Production | Change in Lactate Secretion | Reference |
| LNCaP (Prostate Cancer) | 10 µM UK5099 | Decrease | Increase | Decrease | Increase | [6][7] |
| C4-2B (Prostate Cancer) | 10 µM UK5099 | Decrease | Increase | Increase (initially) | Increase | [2] |
| BPH-1 (Benign Prostate) | 10 µM UK5099 | - | No significant change | Decrease | No significant change | [2] |
| SiHa (Cervical Cancer) | 10 µM UK5099 | Decrease | Increase | - | Increase | [8] |
| 4T1 (Breast Cancer) | 10 µM UK5099 | Decrease | Increase | - | Increase | [8] |
| Primary Cortical Neurons | 5 µM UK5099 | No significant change in basal respiration | - | Maintained | - | [9] |
| Quiescent Neural Stem/Progenitor Cells | 1 µM UK5099 | Decrease | Increase | - | Increase | [5] |
| Active Neural Stem/Progenitor Cells | 1 µM UK5099 | Decrease | Increase | - | - | [5] |
| H9C2 (Cardiomyocytes) | 10-20 µM UK5099 | - | - | - | - | [10] |
The impact of UK5099 on cell proliferation and viability is also highly variable. In many cancer cell lines, MPC inhibition leads to a dose-dependent decrease in proliferation.[5] However, in some contexts, particularly at lower concentrations, UK5099 can paradoxically promote proliferation in certain cancer cells while inhibiting it in non-cancerous counterparts.[2] Furthermore, treatment with UK5099 has been shown to increase resistance to certain chemotherapeutic agents, such as cisplatin, in prostate cancer cells.[6][11] In contrast, in primary cortical neurons, UK5099 treatment for up to 72 hours did not compromise viability, highlighting the metabolic flexibility of these cells to utilize alternative fuels.[1]
Alternative Mitochondrial Pyruvate Carrier Inhibitors
While UK5099 is a widely used and potent MPC inhibitor, several other compounds have been identified that target the same pathway. These alternatives offer different chemical scaffolds and may exhibit distinct pharmacological properties.
| Inhibitor | Chemical Class | Key Features | Reference |
| MSDC-0160/MSDC-0602K | Thiazolidinedione (TZD) | Insulin-sensitizing properties; have been investigated in clinical trials for metabolic diseases. | [12][13] |
| 7ACC2 | Cinnamate derivative | A potent MPC inhibitor, structurally distinct from thiazolidinediones. | [12] |
| Zaprinast | cGMP phosphodiesterase inhibitor | Also inhibits MPC, suggesting potential off-target effects or a broader mechanism of action. | [12] |
| CHC (α-cyano-4-hydroxycinnamate) | Cinnamate derivative | A classical MPC inhibitor, often used as a reference compound. | [4] |
Direct comparative studies have shown that UK5099, 7ACC2, and Zaprinast are generally more potent inhibitors of MPC than the thiazolidinedione-based compounds in in vitro assays.[12] For instance, in human hepatoma cells, UK5099, 7ACC2, and MSDC-0602K all demonstrated the ability to decrease the phosphorylation of the branched-chain alpha-keto acid dehydrogenase (BCKDH) complex, indicating an impact on branched-chain amino acid catabolism.[12]
Visualizing the Impact of UK5099
To better understand the mechanism of action and experimental approaches for studying UK5099, the following diagrams have been generated using the Graphviz DOT language.
Caption: Signaling pathway illustrating UK5099's mechanism of action.
Caption: Experimental workflow for a Seahorse XF Mito Stress Test.
Experimental Protocols
To ensure the reproducibility and accuracy of findings related to UK5099's efficacy, detailed experimental protocols are essential.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
UK5099 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of UK5099 concentrations (and a vehicle control, DMSO) for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Seahorse XF Mito Stress Test
This assay measures the key parameters of mitochondrial function: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Materials:
-
Seahorse XF Analyzer and consumables (microplates, cartridges)
-
Cells of interest
-
Seahorse XF Assay Medium
-
UK5099 stock solution
-
Mitochondrial stressors: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), and a mixture of Rotenone and Antimycin A.
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate and allow them to adhere.
-
Cartridge Hydration: Hydrate the sensor cartridge overnight in a CO2-free incubator at 37°C.
-
Cell Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a CO2-free incubator for 1 hour.
-
Compound Loading: Load the injector ports of the sensor cartridge with UK5099 and the mitochondrial stressors at the desired final concentrations.
-
Assay Execution: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Mito Stress Test protocol.
-
Data Analysis: Analyze the OCR and ECAR data using the Seahorse Wave software to determine the various mitochondrial parameters.
Protocol 3: Measurement of Mitochondrial Pyruvate Concentration
This protocol allows for the direct quantification of pyruvate within the mitochondria.
Materials:
-
Cells of interest
-
UK5099
-
Mitochondria isolation kit
-
Pyruvate assay kit
-
Homogenizer
-
Centrifuge
Procedure:
-
Cell Treatment: Treat cells with UK5099 or vehicle control for the desired time.
-
Mitochondria Isolation: Harvest the cells and isolate the mitochondria using a commercial kit or a standard differential centrifugation protocol.
-
Pyruvate Measurement: Lyse the isolated mitochondria and measure the pyruvate concentration using a commercially available pyruvate assay kit according to the manufacturer's instructions.
-
Data Normalization: Normalize the pyruvate concentration to the total mitochondrial protein content. A detailed protocol for a multiplexed measurement of mitochondrial pyruvate carrier activity can be found in Gray et al., 2016.[14][15]
References
- 1. Inhibition of the mitochondrial pyruvate carrier protects from excitotoxic neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired skeletal muscle mitochondrial pyruvate uptake rewires glucose metabolism to drive whole-body leanness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial pyruvate metabolism regulates the activation of quiescent adult neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of hepatic mitochondrial pyruvate carrier deficiency on de novo lipogenesis and gluconeogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mitochondrial pyruvate carrier inhibition initiates metabolic crosstalk to stimulate branched chain amino acid catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Method for Multiplexed Measurement of Mitochondrial Pyruvate Carrier Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of UK5099's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo therapeutic effects of UK5099, a potent inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC), with alternative MPC inhibitors. The information presented is supported by experimental data from preclinical and clinical studies, offering valuable insights for researchers in metabolic diseases, oncology, and neurodegenerative disorders.
Mechanism of Action: Targeting the Gateway of Mitochondrial Metabolism
UK5099 is a well-characterized small molecule that specifically inhibits the Mitochondrial Pyruvate Carrier (MPC), a protein complex located on the inner mitochondrial membrane. The MPC is composed of two subunits, MPC1 and MPC2, and is responsible for the transport of pyruvate from the cytoplasm into the mitochondrial matrix. This transport is a critical step linking glycolysis to the tricarboxylic acid (TCA) cycle and oxidative phosphorylation (OXPHOS). By blocking the MPC, UK5099 effectively curtails the entry of pyruvate into the mitochondria, compelling cells to rely more heavily on glycolysis for their energy needs. This targeted inhibition of the MPC has shown therapeutic potential in a variety of disease models.
A recent discovery has also identified the NLRP3 inflammasome as a target of UK5099, a mechanism that is independent of its MPC inhibition. This finding opens new avenues for the therapeutic application of UK5099 in inflammatory diseases.
Comparative In Vivo Efficacy of MPC Inhibitors
The therapeutic potential of UK5099 and other MPC inhibitors has been investigated in various in vivo models, primarily focusing on cancer and metabolic disorders.
Anti-Cancer Effects
In preclinical cancer models, UK5099 has demonstrated the ability to sensitize tumors to conventional therapies. For instance, in a subcutaneous prostate cancer mouse model, UK5099 administered at 6 mg/kg body weight in combination with radiotherapy led to a more significant reduction in tumor volume and prolonged survival compared to radiotherapy alone.[1]
Table 1: In Vivo Anti-Cancer Efficacy of MPC Inhibitors
| Compound | Cancer Model | Dosage & Administration | Key Findings |
| UK5099 | Prostate Cancer (subcutaneous xenograft) | 6 mg/kg BW, intraperitoneal injection, in combination with radiotherapy | Significantly decreased tumor size and increased survival time compared to radiotherapy alone.[1] |
| 7ACC2 | SiHa Cervical Cancer (xenograft) | 3 mg/kg, intraperitoneal injection, daily for 9 days | Significantly inhibited tumor growth. |
Note: Tumor volume data for UK5099 + Radiotherapy and 7ACC2 were estimated from graphical representations in the cited literature.
Metabolic Effects
MSDC-0602K, another MPC inhibitor, has undergone phase 2b clinical trials for non-alcoholic steatohepatitis (NASH). The trial revealed dose-dependent and statistically significant improvements in glycemic control.[2][3][4][5] Zaprinast and 7ACC2 have also been shown to acutely improve glucose tolerance in diet-induced obese mice.
Table 2: In Vivo Metabolic Effects of MPC Inhibitors
| Compound | Model | Dosage & Administration | Key Findings |
| UK5099 | C57BLK Mice | 3 mg/kg, intraperitoneal injection | Improved glucose tolerance. |
| MSDC-0602K | Human (Phase 2b Clinical Trial for NASH) | 62.5 mg, 125 mg, 250 mg, oral, daily for 12 months | Statistically significant reductions in HbA1c, HOMA-IR, fasting insulin, and fasting glucose at the higher doses.[2][3][4][5] |
| Zaprinast | Diet-induced obese mice | Not specified | Acutely improved glucose tolerance. |
| 7ACC2 | Diet-induced obese mice | Not specified | Acutely improved glucose tolerance. |
Experimental Protocols
Subcutaneous Tumor Model and Radiotherapy in Mice
This protocol outlines the establishment of a subcutaneous tumor model and subsequent treatment with an MPC inhibitor and radiotherapy.
-
Cell Culture: Human prostate cancer cells (e.g., C4-2B) are cultured in appropriate media until they reach the desired confluence.
-
Tumor Cell Implantation: A suspension of tumor cells (typically 1 x 10^6 cells in 100 µL of a mixture of media and Matrigel) is injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor dimensions with calipers every few days. Tumor volume is calculated using the formula: Volume = (length × width²) / 2.
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100 mm³), mice are randomized into treatment groups.
-
The MPC inhibitor (e.g., UK5099 at 6 mg/kg body weight) is administered via intraperitoneal injection according to the study schedule.
-
Radiotherapy is delivered to the tumor site using a small animal irradiator. The radiation dose and fractionation schedule are determined by the experimental design (e.g., a total dose delivered in multiple fractions).
-
-
Outcome Measures: Primary endpoints typically include tumor growth inhibition and overall survival. Body weight is monitored as an indicator of toxicity.
Intraperitoneal Glucose Tolerance Test (IPGTT) in Mice
This protocol describes the procedure for assessing glucose tolerance in mice following treatment with an MPC inhibitor.
-
Animal Preparation: Mice are fasted for a specified period (typically 6 hours) with free access to water.
-
Baseline Blood Glucose: A baseline blood sample is collected from the tail vein, and blood glucose concentration is measured using a glucometer.
-
MPC Inhibitor Administration: The MPC inhibitor (e.g., UK5099 at a specified dose) is administered via intraperitoneal injection.
-
Glucose Challenge: After a predetermined time following drug administration, a glucose solution (typically 2 g/kg body weight) is injected intraperitoneally.
-
Blood Glucose Monitoring: Blood samples are collected from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). Blood glucose levels are measured at each time point.
-
Data Analysis: The blood glucose concentrations are plotted against time to generate a glucose tolerance curve. The area under the curve (AUC) is often calculated to quantify the overall glucose tolerance.
Visualizing the Impact of UK5099
Signaling Pathway of MPC Inhibition
Inhibition of the Mitochondrial Pyruvate Carrier by UK5099 initiates a cascade of metabolic reprogramming. By blocking pyruvate's entry into the mitochondria, the cell is forced to increase its reliance on glycolysis, leading to an increase in lactate (B86563) production. This shift has significant implications for cellular processes such as proliferation and survival, particularly in cancer cells.
Experimental Workflow for In Vivo Validation
References
- 1. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy | Cancer Biology & Medicine [cancerbiomed.org]
- 2. Cirius Therapeutics Announces Results from Phase 2b NASH Study Supporting Advancing to Phase 3 Development of MSDC-0602K; Data Accepted for Late Breaker Presentation at The Liver Meeting [prnewswire.com]
- 3. Insulin sensitizer MSDC-0602K in non-alcoholic steatohepatitis: A randomized, double-blind, placebo-controlled phase IIb study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cirius Therapeutics Reports Positive Data for MSDC-0602K in Interim Analysis of Phase 2b Clinical Trial in NASH Patients with Fibrosis [prnewswire.com]
- 5. Cirius Therapeutics Announces Presentation of Interim Data from Phase 2b Clinical Study of MSDC-0602K at The International Liver Congress 2019 [prnewswire.com]
A Head-to-Head Comparison of UK5099 and Other Key Metabolic Inhibitors
For researchers in cellular metabolism and drug development, the precise modulation of metabolic pathways is paramount. UK5099, a potent and highly specific inhibitor of the Mitochondrial Pyruvate (B1213749) Carrier (MPC), serves as a critical tool for dissecting the link between glycolysis and mitochondrial respiration.[1] This guide provides an objective, data-driven comparison of UK5099 with other widely used metabolic inhibitors that target distinct nodes of cellular energy production.
Mechanism of Action: A Comparative Overview
Cellular energy metabolism is a complex network of interconnected pathways. The inhibitors discussed here target different critical points within this network, leading to distinct metabolic consequences.
-
UK5099: This small molecule acts as a specific and potent inhibitor of the Mitochondrial Pyruvate Carrier (MPC), a protein complex embedded in the inner mitochondrial membrane composed of MPC1 and MPC2 subunits.[1][2] By binding directly to the MPC, UK5099 physically obstructs the transport of pyruvate—the end-product of glycolysis—from the cytosol into the mitochondrial matrix.[1] This blockade effectively uncouples glycolysis from the Tricarboxylic Acid (TCA) cycle and subsequent oxidative phosphorylation (OXPHOS), forcing cells to rely more heavily on aerobic glycolysis for ATP production.[2][3]
-
2-Deoxy-D-glucose (2-DG): As a glucose analog, 2-DG targets the very beginning of the glycolytic pathway.[4][5] It is taken up by glucose transporters and phosphorylated by hexokinase to form 2-DG-6-phosphate (2-DG6P).[6] Unlike glucose-6-phosphate, 2-DG6P cannot be further metabolized, leading to its accumulation and the competitive inhibition of hexokinase and glucose-6-phosphate isomerase.[4][6] This effectively shuts down the entire glycolytic pathway.
-
Etomoxir: This inhibitor targets fatty acid oxidation (FAO). Specifically, Etomoxir irreversibly inhibits Carnitine Palmitoyltransferase 1a (CPT-1a), an enzyme located on the outer mitochondrial membrane.[7] CPT-1a is the rate-limiting step for the transport of long-chain fatty acids into the mitochondria for beta-oxidation. Inhibition of CPT-1a blocks the cell's ability to generate energy from fatty acids.[7][8]
-
Oligomycin: This macrolide antibiotic directly inhibits the F₀ subunit of ATP synthase (also known as Complex V) in the electron transport chain.[9] By blocking the proton channel of ATP synthase, Oligomycin prevents the influx of protons back into the mitochondrial matrix, thereby halting the synthesis of ATP via oxidative phosphorylation.[10] This action uncouples the proton gradient from ATP production.
Data Presentation: Quantitative Inhibitor Comparison
The potency of these inhibitors is typically measured by their half-maximal inhibitory concentration (IC50) or inhibitory constant (Ki). These values can vary significantly based on the experimental system (e.g., purified protein, isolated mitochondria, specific cell lines).[11]
Table 1: Inhibitor Potency (IC50/Ki)
| Inhibitor | Primary Target | Reported IC50 / Ki | Experimental System |
| UK5099 | Mitochondrial Pyruvate Carrier (MPC) | 52.6 ± 8.3 nM (IC50) | Human MPC1L/MPC2 in proteoliposomes[12] |
| ~50 nM (IC50) | Rat liver and heart mitochondria[13] | ||
| 49 µM (Ki) | Trypanosome plasma membrane pyruvate transport[3][13] | ||
| Zaprinast | Mitochondrial Pyruvate Carrier (MPC) | 321 ± 42 nM (IC50) | Human MPC1L/MPC2 in proteoliposomes[12] |
| Etomoxir | Carnitine Palmitoyltransferase 1a (CPT-1a) | 5 - 20 nM (IC50) | CPT-1a[7] |
| Oligomycin A | F₀F₁ ATP Synthase | ~107 nM (EC50) | Purified yeast ATP synthase[9] |
| 2-Deoxy-D-glucose | Hexokinase / Glycolysis | Varies widely by cell type and assay | Not a direct enzyme inhibitor in the same class |
Table 2: Comparative Effects on Cellular Metabolism
| Inhibitor | Effect on Oxygen Consumption Rate (OCR) | Effect on Extracellular Acidification Rate (ECAR) | Effect on Cellular ATP Levels |
| UK5099 | Decreases pyruvate-dependent respiration[1][2] | Increases due to compensatory glycolysis[2][14] | Decreases, particularly from OXPHOS[2][14] |
| 2-DG | Decreases (as glycolytic fuel is blocked)[15] | Decreases (as lactate (B86563) production is blocked) | Significant decrease[6] |
| Etomoxir | Decreases fatty acid-dependent respiration[8] | May increase if cells switch to glycolysis | Decreases if cells rely on FAO[8] |
| Oligomycin | Acutely decreases to a level representing proton leak[16] | Increases due to maximal compensatory glycolysis | Significant decrease from OXPHOS[17] |
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Key sites of action for UK5099 and other metabolic inhibitors.
Experimental Workflow Diagram
Caption: Workflow for a Seahorse XF Mitochondrial Stress Test experiment.
Experimental Protocols
A common and powerful method to functionally compare these inhibitors is the Seahorse XF Mitochondrial Stress Test. This assay measures the two major energy-producing pathways—mitochondrial respiration (OCR) and glycolysis (ECAR)—in real-time.
Seahorse XF Mitochondrial Stress Test Protocol
Objective: To determine the acute effects of a metabolic inhibitor (e.g., UK5099) on mitochondrial function in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XFe96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine as per experimental design)
-
Cells of interest
-
Inhibitors for injection:
-
Port A: UK5099 (or other primary inhibitor)
-
Port B: Oligomycin (ATP synthase inhibitor)
-
Port C: FCCP (uncoupling agent)
-
Port D: Rotenone/Antimycin A (Complex I/III inhibitors)
-
Procedure:
-
Cell Seeding: Seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density and culture overnight to allow for adherence and formation of a monolayer.
-
Cartridge Hydration: A day prior to the assay, hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant and incubate overnight at 37°C in a non-CO2 incubator.
-
Inhibitor Preparation: Prepare fresh stock solutions of the inhibitors to be injected. Dilute them in XF assay medium to the desired working concentrations for loading into the injection ports of the sensor cartridge.
-
Cell Plate Preparation: On the day of the assay, remove the cell culture medium from the plates. Wash the cells gently with pre-warmed XF assay medium. Finally, add the appropriate volume of assay medium to each well.
-
Incubation: Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the temperature and pH to equilibrate.
-
Assay Execution: Load the hydrated sensor cartridge with the prepared inhibitors. Place the cell plate into the Seahorse XF Analyzer and initiate the run.
-
Measurement Cycles:
-
Basal: The instrument first measures the basal OCR and ECAR (typically 3-4 cycles).[1]
-
Port A Injection (UK5099): The primary inhibitor is injected. The subsequent change in OCR will indicate the degree of pyruvate-dependent respiration.[1]
-
Port B Injection (Oligomycin): This injection blocks ATP synthase, and the resulting OCR is due to proton leak across the mitochondrial membrane.
-
Port C Injection (FCCP): This uncoupler collapses the proton gradient, forcing the electron transport chain to function at its maximum rate, revealing the maximal respiratory capacity.
-
Port D Injection (Rotenone/Antimycin A): These inhibitors shut down all mitochondrial respiration, allowing for the calculation of non-mitochondrial oxygen consumption.
-
-
Data Analysis: After the run, normalize the data to cell number or protein concentration. Calculate key parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. The percentage of inhibition caused by UK5099 can be calculated by comparing the OCR before and after its injection.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Application of mitochondrial pyruvate carrier blocker UK5099 creates metabolic reprogram and greater stem-like properties in LnCap prostate cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. 2-Deoxy-d-Glucose and Its Analogs: From Diagnostic to Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Deoxy-D-glucose targeting of glucose metabolism in cancer cells as a potential therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 8. Targeting fatty acid oxidation enhances response to HER2-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Determination and pharmacokinetics study of UK-5099 in mouse plasma by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glycolytic potential enhanced by blockade of pyruvate influx into mitochondria sensitizes prostate cancer to detection and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of glycolysis and mitochondrial respiration promotes radiosensitisation of neuroblastoma and glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. oncotarget.com [oncotarget.com]
Safety Operating Guide
A Guide to the Safe Disposal of Laboratory Chemical Waste (Hypothetical Compound UK51656)
Disclaimer: A specific Safety Data Sheet (SDS) for "UK51656" was not found. The following information provides a general framework for the proper disposal of a hypothetical hazardous chemical in a laboratory setting. Researchers, scientists, and drug development professionals should always consult the specific SDS for any chemical and their institution's Environmental Health and Safety (EHS) guidelines before handling or disposing of any substance.
This guide is intended to provide essential safety and logistical information, offering procedural, step-by-step guidance for the disposal of hazardous chemical waste in a laboratory environment. By following these best practices, you can ensure a safe working environment and minimize environmental impact.
Key Safety and Disposal Information
The following table summarizes the critical information typically found in a Safety Data Sheet (SDS) that informs proper disposal procedures.
| Parameter | Typical Information |
| Hazard Classification | Details on acute toxicity, carcinogenicity, reproductive toxicity, and environmental hazards (e.g., "Very toxic to aquatic life with long lasting effects"[1]). |
| Personal Protective Equipment (PPE) | Recommendations for protective gear, such as gloves, clothing, eye protection, and face protection[2]. |
| Handling and Storage | Instructions for safe handling to avoid contact and inhalation, and requirements for storage, such as keeping containers tightly closed in a dry, well-ventilated place[1]. |
| Spill Response | Procedures for containing and cleaning up spills, which may include collecting, binding, and pumping off spills, followed by proper disposal of the collected material[1]. |
| Disposal Considerations | General recommendations to dispose of contents and containers at an approved waste disposal plant and to avoid release to the environment[3]. Local and national regulations must be followed. |
Experimental Protocol: General Procedure for Chemical Waste Disposal
This protocol outlines the standard steps for the safe disposal of hazardous chemical waste in a laboratory setting.
1. Waste Identification and Segregation:
- Consult the Safety Data Sheet (SDS) to understand the hazards associated with the chemical.
- Properly label all waste containers with the chemical name, concentration, and any known hazards.
- If the chemical has been mixed with other substances, the entire mixture must be treated as hazardous waste.
- Segregate different types of chemical waste to prevent dangerous reactions. Do not mix incompatible waste streams.
2. Containment:
- Use appropriate, leak-proof, and clearly labeled containers for collecting chemical waste.
- Ensure containers are compatible with the chemical waste being stored.
- Keep containers securely closed when not in use.
3. Disposal of Solid Waste:
- Collect solid chemical waste in a designated, labeled container.
- If the solid waste is contaminated with a hazardous liquid, it should be treated as hazardous waste.
4. Disposal of Liquid Waste:
- Collect liquid chemical waste in a labeled, sealed, and appropriate waste container.
- Never dispose of hazardous chemical waste down the drain unless explicitly permitted by your institution's EHS guidelines and local regulations.
5. Disposal of Empty Containers:
- Triple rinse empty containers with a suitable solvent.
- Collect the rinsate as chemical waste.
- After thorough cleaning, deface the label on the container.
- Dispose of the cleaned container in the appropriate laboratory trash or recycling stream, as per your institution's guidelines.
6. Arrange for Waste Pickup:
- Follow your institution's procedures for arranging the pickup and disposal of chemical waste through the Environmental Health and Safety (EHS) department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of laboratory chemical waste.
Caption: Workflow for the Disposal of Laboratory Chemical Waste.
References
Essential Safety and Handling Information for UK51656: Currently Unavailable
Immediate Action Required: Obtain Safety Data Sheet (SDS)
Extensive searches for safety and handling information for a substance identified as "UK51656" have not yielded any specific results. This designation may be an internal product code, a developmental name, or an alternative identifier not publicly documented.
It is critical for the safety of all laboratory personnel that no handling, use, or disposal of this substance occurs until a comprehensive Safety Data Sheet (SDS) is obtained from the manufacturer or supplier. The SDS is the primary source of information for chemical safety and will provide the necessary details to develop safe handling procedures.
General Protocol for Handling Unidentified or Poorly Characterized Substances
In the absence of specific information for this compound, and until the SDS is procured and reviewed, all personnel must adhere to the precautionary principles for handling substances of unknown toxicity and reactivity. The following general guidance is provided as an immediate risk mitigation strategy. This is not a substitute for the specific information that will be found in the SDS.
1. Personal Protective Equipment (PPE) - Assumed High Hazard
Until proven otherwise, treat this compound as a substance with high potential hazard. The minimum required PPE includes:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving is a precaution against tears and contamination. |
| Eye Protection | Chemical splash goggles and a face shield | Protects against splashes, sprays, and airborne particles. A face shield offers broader protection. |
| Body Protection | A lab coat that is fully buttoned | Prevents contamination of personal clothing. |
| Respiratory Protection | Use within a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors, dusts, or aerosols. |
2. Operational Plan: A Precautionary Approach
All work with this compound must be conducted within a designated area, preferably a certified chemical fume hood, to minimize exposure.
Step-by-Step Handling:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and materials.
-
Weighing/Measuring: If the substance is a powder, conduct all weighing operations within the fume hood to prevent inhalation of fine particles. If it is a liquid, perform all transfers and measurements within the fume hood.
-
In Use: Keep all containers with this compound sealed when not in immediate use. Use the smallest quantities necessary for the experiment.
-
Post-Handling: Decontaminate all surfaces and equipment after use with an appropriate solvent (the SDS will specify the most effective decontaminating agent).
3. Disposal Plan: Assume Hazardous Waste
Until a formal waste disposal profile can be established based on the SDS, all waste contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, bench paper, and other solid materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound should be collected in a sealed, labeled, and appropriate hazardous waste container. Do not mix with other waste streams unless compatibility is known.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container for hazardous waste.
Logical Workflow for Safe Chemical Handling
The following diagram illustrates the essential decision-making and operational workflow for ensuring safety when handling any chemical, with a particular emphasis on the current situation with this compound.
Caption: Workflow for the safe handling of a chemical substance.
It is imperative to prioritize obtaining the Safety Data Sheet for this compound. The guidance provided here is based on general laboratory safety principles for unknown hazards and should be replaced with specific instructions from the SDS as soon as it is available.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
